Product packaging for Isoxazole-4-carboxylic acid(Cat. No.:CAS No. 6436-62-0)

Isoxazole-4-carboxylic acid

Cat. No.: B1304915
CAS No.: 6436-62-0
M. Wt: 113.07 g/mol
InChI Key: LYPXTDXYEQEIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isoxazole-4-carboxylic acid is a natural product found in Streptomyces with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3NO3 B1304915 Isoxazole-4-carboxylic acid CAS No. 6436-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c6-4(7)3-1-5-8-2-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPXTDXYEQEIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30214577
Record name 4-Isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6436-62-0
Record name 4-Isoxazolecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006436620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Isoxazole-4-carboxylic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isoxazole-4-carboxylic Acid: Structure, Synthesis, and Applications

Abstract

This compound (CAS No. 6436-62-0) is a pivotal heterocyclic compound featuring a five-membered isoxazole ring with a carboxylic acid functional group at the C4 position.[1] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis methodologies, and its significant role as a versatile building block in medicinal chemistry and drug discovery. We will explore the causality behind synthetic strategies and highlight its application in the development of therapeutic agents, grounded in authoritative scientific literature.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is considered a "privileged scaffold" in medicinal chemistry.[2] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into numerous clinically approved drugs.[3] Compounds containing the isoxazole moiety exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and anti-HIV effects.[2][3][4] this compound, in particular, serves as a crucial and highly versatile intermediate for the synthesis of more complex, biologically active molecules, making a thorough understanding of its properties and synthesis essential for researchers in drug development.[1]

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's structure and physical characteristics is foundational to its application in synthetic and medicinal chemistry.

Chemical Structure and IUPAC Nomenclature

This compound possesses the molecular formula C₄H₃NO₃ and a molecular weight of 113.07 g/mol .[1][5] The core of the molecule is the 1,2-oxazole ring system, with the carboxylic acid group (-COOH) attached to the fourth carbon atom.[1]

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,2-oxazole-4-carboxylic acid .[1][6] It is also commonly referred to as 4-isoxazolecarboxylic acid.[1][6] Its unique identifier in the Chemical Abstracts Service is CAS Registry Number 6436-62-0.[1][5][7]

Caption: 2D Chemical Structure of 1,2-oxazole-4-carboxylic acid.

Physicochemical Characteristics

The physical and chemical properties of this compound dictate its handling, reactivity, and formulation potential. It is a solid at room temperature with well-defined thermal properties.[1] A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 6436-62-0[1][5][7]
Molecular Formula C₄H₃NO₃[1][5]
Molecular Weight 113.07 g/mol [1][5]
Appearance Solid[1][5]
Melting Point 123-124 °C[1]
Predicted Boiling Point ~321.2 ± 15.0 °C[1]
Predicted pKa 3.22 ± 0.10[1]
SMILES C1=C(C=NO1)C(=O)O[1]
InChI Key LYPXTDXYEQEIIN-UHFFFAOYSA-N[1][5]

Synthesis and Mechanistic Insights

The synthesis of the this compound scaffold is a critical process for its subsequent use in drug discovery pipelines. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and avoidance of isomeric impurities.

Synthetic Strategy Overview

The construction of the isoxazole ring is typically achieved through two primary strategies: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the condensation of hydroxylamine with a three-carbon component like a 1,3-dicarbonyl compound.[8] A common and effective laboratory-scale approach for substituted isoxazole-4-carboxylic acids involves the cyclization of a β-ketoester derivative with hydroxylamine, followed by functional group manipulations. A patent describes a high-regioselectivity method starting from a 3-substituted-3-oxopropionate, which undergoes cyclization with hydroxylamine hydrochloride.[9] This approach is advantageous as it minimizes the formation of unwanted isomers, a common challenge in heterocyclic synthesis.[9][10]

synthesis_workflow start β-Ketoester (e.g., Ethyl Acetoacetate derivative) intermediate1 Cyclization Reaction start->intermediate1 reagent1 Hydroxylamine (NH₂OH·HCl) reagent1->intermediate1 intermediate2 Substituted Isoxazolone Intermediate intermediate1->intermediate2 intermediate3 Formylation intermediate2->intermediate3 reagent2 Formylating Agent (e.g., DMF-DMA) reagent2->intermediate3 intermediate4 4-(Dimethylaminomethylene)-isoxazol-5-one intermediate3->intermediate4 intermediate5 Ring Opening & Recyclization intermediate4->intermediate5 reagent3 Hydrolysis (Base) & Acidification (Acid) reagent3->intermediate5 product This compound Derivative intermediate5->product

Caption: Generalized workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of a 3-Substituted this compound

This protocol is a generalized representation based on methodologies described in the literature for preparing substituted isoxazole-4-carboxylic acids.[9][11]

Objective: To synthesize a 3-substituted-5-methylthis compound.

Materials:

  • Appropriate aldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (4.0 eq)

  • Sodium acetate (2.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Anhydrous zinc chloride (catalytic amount)

  • Ethanol

  • Deionized water

  • Sodium hydroxide solution (e.g., 2M)

  • Hydrochloric acid (e.g., 6M)

  • Ethyl acetate for extraction

Procedure:

  • Oxime Formation: a. Dissolve the starting aldehyde (1.0 eq) in ethanol. b. In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride (4.0 eq) and sodium acetate (2.0 eq). c. Add the ethanolic aldehyde solution to the aqueous hydroxylamine solution. d. Heat the mixture at 80-90 °C for 30 minutes.[11] e. Cool the reaction mixture in an ice bath. The corresponding oxime will precipitate. f. Collect the solid by vacuum filtration and recrystallize from ethanol to purify.

  • Cyclization and Ester Formation: a. In a round-bottom flask, mix the purified oxime (1.0 eq), ethyl acetoacetate (2.0 eq), and a catalytic amount of anhydrous zinc chloride. b. Heat the mixture gradually without solvent for approximately 1 hour.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC). c. After cooling, the crude product (ethyl 3,5-disubstituted-isoxazole-4-carboxylate) is obtained. Purify using column chromatography if necessary.

  • Hydrolysis to Carboxylic Acid: a. Dissolve the crude ester from the previous step in a suitable solvent (e.g., ethanol). b. Add an aqueous solution of sodium hydroxide (excess) and heat the mixture to reflux for 2-4 hours until TLC indicates complete consumption of the starting ester. c. Cool the reaction to room temperature and remove the organic solvent under reduced pressure. d. Acidify the remaining aqueous solution carefully with hydrochloric acid to a pH of 2-3. e. The desired this compound will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Applications in Drug Discovery and Chemical Biology

The this compound scaffold is a cornerstone in the synthesis of a multitude of pharmacologically active agents. Its bifunctional nature—a reactive carboxylic acid handle and a stable heterocyclic ring—allows for its facile incorporation into larger, more complex molecular architectures.[3][4]

Role as a Key Synthetic Intermediate

This compound and its derivatives are highly valued as intermediates.[1] The carboxylic acid group provides a reactive site for amide bond formation, esterification, or reduction, enabling the extension of the molecular structure. This is exemplified in the synthesis of leflunomide, an immunosuppressive drug, which utilizes a 5-methylthis compound intermediate.[10][12]

Furthermore, derivatives like 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) are being explored as unnatural β-amino acids for incorporation into peptides.[3] This creates novel peptide hybrids (peptidomimetics) with potentially enhanced stability and unique biological activities, opening new avenues in drug design.[3][4]

Bioactive Molecules and Therapeutic Areas

The isoxazole ring itself is associated with a broad range of biological targets.[3] Its presence in a molecule can confer potent and selective activity.

  • Anti-inflammatory: Drugs like Parecoxib, a COX-2 inhibitor, feature the isoxazole core, highlighting its importance in developing anti-inflammatory agents.[3]

  • Antibacterial: Sulfamethoxazole, a widely used sulfonamide antibiotic, contains an isoxazole ring, demonstrating its utility in combating bacterial infections.[11]

  • Anticancer & Immunomodulatory: The isoxazole scaffold is integral to numerous compounds investigated for their anticancer and immunomodulatory properties.[2][3]

The ability to readily synthesize derivatives from this compound allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds during drug development.

Conclusion

This compound is more than a simple heterocyclic compound; it is a fundamental building block that has enabled significant advances in medicinal chemistry and materials science. Its well-defined structure, predictable reactivity, and the diverse biological activities associated with its derivatives underscore its continued importance. The synthetic methodologies, while established, continue to be refined to improve yield, regioselectivity, and environmental footprint. For researchers and drug development professionals, a deep understanding of the chemistry and potential of this compound is essential for designing the next generation of innovative therapeutic agents.

References

The Isoxazole-4-Carboxylic Acid Moiety: A Cornerstone Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a five-membered heterocycle that has become a mainstay in medicinal chemistry, valued for its versatile synthetic accessibility and its ability to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] When functionalized with a carboxylic acid at the 4-position, this scaffold transforms into a highly adaptable pharmacophore with a distinct electronic and steric profile. This guide provides an in-depth exploration of the isoxazole-4-carboxylic acid core, synthesizing field-proven insights into its synthesis, mechanism of action, structure-activity relationships (SAR), and its pivotal role in the development of therapeutics across multiple disease areas, including inflammation, oncology, and infectious diseases. We will dissect the causality behind its strategic implementation in drug design, supported by detailed experimental protocols and case studies of clinically relevant molecules.

The this compound Core: A Privileged Scaffold in Drug Design

The isoxazole heterocycle, with its adjacent nitrogen and oxygen atoms, offers a unique combination of features that medicinal chemists can exploit.[3] It is an electron-rich aromatic system, yet the weak N-O bond can be susceptible to cleavage under certain conditions, a property that can be leveraged in pro-drug strategies.[4] The addition of a carboxylic acid group at the C-4 position introduces a critical interaction point. This moiety can act as a hydrogen bond donor and acceptor, chelate metal ions, or form salt bridges with basic residues in biological targets, such as the lysine and glutamate residues in the TTR tetramer binding site.[3]

The planar geometry of the isoxazole ring, combined with the carboxylic acid, creates a rigid and well-defined structural unit.[5] This rigidity can be advantageous for optimizing binding affinity by reducing the entropic penalty upon binding to a target. Furthermore, the this compound scaffold is a recognized bioisostere for other functional groups, capable of mimicking the spatial and electronic properties of a carboxylic acid while offering a different metabolic profile and improved cell permeability.[6][7] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and immunomodulatory effects.[8][9][10]

G Figure 1: Core Structure of this compound C3 C3 C4 C4 C3->C4 C5 C5 C4->C5 N N C5->N O O N->O O->C3 R1 R1 R1->C3 R2 R2 R2->C5 COOH COOH COOH->C4

Caption: General structure of the this compound core.

Synthetic Strategies: From Bench to Pipeline

The construction of the this compound core is achievable through several robust synthetic routes. The choice of strategy is often dictated by the desired substitution pattern at the C3 and C5 positions.

A prevalent and highly effective method involves the cyclization of a β-keto ester with hydroxylamine, followed by subsequent functionalization.[5][11] Another powerful technique is the domino isomerization of 4-acyl-5-methoxyisoxazoles, which can be catalyzed by Fe(II) to yield isoxazole-4-carboxylic esters in good yields.[12][13] This method offers a controlled pathway to complex derivatives and has been mechanistically studied using DFT calculations.[12][14]

A general and high-regioselectivity synthesis has been developed starting from 3-substituted-3-oxopropionates.[15] This multi-step process involves cyclization with hydroxylamine hydrochloride, acetalization, and a subsequent ring-opening/re-closing cascade to furnish the final C4-carboxylated product.[15] This approach avoids the formation of isomers and is suitable for large-scale production.[15]

G Figure 2: Generalized Synthetic Workflow Start Aldehyde (R1-CHO) + Hydroxylamine HCl Step1 Step 1: Oxime Formation Start->Step1 Intermediate1 Oxime (R1-CH=NOH) Step1->Intermediate1 Step2 Step 2: Cyclization with Ethyl Acetoacetate (EAA) Intermediate1->Step2 Intermediate2 Ester Intermediate Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 End 3-Substituted-5-Methyl- This compound Step3->End

Caption: A common workflow for synthesizing isoxazole-4-carboxylic acids.

Therapeutic Applications & Mechanistic Insights

The this compound scaffold is a key component in drugs targeting a diverse range of diseases. Its utility stems from its ability to orient substituents into optimal binding conformations and to engage in critical interactions with target proteins.

Anti-inflammatory and Analgesic Agents

Isoxazole derivatives have been extensively investigated as anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11] Valdecoxib, a selective COX-2 inhibitor, features an isoxazole ring, highlighting the scaffold's compatibility with this target class.[4] Novel isoxazole-4-carboxamide derivatives have been synthesized and shown to possess moderate, non-opioid receptor-mediated analgesic activity.[11][16] Docking studies of these compounds against COX-1 and COX-2 reveal key binding interactions, with binding energies ranging from -7.5 to -9.7 kcal/mol, suggesting a favorable interaction profile.[16]

G Figure 3: COX Inhibition Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation Drug Isoxazole-4-COOH Derivative Drug->COX Inhibition

Caption: Inhibition of prostaglandin synthesis by isoxazole derivatives.

Oncology

In oncology, isoxazole-containing compounds have emerged as promising anticancer agents through various mechanisms.[2][8] Derivatives have been designed as inhibitors of Heat Shock Protein 90 (HSP90), tubulin polymerization, and BET bromodomains.[2] The immunomodulatory drug Leflunomide, which is used to treat rheumatoid arthritis, is synthesized from a 5-methylthis compound intermediate and also exhibits antiproliferative activity.[10][17] More recently, trisubstituted isoxazoles have been developed as potent and selective allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a key therapeutic target for autoimmune diseases and certain cancers.[18]

Infectious Diseases

The isoxazole core is integral to several antibacterial drugs, including sulfamethoxazole and oxacillin.[4] This success has spurred the development of novel this compound derivatives against modern drug-resistant pathogens. A series of isoxazole-carboxylic acid methyl ester-based quinoline derivatives were synthesized and showed potent activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis (Mtb).[19] Lead compounds in this class exhibited MIC values as low as 0.12 µg/mL against Mtb H37Rv and 0.25-0.5 µg/mL against drug-resistant strains, with a high selectivity index (>80).[19] Other urea and thiourea derivatives of isoxazole esters also displayed potent anti-Mtb activity, with MICs down to 0.25 µg/mL.[20]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound core has yielded critical insights into the structural requirements for biological activity. A notable example is the SAR exploration of allosteric RORγt ligands.[18]

In these studies, the central isoxazole scaffold anchors the molecule in an allosteric binding pocket. The C4-carboxylic acid moiety is crucial for activity, forming key interactions with the receptor. SAR studies revealed that:

  • C3 Substituent : Small, aromatic, or heteroaromatic groups are generally favored.

  • C5 Substituent : A methyl group is often optimal, but other small alkyl groups can be tolerated.

  • C4 Linker/Substituent : The nature of the group attached to the carboxylic acid is critical. For instance, in the RORγt series, an amide linkage to a benzoic acid was found to be optimal, while replacing the amide with a thioether significantly decreased potency.[18] Introduction of a fluorine substituent at the ortho position of the terminal benzoic acid proved detrimental to activity.[18]

These findings underscore the importance of the precise spatial arrangement of functional groups around the rigid isoxazole core to achieve high-potency and selective target engagement.

Compound Series Target Key SAR Findings Potency Range Reference
Isoxazole-4-CarboxamidesCOX-1/COX-2Methoxy substitution on the C3-phenyl ring (compound B2) enhanced analgesic activity.Moderate (in vivo)[11][16]
Trisubstituted IsoxazolesRORγtAmide linker at C4 is superior to thioether. Ortho-fluoro on terminal phenyl reduces potency.IC50: nM to µM[18]
Isoxazole-Quinoline EstersMtbC2-quinoline substitution is critical. Specific substitutions on the quinoline ring modulate potency against drug-resistant strains.MIC: 0.12 - 8 µg/mL[19]
Isoxazole-Urea EstersMtb3,4-Dichlorophenyl urea substitution provided the highest potency.MIC: 0.25 - >64 µg/mL[20]
Table 1: Summary of Structure-Activity Relationship Data for this compound Derivatives

Case Study: Leflunomide

Leflunomide is an FDA-approved isoxazole-containing drug used for the treatment of rheumatoid arthritis.[10] While the final drug is an isoxazole-4-carboxamide, its synthesis critically relies on the 5-methylthis compound intermediate.[17] Leflunomide is a pro-drug that undergoes ring-opening in vivo to its active metabolite, teriflunomide, which inhibits the enzyme dihydroorotate dehydrogenase (DHODH), thereby blocking pyrimidine synthesis and inhibiting the proliferation of lymphocytes. This case demonstrates the utility of the isoxazole scaffold not just as a pharmacophore for target binding but also as a latent reactive species in a pro-drug strategy.

Experimental Protocols

To ensure the practical applicability of this guide, we provide validated, step-by-step methodologies for key experimental workflows.

Synthesis of 3-(4-methoxyphenyl)-5-methylthis compound

This protocol is adapted from established methods for synthesizing 3-substituted isoxazole-4-carboxylic acids.[11][16]

Step 1: Synthesis of 4-methoxybenzaldehyde oxime

  • Dissolve hydroxylamine hydrochloride (0.08 mol) and sodium acetate (0.04 mol) in a minimal amount of water.

  • Add a solution of 4-methoxybenzaldehyde (0.02 mol) in ethanol to the aqueous solution.

  • Heat the reaction mixture at 80–90 °C for 30 minutes.

  • Cool the mixture to room temperature. The solid oxime will precipitate.

  • Collect the solid by filtration and recrystallize from ethanol to yield the pure oxime.

Step 2: Synthesis of Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate

  • In a round-bottom flask, mix the 4-methoxybenzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and a catalytic amount of anhydrous zinc chloride (0.1 mmol).

  • Heat the mixture gradually without solvent for approximately 1 hour until the reaction is complete (monitor by TLC).

  • Cool the mixture and purify the resulting crude ester by column chromatography (silica gel, ethyl acetate/petroleum ether gradient) to obtain the pure ethyl ester.

Step 3: Hydrolysis to 3-(4-methoxyphenyl)-5-methylthis compound

  • Dissolve the purified ethyl ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitor by TLC).

  • Remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid.

  • The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry to yield the final product.

In Vitro RORγt Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the ability of a test compound to inhibit the binding of a coactivator peptide to the RORγt ligand-binding domain (LBD).[18]

  • Reagents and Materials :

    • His-tagged RORγt-LBD

    • Biotinylated SRC1-4 coactivator peptide

    • Europium-labeled anti-His antibody (donor)

    • Streptavidin-Allophycocyanin (APC) conjugate (acceptor)

    • Assay Buffer: PBS, 0.1% BSA, 5 mM DTT

    • Test compounds (this compound derivatives) dissolved in DMSO.

  • Procedure :

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute into assay buffer to the desired final concentrations (final DMSO concentration should be ≤1%).

    • In a 384-well microplate, add 5 µL of the diluted test compound.

    • Add 5 µL of a solution containing His-tagged RORγt-LBD and Biotin-SRC1-4 peptide in assay buffer.

    • Add 5 µL of a solution containing the Eu-anti-His antibody and Streptavidin-APC in assay buffer.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

    • Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its unique structural and electronic properties have enabled the development of a diverse array of bioactive molecules.[1][2] The synthetic tractability of this core allows for extensive SAR studies, leading to the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[4] Current research continues to expand its applications, with new derivatives being explored as antitubercular agents, selective receptor modulators, and novel anticancer therapies.[18][19][20] The future of this privileged scaffold lies in its application to increasingly complex biological targets and the development of multi-targeted agents to address unmet medical needs.

References

An In-depth Technical Guide to Isoxazole-4-carboxylic Acid as a Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic characteristics, metabolic stability, and its capacity to serve as a bioisostere for other functional groups have established it as a fundamental component in the creation of novel therapeutics.[1] Within this versatile chemical family, isoxazole-4-carboxylic acid and its derivatives have emerged as a particularly fruitful pharmacophore, demonstrating a broad spectrum of biological activities. These compounds have shown promise in developing treatments for a range of conditions, including cancer, inflammation, neurological disorders, and infectious diseases.[2][3]

This technical guide offers an in-depth exploration of the this compound core, designed for researchers, scientists, and professionals in drug development. We will delve into the physicochemical properties that underpin its biological activity, survey key synthetic methodologies, and examine its diverse mechanisms of action across various therapeutic targets.

I. Physicochemical Properties and Molecular Architecture

The this compound moiety possesses a unique combination of structural and electronic features that are critical to its function as a pharmacophore.

Structural Features

The core structure consists of a five-membered isoxazole ring with a carboxylic acid group at the 4-position.[4] This arrangement results in a planar geometry that influences how the molecule interacts with biological targets.[4] The molecular formula is C₄H₃NO₃, and it has a molecular weight of 113.07 g/mol .[4]

Key Physicochemical Parameters
PropertyValueSignificance in Drug Design
pKa 3.22 ± 0.10 (predicted)The electron-withdrawing nature of the isoxazole ring makes the carboxylic acid more acidic than simple aliphatic carboxylic acids. This influences the ionization state at physiological pH, which is crucial for target binding and solubility.[4]
LogP 0.37 (reported)This value indicates moderate lipophilicity, suggesting a balance between aqueous solubility and the ability to cross cell membranes.[4]
Melting Point 123-124°CProvides an indication of the compound's stability and purity.[4]
Boiling Point 321.2 ± 15.0°C (predicted)Relevant for synthetic and purification processes.[4]
Density 1.449 ± 0.06 g/cm³ (predicted)A fundamental physical property of the compound.[4]
The Role of Bioisosterism

A critical concept in understanding the utility of the this compound pharmacophore is bioisosterism. This principle involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new compound with improved biological activity or a more favorable pharmacokinetic profile.[5][6] The isoxazole ring itself can act as a bioisostere for other functional groups, and the carboxylic acid can be replaced by surrogates to modulate properties like acidity, polarity, and metabolic stability.[1][5] For example, replacing a carboxylic acid with a tetrazole ring has been shown to improve oral bioavailability and metabolic stability in some drug candidates.[7][8]

II. Synthetic Strategies: Building the Isoxazole Core

The construction of the this compound scaffold can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of 3-Substituted-4-Isoxazole Carboxylic Acids

A common and efficient method for preparing 3-substituted-4-isoxazole carboxylic acids with high regioselectivity involves a multi-step process:[9]

  • Cyclization: A 3-substituted-3-oxopropionate is treated with hydroxylamine hydrochloride and a base in water to form a 3-substituted-4-isoxazole-5-ketone.

  • Acetalization: The resulting ketone is reacted with N,N-dimethylformamide dimethyl acetal to yield a 4-dimethylaminomethylene-3-substituted-4-hydrogen-isoxazol-5-ketone.

  • Ring Opening and Re-closure: The lactone is then hydrolyzed under basic conditions, leading to ring opening, followed by re-closure of the ring.

  • Acidification: Finally, acidification of the reaction mixture affords the desired 3-substituted-4-isoxazole carboxylic acid.[9]

This method is advantageous due to its mild reaction conditions and high yields, making it suitable for large-scale production.[9]

Fe(II)-Catalyzed Isomerization

Another innovative approach involves the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy- or 5-aminoisoxazoles. This reaction, conducted in dioxane at 105°C, leads to the formation of isoxazole-4-carboxylic esters and amides in good yields.[10] This method proceeds through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate, which can be isolated under milder conditions.[10]

G cluster_0 Synthesis of this compound Derivatives 4-Acyl-5-methoxyisoxazole 4-Acyl-5-methoxyisoxazole 2-Acyl-2-(methoxycarbonyl)-2H-azirine (transient) 2-Acyl-2-(methoxycarbonyl)-2H-azirine (transient) 4-Acyl-5-methoxyisoxazole->2-Acyl-2-(methoxycarbonyl)-2H-azirine (transient) Fe(II), MeCN, 50°C Isoxazole-4-carboxylate Isoxazole-4-carboxylate 2-Acyl-2-(methoxycarbonyl)-2H-azirine (transient)->Isoxazole-4-carboxylate Fe(II), Dioxane, 105°C G Isoxazole-4-Carboxamide Isoxazole-4-Carboxamide VEGFR2 Inhibition VEGFR2 Inhibition Isoxazole-4-Carboxamide->VEGFR2 Inhibition COX Enzyme Inhibition COX Enzyme Inhibition Isoxazole-4-Carboxamide->COX Enzyme Inhibition Apoptosis Induction Apoptosis Induction Isoxazole-4-Carboxamide->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Isoxazole-4-Carboxamide->Cell Cycle Arrest Anticancer Effect Anticancer Effect VEGFR2 Inhibition->Anticancer Effect COX Enzyme Inhibition->Anticancer Effect Apoptosis Induction->Anticancer Effect Cell Cycle Arrest->Anticancer Effect

References

The Isoxazole Scaffold: A Cornerstone in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2][3][4] Its unique physicochemical properties, including metabolic stability and the capacity for diverse non-covalent interactions, have cemented its role in the development of novel therapeutics.[1][5] This guide provides a comprehensive technical overview of the isoxazole core, delving into its fundamental characteristics, synthetic accessibility, and multifaceted pharmacological applications. We will explore the causality behind its widespread use, from its role as a versatile bioisostere to its incorporation in a multitude of FDA-approved drugs.[6] This document is intended to serve as a foundational resource for researchers and professionals engaged in the intricate process of drug discovery and development.

The Isoxazole Moiety: A Profile of a Privileged Scaffold

The isoxazole ring is an aromatic, five-membered heterocycle with the molecular formula C₃H₃NO.[7] Its structure, featuring an oxygen atom adjacent to a nitrogen atom, imparts a unique set of electronic and steric properties that are highly advantageous in drug design.[7][8] The arrangement of heteroatoms influences the ring's electron distribution, creating opportunities for hydrogen bonding, dipole-dipole interactions, and π-π stacking with biological targets.[9]

dot graph "Isoxazole_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

N1 [label="N", pos="0,1!", fontcolor="#EA4335"]; O1 [label="O", pos="-0.87,-0.5!", fontcolor="#4285F4"]; C3 [label="C", pos="0.87,-0.5!"]; C4 [label="C", pos="0.53,-1.3!"]; C5 [label="C", pos="-0.53,-1.3!"];

N1 -- O1; O1 -- C5; C5 -- C4; C4 -- C3; C3 -- N1; } caption: "General structure of the isoxazole ring."

Key Physicochemical Characteristics:

PropertySignificance in Drug Design
Aromaticity Confers planarity and stability, facilitating π-stacking interactions with protein residues.
Dipole Moment The presence of nitrogen and oxygen atoms creates a significant dipole moment, enhancing solubility and enabling polar interactions.
Metabolic Stability The isoxazole ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.[5]
Synthetic Versatility The scaffold allows for substitution at multiple positions, enabling fine-tuning of steric and electronic properties for optimal target engagement.[2][3][4]

Synthetic Strategies: Building the Isoxazole Core

The construction of the isoxazole ring can be achieved through various synthetic methodologies, with 1,3-dipolar cycloaddition reactions being a cornerstone approach.[10] Recent advancements have also focused on developing more efficient and environmentally friendly "green" synthetic routes.[2][3][4][11]

Classical Synthesis via Chalcone Intermediates

A widely employed method for synthesizing substituted isoxazoles involves the use of chalcone precursors.[7][12]

Experimental Protocol: Synthesis of Isoxazole Derivatives from Chalcones

  • Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

    • Equimolar amounts of a substituted acetophenone and a substituted benzaldehyde are dissolved in ethanol.[13]

    • An aqueous solution of sodium hydroxide is added dropwise to the stirred mixture.[7]

    • The reaction is stirred at room temperature for several hours until the formation of a precipitate (the chalcone) is observed.[13]

    • The product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.[12]

  • Step 2: Cyclization to Isoxazole

    • The synthesized chalcone is dissolved in ethanol.

    • Hydroxylamine hydrochloride and a base (e.g., sodium acetate or potassium hydroxide) are added to the solution.[12][13]

    • The mixture is refluxed for several hours.[13]

    • Upon cooling, the reaction mixture is poured into ice-water, and the resulting precipitate (the isoxazole derivative) is filtered, washed, and purified by recrystallization.[13]

dot graph "Chalcone_to_Isoxazole_Synthesis" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Acetophenone [label="Substituted\nAcetophenone"]; Benzaldehyde [label="Substituted\nBenzaldehyde"]; Base [label="Base (e.g., NaOH)", shape=ellipse, fillcolor="#FFFFFF"]; Chalcone [label="Chalcone Intermediate"]; Hydroxylamine [label="Hydroxylamine\nHydrochloride", shape=ellipse, fillcolor="#FFFFFF"]; Base2 [label="Base (e.g., KOAc)", shape=ellipse, fillcolor="#FFFFFF"]; Isoxazole [label="Substituted\nIsoxazole"];

{rank=same; Acetophenone; Benzaldehyde;} Acetophenone -> Chalcone [label=" Claisen-Schmidt\nCondensation "]; Benzaldehyde -> Chalcone; Base -> Chalcone [style=invis]; Chalcone -> Isoxazole [label=" Cyclization "]; Hydroxylamine -> Isoxazole; Base2 -> Isoxazole [style=invis]; } caption: "General workflow for isoxazole synthesis via chalcones."

Modern and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for isoxazole synthesis. These include:

  • Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and increased product purity compared to conventional heating methods.[14]

  • Ultrasonic irradiation: Sonochemistry has emerged as an eco-friendly alternative that can enhance reaction rates and yields, often in aqueous media, thus avoiding the use of hazardous organic solvents.[11]

  • One-pot multi-component reactions: These strategies improve efficiency by combining several reaction steps into a single procedure, reducing waste and simplifying purification processes.[11]

The Isoxazole Scaffold in Action: A Multifaceted Pharmacophore

The versatility of the isoxazole ring is evident in the broad spectrum of pharmacological activities exhibited by its derivatives.[2][3][4][7][14]

Anti-inflammatory Agents

A significant number of isoxazole-containing compounds exhibit potent anti-inflammatory properties.[7][15] A prime example is Valdecoxib , a selective COX-2 inhibitor.[7][15][16] The isoxazole moiety is a key feature of this class of drugs, contributing to their selective binding to the COX-2 enzyme's active site and subsequent inhibition of prostaglandin synthesis.[16]

dot graph "COX2_Inhibition" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

ArachidonicAcid [label="Arachidonic Acid"]; COX2 [label="COX-2 Enzyme", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins"]; Inflammation [label="Inflammation & Pain", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Valdecoxib [label="Valdecoxib\n(Isoxazole-containing)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

ArachidonicAcid -> COX2; COX2 -> Prostaglandins; Prostaglandins -> Inflammation; Valdecoxib -> COX2 [label="Inhibits", arrowhead=tee]; } caption: "Mechanism of COX-2 inhibition by isoxazole-containing drugs."

Anticancer Therapeutics

Isoxazole derivatives have emerged as promising candidates in oncology, demonstrating a range of anticancer activities through diverse mechanisms.[1][17][18] These mechanisms include:

  • Induction of apoptosis: Many isoxazole compounds have been shown to trigger programmed cell death in cancer cells.[18][19]

  • Enzyme inhibition: They can act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as heat shock protein 90 (HSP90) and topoisomerase.[18][20]

  • Disruption of signaling pathways: Isoxazole-containing molecules can interfere with crucial cellular signaling pathways, like the Wnt and Hedgehog pathways, leading to cell cycle arrest.[16]

Table of Representative Anticancer Isoxazole Derivatives:

Compound/ClassMechanism of ActionTarget Cancer Types
NVP-AUY922 & derivatives HSP90 InhibitionLung and Breast Cancer[20]
KRIBB3 Inhibition of tumor cell migration, impact on tubulin polymerizationVarious cancer types[20]
Indole-containing isoxazoles sPLA2 inhibitory activityBreast and Prostate Cancer[20]
Antibacterial and Antimicrobial Agents

The isoxazole scaffold is a core component of several clinically important antibacterial drugs.[2][3][4][7] This includes β-lactamase resistant penicillins and sulfonamides.

  • β-Lactamase Resistant Antibiotics: Cloxacillin, Dicloxacillin, and Flucloxacillin are examples of isoxazolyl penicillins that are effective against bacteria that produce β-lactamase enzymes.[14]

  • Sulfonamides: Sulfamethoxazole and Sulfisoxazole are widely used antibacterial agents that incorporate the isoxazole ring.[2][14]

The presence of specific substituents on the isoxazole ring, such as methoxy, dimethylamino, and halogen groups, has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[7]

Central Nervous System (CNS) Active Agents

Isoxazole derivatives have also demonstrated significant potential in the treatment of neurological and psychiatric disorders.[21]

  • Anticonvulsants: Zonisamide is an antiepileptic drug that features an isoxazole ring.[14]

  • Antidepressants: Isocarboxazid, a monoamine oxidase inhibitor, is used to treat depression and anxiety.[14]

  • Neuroprotective Agents: Certain isoxazole derivatives are being investigated for their ability to protect neurons from damage associated with oxidative stress, a factor in neurodegenerative diseases like Alzheimer's and Parkinson's.[22][23]

Isoxazole as a Bioisostere: A Strategy for Drug Optimization

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful strategy in drug design. The isoxazole ring is frequently employed as a bioisostere for other functionalities, such as:

  • Carboxylic Acids: The 3-hydroxyisoxazole moiety can serve as a planar bioisostere for the carboxylic acid group, exhibiting a similar pKa.[24] This substitution can improve pharmacokinetic properties while maintaining biological activity.

  • Other Heterocycles: The isoxazole ring has been used to replace other heterocyclic systems, such as in the development of potent nicotinic acetylcholine receptor agonists where it served as a bioisostere for the pyridine ring of epibatidine.[25][26]

This bioisosteric replacement can lead to improved affinity, selectivity, and metabolic stability of the drug candidate.[25]

Future Perspectives and Conclusion

References

The Isoxazole-4-Carboxylic Acid Scaffold: A Technical Guide to its Natural Manifestations and Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous synthetic pharmaceuticals.[1][2] However, the isoxazole moiety, and specifically those bearing a carboxylic acid functionality, also has fascinating origins in the natural world. This technical guide provides an in-depth exploration of isoxazole-4-carboxylic acid and its naturally occurring analogs, with a primary focus on the neuroactive fungal metabolite, ibotenic acid. We will delve into the natural sources, biosynthetic pathways, and pharmacological activities of these compounds. Furthermore, this guide will furnish detailed experimental protocols for the isolation, characterization, and synthesis of these molecules, providing a comprehensive resource for researchers in natural product chemistry, neuropharmacology, and drug discovery.

Introduction: The Isoxazole Moiety in Nature's Arsenal

While the isoxazole ring is a common feature in synthetic drugs, its presence in natural products is more selective, often leading to compounds with potent and specific biological activities.[1] The focus of this guide is on this compound and its analogs, a class of compounds characterized by the isoxazole core appended with a carboxylic acid group. The most prominent and well-studied natural analog is ibotenic acid, an excitatory amino acid found in mushrooms of the Amanita genus.[3] Another related natural product is tricholomic acid, found in Tricholoma muscarium, which also interacts with glutamate receptors.[4] Understanding the natural origins and biological roles of these molecules provides valuable insights for the design of novel therapeutic agents.

Ibotenic Acid: A Case Study of a Naturally Occurring Isoxazole Carboxylic Acid Analog

Ibotenic acid, chemically known as (S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid, is a potent neurotoxin and a structural analog of the neurotransmitter glutamate.[3] It is famously found in the fly agaric mushroom, Amanita muscaria, and related species.[3]

Natural Source and Isolation

Ibotenic acid is primarily isolated from the fruiting bodies of Amanita muscaria and Amanita pantherina.[5] Its concentration can vary depending on the geographical location, season, and specific mushroom variety.

This protocol outlines a general procedure for the extraction and purification of ibotenic acid using ion-exchange chromatography.

Materials:

  • Fresh or dried Amanita muscaria caps

  • Methanol

  • Water (deionized)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dowex® 50W X8 cation exchange resin[6]

  • Ammonia solution

  • Rotary evaporator

  • Lyophilizer (optional)

  • HPLC system for analysis and purification[7]

Step-by-Step Methodology:

  • Extraction:

    • Homogenize 100 g of fresh or 10 g of dried and powdered Amanita muscaria caps in 500 mL of 70% aqueous methanol.

    • Stir the mixture at room temperature for 12-24 hours.

    • Filter the mixture through cheesecloth and then through filter paper to remove solid mushroom debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude aqueous extract.

  • Ion-Exchange Chromatography:

    • Prepare a column with Dowex® 50W X8 resin (H+ form).

    • Adjust the pH of the crude aqueous extract to approximately 2-3 with 1M HCl.

    • Load the acidified extract onto the prepared cation exchange column.

    • Wash the column with several column volumes of deionized water to remove neutral and anionic compounds.

    • Elute the bound amino acids, including ibotenic acid, with 2M ammonia solution.

    • Collect the fractions and monitor for the presence of ibotenic acid using a suitable analytical method (e.g., thin-layer chromatography or HPLC).

  • Purification and Isolation:

    • Combine the fractions containing ibotenic acid and concentrate them under reduced pressure.

    • The resulting residue can be further purified by recrystallization or by preparative HPLC.[7]

    • For HPLC purification, a mixed-mode column such as Primesep 100 can be effective.[7] A mobile phase of acetonitrile and water with an acidic modifier (e.g., sulfuric acid) is typically used.[7]

    • Collect the purified ibotenic acid fraction and remove the solvent under reduced pressure or by lyophilization.

Diagram of the Isolation and Purification Workflow:

G cluster_extraction Extraction cluster_chromatography Ion-Exchange Chromatography cluster_purification Purification A Amanita muscaria caps B Homogenize in 70% Methanol A->B C Filter B->C D Concentrate (Rotary Evaporator) C->D E Acidify Extract (pH 2-3) D->E Crude Extract F Load onto Dowex® 50W X8 Column E->F G Wash with Deionized Water F->G H Elute with 2M Ammonia G->H I Concentrate Eluate H->I Ibotenic Acid Fractions J Preparative HPLC I->J K Ibotenic Acid J->K

Caption: Workflow for the isolation and purification of ibotenic acid.

Biosynthesis of Ibotenic Acid

The biosynthesis of ibotenic acid in Amanita muscaria begins with the common amino acid, glutamic acid.[3][8] A dedicated biosynthetic gene cluster, termed the ibo cluster, encodes the enzymes responsible for this transformation.[8][9]

The key enzymatic steps are as follows:

  • Hydroxylation of Glutamic Acid: The pathway is initiated by the hydroxylation of L-glutamic acid at the C3 position to yield threo-3-hydroxyglutamic acid. This reaction is catalyzed by a non-heme Fe(II)/2-oxoglutarate-dependent dioxygenase, IboH.[8][9]

  • Further Enzymatic Transformations: The subsequent steps leading to the formation of the isoxazole ring are believed to be catalyzed by other enzymes encoded in the ibo gene cluster.[9][10] While the exact sequence and mechanisms are still under investigation, it is proposed that enzymes such as a cytochrome P450 monooxygenase (IboC), a flavin-dependent monooxygenase (IboF), an adenylating enzyme (IboA), and pyridoxal phosphate (PLP)-dependent enzymes (IboG1 and IboG2) are involved.[9][10]

  • Decarboxylation to Muscimol: Ibotenic acid can be decarboxylated to form muscimol, a potent GABAA receptor agonist. This conversion can occur both enzymatically within the mushroom, catalyzed by a decarboxylase (IboD), and non-enzymatically, for instance, upon drying or heating of the mushroom.[9]

Diagram of the Ibotenic Acid Biosynthetic Pathway:

G Glutamic_Acid L-Glutamic Acid Hydroxyglutamic_Acid threo-3-Hydroxyglutamic Acid Glutamic_Acid->Hydroxyglutamic_Acid IboH (Dioxygenase) Ibotenic_Acid Ibotenic Acid Hydroxyglutamic_Acid->Ibotenic_Acid IboA, IboC, IboF, IboG1/G2 Muscimol Muscimol Ibotenic_Acid->Muscimol IboD (Decarboxylase) / Heat G Ibotenic_Acid Ibotenic Acid Glutamate_Receptors Glutamate Receptors (NMDA, mGluR) Ibotenic_Acid->Glutamate_Receptors Agonist Neuronal_Excitation Increased Neuronal Excitation Glutamate_Receptors->Neuronal_Excitation Calcium_Influx Excessive Ca²⁺ Influx Neuronal_Excitation->Calcium_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Calcium_Influx->Excitotoxicity G cluster_synthesis Synthesis of 3-Substituted this compound A β-Ketoester + NH₂OH·HCl B Base-mediated Cyclization A->B C 3-Substituted-isoxazol-5(4H)-one B->C D Rearrangement C->D E 3-Substituted this compound D->E

References

Review of isoxazole derivatives in recent literature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isoxazole Derivatives in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive review of recent advancements in the chemistry and pharmacology of isoxazole derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core aspects of isoxazole synthesis, explores its vast therapeutic potential across multiple disease areas, and elucidates the critical structure-activity relationships that govern its efficacy.

The Isoxazole Scaffold: A Cornerstone in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a versatile building block for designing novel therapeutic agents.[3] The isoxazole moiety is present in several FDA-approved drugs, including the antibacterial agent sulfamethoxazole and the anti-inflammatory drug valdecoxib, highlighting its clinical significance.[4][5]

The inherent aromaticity of the isoxazole ring provides a stable core, yet the weak N-O bond offers a potential site for metabolic cleavage or synthetic manipulation, making it a useful intermediate in complex syntheses.[1][6][7] Recent literature reveals a surge in the exploration of isoxazole derivatives, driven by their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][8][9][10][11] This guide synthesizes the latest findings, offering insights into the design, synthesis, and application of this remarkable heterocyclic system.

Advances in the Synthesis of Isoxazole Derivatives

The construction of the isoxazole core has evolved significantly, with modern methodologies focusing on efficiency, regioselectivity, and sustainability. These advances have facilitated the creation of diverse chemical libraries for high-throughput screening and drug discovery.[8][10]

Key Synthetic Strategies
  • 1,3-Dipolar Cycloaddition: This remains one of the most fundamental and widely used methods for synthesizing the isoxazole ring. It typically involves the reaction of a nitrile oxide (generated in situ from an aldoxime) with an alkyne or alkene.[2][12] Copper(I)-catalyzed versions of this reaction are particularly efficient and regioselective, yielding 3,5-disubstituted isoxazoles.[13]

  • Transition Metal-Catalyzed Cycloisomerization: Gold and other transition metals can catalyze the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles under mild conditions.[13] This method offers an alternative route with high yields and functional group tolerance.

  • Green Chemistry Approaches: In line with sustainable chemistry principles, several eco-friendly methods have been developed. These include microwave-assisted and ultrasound-assisted syntheses, which significantly reduce reaction times and often improve yields.[8][14] Solvent-free reactions and the use of recyclable catalysts are also gaining prominence.[14][15]

G General Synthetic Pathway: 1,3-Dipolar Cycloaddition cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Aldoxime R1-CH=NOH (Aldoxime) NitrileOxide [ R1-C≡N⁺-O⁻ ] (Nitrile Oxide) Aldoxime->NitrileOxide Oxidizing Agent (e.g., NCS, Oxone®) Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Isoxazole caption Fig 1. Synthesis via nitrile oxide cycloaddition.

Fig 1. Synthesis via nitrile oxide cycloaddition.
Exemplary Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a copper(I)-catalyzed cycloaddition, a reliable method for generating isoxazoles.

  • Reactant Preparation: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and the aldoxime (1.2 eq) in a suitable solvent such as a 1:1 mixture of t-BuOH and water.

  • Catalyst Addition: Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Nitrile Oxide Generation: Add an oxidizing agent, such as N-chlorosuccinimide (NCS), portion-wise to the stirring solution at room temperature. The choice of an in situ generation method is crucial for safety, as nitrile oxides can be unstable.

  • Reaction Monitoring: Stir the reaction at room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material (alkyne) is consumed.

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

A Spectrum of Biological Activities

Isoxazole derivatives have demonstrated a remarkable range of pharmacological effects, making them attractive candidates for treating various diseases.[8][10][16]

Anticancer Activity

The anticancer potential of isoxazoles is one of the most extensively studied areas.[17] These compounds exert their effects through diverse mechanisms of action.[18][19][20]

  • Mechanism of Action:

    • Tubulin Polymerization Inhibition: Certain isoxazole derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption leads to cell cycle arrest and apoptosis.[18][19]

    • Enzyme Inhibition: Many derivatives function as potent inhibitors of key enzymes in cancer progression, including protein kinases, topoisomerase, and aromatase.[17][18]

    • Apoptosis Induction: Isoxazole-containing compounds can trigger programmed cell death (apoptosis) in tumor cells through various signaling pathways.[18][19]

    • Thymidylate Synthase Inhibition: Some derivatives prevent DNA synthesis by inhibiting the methylation process that converts uracil to thymine, a crucial step for cancer cell proliferation.[19]

G Mechanism: Tubulin Polymerization Inhibition Tubulin α/β-Tubulin Dimers Microtubules Microtubules (Dynamic Instability) Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision Apoptosis Apoptosis (Cell Death) MitoticSpindle->Apoptosis Mitotic Arrest Isoxazole Isoxazole Derivative Isoxazole->Tubulin Binds to Colchicine Site caption Fig 2. Isoxazoles disrupting cell division.

Fig 2. Isoxazoles disrupting cell division.

Table 1: Selected Anticancer Isoxazole Derivatives and Their Activities

Compound ClassTarget Cancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Isoxazole ChalconesDU145 (Prostate)0.96 - 1.06Tubulin Polymerization Inhibition[21][22]
Indole-linked IsoxazolesMCF-7 (Breast)2.25 - 3.0Thymidylate Synthase Inhibition[19]
3,5-Disubstituted IsoxazolesU87 (Glioblastoma)42.8 - 67.6Apoptosis Induction[21][22]
4,5-DiarylisoxazolesVariousPotentAntimitotic Activity[21][22]
Antimicrobial Activity

Isoxazole-based agents have a long history of use against microbial infections. Their efficacy spans both bacteria and fungi.[6][23]

  • Antibacterial Action: The isoxazolyl penicillins (e.g., cloxacillin, dicloxacillin) are β-lactamase-resistant antibiotics effective against Gram-positive bacteria like Staphylococcus aureus.[24] Sulfamethoxazole, often combined with trimethoprim, inhibits bacterial folic acid synthesis. The presence of specific functional groups, such as halogens or methoxy groups on phenyl rings attached to the isoxazole core, has been shown to enhance antibacterial activity.[4]

  • Antifungal Action: Several isoxazole derivatives have demonstrated significant activity against various fungal strains, although fewer have reached clinical use compared to antibacterial agents.[3] Research is ongoing to develop new antifungal drugs to combat resistance.[3]

Table 2: Representative Antibacterial Isoxazole Derivatives

Compound/DrugTarget BacteriaMechanism of ActionNote
CloxacillinGram-positive (e.g., S. aureus)Cell wall synthesis inhibitionFDA-approved antibiotic[24]
SulfamethoxazoleBroad spectrumFolic acid synthesis inhibitionFDA-approved antibiotic[24]
Sampangine-Isoxazole HybridC. neoformans, C. albicansNot specifiedPotent fungicidal activity[22]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Isoxazole derivatives have shown potent anti-inflammatory effects, primarily by targeting key enzymes in the inflammatory cascade.[25]

  • Mechanism of Action: The main mechanism involves the inhibition of cyclooxygenase (COX) and lipoxygenase (5-LOX) enzymes.[8] COX-2 is an inducible enzyme that produces prostaglandins, which are key mediators of inflammation and pain. Several isoxazole derivatives have been designed as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[26]

Table 3: Anti-inflammatory Activity of Isoxazole Derivatives

Compound ClassTargetIC₅₀ (µM)In Vivo ModelReference
Indole-linked IsoxazolesCOX/LOX-Carrageenan-induced paw edema[8]
Phenyl-isoxazole Hybrids5-LOX3.67-[8]
Triazine-isoxazole HybridsCOX-2PotentCarrageenan-induced paw edema[25][26]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. SAR studies on isoxazole derivatives have provided invaluable insights for optimizing potency and selectivity.[27]

  • Substituents at C3 and C5: For many biological activities, particularly anticancer and antimicrobial, the nature of the substituents at the 3- and 5-positions of the isoxazole ring is critical. Aromatic rings, such as phenyl or indole groups, are common at these positions.

  • Influence of Phenyl Ring Substitution: The electronic properties of substituents on these phenyl rings significantly modulate activity. Electron-donating groups (e.g., methoxy, -OCH₃) on the phenyl ring have been shown to enhance anticancer activity in some series.[21][22] Conversely, electron-withdrawing groups (e.g., nitro, -NO₂; chloro, -Cl) can increase antibacterial potency.[4]

  • Role of the Linker: In hybrid molecules where the isoxazole is linked to another pharmacophore, the nature and length of the linker can impact binding affinity and overall efficacy.

G Key Structure-Activity Relationships (SAR) cluster_R1 R1 (C3-Position) cluster_R2 R2 (C5-Position) Isoxazole R1_info Aromatic/Heterocyclic rings often required. Electron-withdrawing groups (Cl, NO₂) can enhance antibacterial activity. R1_info->Isoxazole R2_info Aromatic rings are common. Electron-donating groups (OCH₃, N(CH₃)₂) can enhance anticancer activity. R2_info->Isoxazole caption Fig 3. General SAR for substituted isoxazoles.

Fig 3. General SAR for substituted isoxazoles.
(Note: The image "isoxazole_core.png" is a placeholder for a chemical structure diagram showing an isoxazole ring with R1 and R2 substituents at positions 3 and 5, respectively.)

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly productive platform in the quest for novel therapeutic agents. Recent advancements in synthetic chemistry have made a vast chemical space accessible, enabling the exploration of new biological targets.[8][10] The diverse mechanisms of action, from enzyme inhibition to disruption of protein-protein interactions, underscore the versatility of isoxazole derivatives.[18][19][20]

Future research will likely focus on several key areas:

  • Multi-Targeted Therapies: Designing single isoxazole-based molecules that can modulate multiple targets simultaneously is an emerging trend, particularly in complex diseases like cancer and neurodegenerative disorders.[8][9][10]

  • Natural Product Hybrids: Incorporating the isoxazole moiety into natural product skeletons is a promising strategy to enhance bioavailability and potency while potentially reducing toxicity.[21][22]

  • Targeted Drug Delivery: Conjugating potent isoxazole derivatives to targeting ligands could improve their therapeutic index by ensuring selective delivery to diseased cells, minimizing off-target effects.

The continued exploration of isoxazole chemistry, guided by robust biological evaluation and rational drug design principles, holds immense promise for addressing unmet medical needs and developing the next generation of innovative medicines.[9][11]

References

Immunosuppressive effects of 5-amino-3-methylisoxazole-4-carboxylic acid amides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Immunosuppressive Effects of 5-Amino-3-Methylisoxazole-4-Carboxylic Acid Amides

Abstract

The 5-amino-3-methylthis compound backbone represents a cornerstone scaffold in modern immunomodulatory drug design. Its most prominent derivatives, the prodrug leflunomide and its active metabolite teriflunomide (A77 1726), have established roles in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[1][2] This guide provides a comprehensive technical overview of the core mechanism of action for this class of compounds—the inhibition of de novo pyrimidine synthesis—and explores the downstream consequences for lymphocyte function. We delve into the essential experimental protocols required to characterize these effects, offering field-proven insights into assay design and data interpretation for researchers and drug development professionals.

Introduction: From Prodrug to Active Immunosuppressant

Leflunomide, a member of the isoxazole class, is a prodrug that undergoes rapid and near-complete conversion into its pharmacologically active metabolite, teriflunomide (systematic name: 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide), also known as A77 1726.[3][4] This biotransformation occurs in the gut wall, plasma, and liver through the opening of the isoxazole ring.[3] Teriflunomide is the compound responsible for the immunosuppressive and immunomodulatory effects attributed to leflunomide.[1] The therapeutic efficacy of these compounds in T-cell-driven autoimmune diseases stems from their profound impact on the proliferation of rapidly dividing cells, particularly activated lymphocytes.[1][5]

G cluster_metabolism In Vivo Biotransformation Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (A77 1726) (Active Metabolite) Leflunomide->Teriflunomide Isoxazole Ring Opening (Gut Wall, Plasma, Liver)

Caption: Metabolic activation of Leflunomide to its active form, Teriflunomide.

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The primary and most well-characterized mechanism of action for teriflunomide is the selective and reversible inhibition of dihydroorotate dehydrogenase (DHODH).[3][6] DHODH is a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[7][8]

The Pyrimidine Synthesis Pathway and Lymphocyte Dependency

Rapidly proliferating cells, such as activated T and B lymphocytes responding to an antigen, have a high demand for pyrimidine nucleotides (uridine, cytidine, thymidine) for the synthesis of DNA and RNA.[3][9] These cells rely heavily on the de novo synthesis pathway to meet this demand. By inhibiting DHODH, teriflunomide effectively depletes the intracellular pool of pyrimidines.[9] This cytostatic effect halts the progression of the cell cycle from the G1 to the S phase, thereby preventing the clonal expansion of autoreactive lymphocytes without inducing widespread cell death (apoptosis).[6] This targeted anti-proliferative effect is central to its immunosuppressive action.

G cluster_pathway De Novo Pyrimidine Synthesis & Its Inhibition Dihydroorotate Dihydroorotate DHODH DHODH Enzyme (Mitochondrial) Dihydroorotate->DHODH Orotate Orotate UMP UMP -> CTP, UTP, TTP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Lymphocyte Proliferation (Clonal Expansion) DNA_RNA->Proliferation Arrest G1/S Cell Cycle Arrest DHODH->Orotate Oxidation DHODH->Arrest Depletion of Pyrimidines leads to Teriflunomide Teriflunomide (A77 1726) Teriflunomide->DHODH Inhibition

Caption: Inhibition of DHODH by Teriflunomide disrupts pyrimidine synthesis.

Secondary and Contributing Mechanisms

While DHODH inhibition is the principal mechanism, research suggests other immunomodulatory effects may contribute to the therapeutic profile of these compounds:

  • Tyrosine Kinase Inhibition: Early studies suggested that A77 1726 can inhibit protein tyrosine kinases, including JAK1, JAK2, and JAK3, which are involved in cytokine signaling pathways.[10]

  • Inhibition of Pro-inflammatory Mediators: Teriflunomide has been shown to inhibit the production of interleukin 6 (IL-6), matrix metalloproteinase 1 (MMP-1), and prostaglandin E2 in fibroblast-like synoviocytes, which are key mediators of inflammation and tissue destruction in rheumatoid arthritis.[11]

  • NF-κB Pathway: Some evidence points to an inhibitory effect on nuclear factor kappa B (NF-κB), a critical transcription factor for inflammatory responses.[12]

  • Induction of Heme Oxygenase-1 (HO-1): In animal models of arthritis, A77 1726 was found to induce the antioxidant enzyme HO-1, which may contribute to its anti-inflammatory effects by modulating oxidative stress.[13]

Quantitative Assessment of DHODH Inhibitors

The potency of 5-amino-3-methylthis compound amides and other DHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the enzyme and their half-maximal effective concentration (EC50) in cell-based proliferation assays.

CompoundTargetIC50 (nM)Assay TypeReference(s)
Teriflunomide (A77 1726) Human DHODH179 - 773Enzymatic[14]
Brequinar Human DHODH4.5 - ~20Enzymatic[14]
SBL-105 Human DHODH48.48Enzymatic[15]
Indoluidin D Human DHODH210Enzymatic[14]

Table 1: Comparative in vitro potency of various DHODH inhibitors. Values can vary based on specific assay conditions.

Experimental Validation: A Practical Workflow

Validating the immunosuppressive effects of a novel isoxazole derivative requires a tiered approach, moving from direct enzyme inhibition to functional cellular assays. This ensures a comprehensive understanding of the compound's mechanism and biological impact.

G cluster_workflow Experimental Validation Workflow start Test Compound (e.g., Isoxazole Amide) enzymatic Tier 1: DHODH Enzymatic Inhibition Assay start->enzymatic proliferation Tier 2: Lymphocyte Proliferation Assay enzymatic->proliferation Confirm Mechanism data_enz Calculate IC50 (Direct Target Engagement) enzymatic->data_enz cytokine Tier 3: Cytokine Release Assay proliferation->cytokine Assess Anti-inflammatory Activity data_prolif Calculate EC50 (Functional Cellular Effect) proliferation->data_prolif data_cyto Quantify Cytokine Levels (e.g., TNF-α, IL-6) cytokine->data_cyto

Caption: A tiered workflow for characterizing immunosuppressive compounds.

Detailed Experimental Protocols

The following protocols are foundational for assessing the immunosuppressive activity of DHODH inhibitors. They are designed as self-validating systems, incorporating necessary controls for robust and interpretable data.

Protocol: DHODH Enzymatic Inhibition Assay

This assay directly measures the compound's ability to inhibit the enzymatic activity of recombinant human DHODH.

  • Principle: DHODH activity is monitored by the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which changes from blue to colorless upon reduction. The rate of this color change is proportional to enzyme activity.[8][16]

  • Materials:

    • Recombinant human DHODH (transmembrane domain deleted for solubility)

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

    • Substrate: Dihydroorotic acid (DHO)

    • Electron Acceptor: Coenzyme Q10

    • Indicator: 2,6-dichloroindophenol (DCIP)

    • Test Compound (serial dilutions) and Vehicle Control (e.g., DMSO)

    • 96-well microplate and microplate reader

  • Methodology:

    • Prepare a reaction mixture containing Assay Buffer, Coenzyme Q10, and DCIP in each well of a 96-well plate.

    • Add the recombinant human DHODH enzyme to the mixture.

    • Add serial dilutions of the test compound or vehicle control to the appropriate wells.

    • Pre-incubate the plate for 30 minutes at 25°C to allow the inhibitor to bind to the enzyme.[8]

    • Initiate the reaction by adding the DHO substrate to all wells.

    • Immediately begin measuring the decrease in absorbance at 600-650 nm every 30 seconds for 10 minutes using a microplate reader.[8]

    • Data Analysis: Calculate the reaction rate (slope of absorbance vs. time) for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.

Protocol: Lymphocyte Proliferation Assay

This assay assesses the functional consequence of DHODH inhibition on the proliferation of immune cells.

  • Principle: Lymphocytes are stimulated to proliferate with a mitogen (e.g., Phytohemagglutinin - PHA) or a specific antigen. The compound's ability to inhibit this proliferation is measured. Proliferation can be quantified by the incorporation of a labeled DNA precursor ([3H]-thymidine) or by a colorimetric metabolic assay (e.g., MTT).[17][18][19]

  • Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood via density gradient centrifugation.

    • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin).

    • Stimulant: Phytohemagglutinin (PHA).

    • Test Compound (serial dilutions) and Vehicle Control.

    • Uridine (for rescue experiment).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent and solubilizing agent (e.g., acidified isopropanol or DMSO).[18]

    • 96-well cell culture plates.

  • Methodology:

    • Seed PBMCs at a density of 1 x 10^5 cells/well in a 96-well plate.[20]

    • Create experimental conditions in triplicate:

      • Unstimulated Control: Cells + Medium only.

      • Stimulated Control: Cells + Medium + PHA.

      • Test Wells: Cells + Medium + PHA + serial dilutions of the test compound.

      • Rescue Wells: Cells + Medium + PHA + test compound + a high concentration of uridine (e.g., 100 µM). This control validates that the anti-proliferative effect is due to pyrimidine starvation.[15]

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[8]

    • Add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable, metabolically active cells will convert the yellow MTT to purple formazan crystals.[18]

    • Add 100 µL of solubilizing agent to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Subtract the background absorbance (unstimulated control) from all wells. Calculate the percentage of proliferation inhibition for each compound concentration relative to the stimulated control. Plot the percent inhibition against the log of the compound concentration to determine the EC50 value. Confirm that proliferation is restored in the rescue wells.

Protocol: Cytokine Release Assay

This assay measures the effect of the compound on the production of key pro-inflammatory cytokines.

  • Principle: PBMCs or whole blood are stimulated with an inflammatory agent like Lipopolysaccharide (LPS) to induce cytokine production. The supernatant is then collected, and the concentration of specific cytokines (e.g., TNF-α, IL-6) is measured, typically via ELISA.[21][22][23]

  • Materials:

    • Human PBMCs or fresh whole blood from healthy donors.

    • Stimulant: Lipopolysaccharide (LPS).

    • Test Compound (serial dilutions) and Vehicle Control.

    • 96-well cell culture plates.

    • ELISA (Enzyme-Linked Immunosorbent Assay) kits for target cytokines (e.g., human TNF-α, IL-6).

  • Methodology:

    • Add PBMCs or whole blood to the wells of a 96-well plate.

    • Add the test compound or vehicle control to the appropriate wells and pre-incubate for 1-2 hours.

    • Add LPS to all wells except for the unstimulated control.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

    • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits according to the manufacturer's instructions.[22][24]

    • Data Analysis: Generate a standard curve from the ELISA standards. Use this curve to calculate the cytokine concentration in each experimental well. Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control.

Conclusion and Future Directions

The 5-amino-3-methylthis compound amide scaffold, exemplified by teriflunomide, represents a powerful class of immunosuppressive agents. Their well-defined mechanism of action—the inhibition of DHODH and subsequent depletion of pyrimidines in proliferating lymphocytes—provides a clear rationale for their use in autoimmune diseases.[1] The experimental framework presented here, from direct enzymatic assays to functional cellular readouts, offers a robust pathway for the evaluation and characterization of novel derivatives. Future research in this area may focus on developing next-generation amides with improved selectivity, enhanced potency, or tailored pharmacokinetic profiles to further refine the balance between immunosuppressive efficacy and patient safety.

References

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Isoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have led to its incorporation into numerous FDA-approved drugs, including the anti-inflammatory agent Parecoxib and the antirheumatic drug Leflunomide.[1][2] Isoxazole-4-carboxylic acid, in particular, is a critical building block and a key intermediate for the synthesis of a diverse array of more complex, biologically active molecules.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][4]

This guide provides a detailed, robust, and reproducible protocol for the multi-step synthesis of this compound. The chosen synthetic route is based on a classical and reliable cyclocondensation strategy, which offers high yields and regiochemical control. Each step is explained with insights into the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also understand the causality behind each experimental choice.

Overall Synthetic Strategy

The synthesis is structured as a three-part process, beginning with commercially available starting materials and culminating in the target acid. The pathway involves the initial formation of a highly reactive enol ether, followed by a cyclocondensation reaction to construct the isoxazole ring, and finally, a saponification step to yield the desired carboxylic acid.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclocondensation cluster_2 Part 3: Hydrolysis A Ethyl Cyanoacetate + Triethyl Orthoformate B Ethyl 2-cyano-3-ethoxyacrylate A->B Acetic Anhydride Reflux D Ethyl Isoxazole-4-carboxylate B->D NaOH / EtOH Room Temp. C Hydroxylamine HCl C->D E This compound D->E 1. Aq. NaOH, Heat 2. HCl (aq)

Figure 1: Overall three-part workflow for the synthesis of this compound.

Part 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

Principle and Mechanistic Insight

This initial step involves the condensation of ethyl cyanoacetate with triethyl orthoformate.[5] Acetic anhydride serves as both a solvent and a crucial dehydrating agent, driving the equilibrium towards the product by removing the ethanol formed during the reaction. The reaction proceeds via the formation of an acetal intermediate which then eliminates ethanol to form the stable E-isomer of the target enol ether. This precursor is highly activated for subsequent nucleophilic attack due to the electron-withdrawing cyano and ester groups.

Materials & Reagents
ReagentCAS No.Molecular FormulaMW ( g/mol )
Ethyl Cyanoacetate105-56-6C₅H₇NO₂113.11
Triethyl Orthoformate122-51-0C₇H₁₆O₃148.20
Acetic Anhydride108-24-7C₄H₆O₃102.09
Experimental Protocol
  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyanoacetate (11.3 g, 0.1 mol) and triethyl orthoformate (14.8 g, 0.1 mol).

  • Carefully add acetic anhydride (20.4 g, 0.2 mol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 120-130 °C) with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid under reduced pressure using a rotary evaporator.

  • The resulting crude product, often a pale yellow solid or oil, can be purified by recrystallization from ethanol or a mixture of ethyl acetate/hexane to yield Ethyl 2-cyano-3-ethoxyacrylate as a white to off-white crystalline solid.

Expected Yield: 85-95%

Part 2: Synthesis of Ethyl Isoxazole-4-carboxylate

Principle and Mechanistic Insight

This is the critical ring-forming step, a classic example of a cyclocondensation reaction.[6][7] Free hydroxylamine, generated in situ from its hydrochloride salt by a base, acts as the nucleophile.[8][9] The nitrogen atom of hydroxylamine attacks the electron-deficient β-carbon of the acrylate. This is followed by an intramolecular cyclization where the oxygen of the hydroxylamine moiety attacks the cyano group, leading to the formation of the isoxazole ring after elimination of ethanol.

Mechanism cluster_mech Cyclocondensation Mechanism start Ethyl 2-cyano-3-ethoxyacrylate + NH2OH step1 Nucleophilic Attack (Michael Addition) start->step1 step2 Intermediate Adduct step1->step2 step3 Intramolecular Cyclization (Attack on Cyano Group) step2->step3 step4 Cyclized Intermediate step3->step4 step5 Tautomerization & Elimination of EtOH step4->step5 product Ethyl Isoxazole-4-carboxylate step5->product

Figure 2: Simplified mechanism for the formation of the isoxazole ring.

Materials & Reagents
ReagentCAS No.Molecular FormulaMW ( g/mol )
Ethyl 2-cyano-3-ethoxyacrylate94-05-3C₈H₁₁NO₃169.18
Hydroxylamine Hydrochloride5470-11-1NH₂OH·HCl69.49
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00
Ethanol (EtOH)64-17-5C₂H₅OH46.07
Experimental Protocol
  • In a 250 mL flask, dissolve hydroxylamine hydrochloride (6.95 g, 0.1 mol) in water (50 mL).

  • In a separate 500 mL flask, dissolve Ethyl 2-cyano-3-ethoxyacrylate (16.9 g, 0.1 mol) in ethanol (150 mL).

  • Cool the acrylate solution in an ice bath to 0-5 °C.

  • Prepare a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (20 mL) and add it dropwise to the cold hydroxylamine hydrochloride solution to generate free hydroxylamine.

  • Slowly add the freshly prepared hydroxylamine solution to the stirred, cold acrylate solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until the starting acrylate is consumed.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Add 100 mL of cold water to the concentrated mixture. The product, Ethyl Isoxazole-4-carboxylate, should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum.

Expected Yield: 70-85%

Part 3: Saponification to this compound

Principle and Mechanistic Insight

The final step is a standard base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt.[10] Subsequent acidification protonates the carboxylate, precipitating the final product, this compound. It is crucial to manage the reaction conditions, as prolonged exposure to strong base at high temperatures can potentially lead to ring-opening of the isoxazole moiety.[11][12] Therefore, using a moderate temperature and monitoring the reaction closely is advised.

Materials & Reagents
ReagentCAS No.Molecular FormulaMW ( g/mol )
Ethyl Isoxazole-4-carboxylate80370-40-7C₆H₇NO₃141.12
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00
Hydrochloric Acid (HCl), 6M7647-01-0HCl36.46
Experimental Protocol
  • Suspend Ethyl Isoxazole-4-carboxylate (14.1 g, 0.1 mol) in 100 mL of water in a 250 mL round-bottom flask.

  • Add a 30% aqueous solution of NaOH (15 mL, ~0.15 mol) to the suspension.

  • Heat the mixture to 50-60 °C with stirring. The solid should dissolve as the saponification proceeds.

  • Maintain the temperature and stir for 2-4 hours, monitoring the disappearance of the starting ester by TLC.

  • After the reaction is complete, cool the clear solution in an ice bath.

  • Slowly and carefully acidify the reaction mixture by adding 6M HCl dropwise with vigorous stirring. The pH should be adjusted to approximately 2-3.

  • This compound will precipitate as a white solid.

  • Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the product by vacuum filtration, wash thoroughly with ice-cold water (3 x 50 mL) to remove any inorganic salts.

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Yield: 90-98%

Data Summary and Characterization

Reaction Parameters
StepKey Starting MaterialKey ReagentsConditionsExpected Yield
1 Ethyl CyanoacetateTriethyl Orthoformate, Acetic AnhydrideReflux (120-130 °C), 4-6h85-95%
2 Ethyl 2-cyano-3-ethoxyacrylateHydroxylamine HCl, NaOH0 °C to RT, 12-18h70-85%
3 Ethyl Isoxazole-4-carboxylateNaOH (aq), HCl (aq)50-60 °C, 2-4h90-98%
Final Product Characterization: this compound
PropertyExpected Value
CAS Number 6436-62-0
Molecular Formula C₄H₃NO₃
Molecular Weight 113.07 g/mol [3]
Appearance White to off-white crystalline solid
Melting Point ~175-178 °C
¹H NMR (DMSO-d₆) δ ~9.1 (s, 1H, isoxazole-H), δ ~8.8 (s, 1H, isoxazole-H), δ ~13.5 (br s, 1H, COOH)
Mass Spec (m/z) 113 (M⁺)[3]

Note: NMR chemical shifts can vary depending on the solvent and concentration.

References

Application Notes and Protocols: Fe(II)-Catalyzed Isomerization for Isoxazole-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isoxazole-4-carboxylic acids and their derivatives are pivotal structural motifs in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds. Traditional synthetic routes to these valuable scaffolds can be circuitous, often requiring harsh conditions or expensive catalysts. This application note details a robust and efficient domino isoxazole-isoxazole isomerization reaction catalyzed by iron(II), a cheap, abundant, and environmentally benign metal.[1][2][3] This method provides a novel and practical approach for the synthesis of isoxazole-4-carboxylic esters and amides from readily accessible 4-acyl-5-methoxy- or 5-aminoisoxazoles.[4]

The described Fe(II)-catalyzed isomerization proceeds in good yields and offers a significant improvement over existing synthetic strategies by leveraging a domino reaction sequence.[4] This process highlights the power of iron catalysis in the synthesis of complex heterocyclic compounds, a field of growing importance due to the economic and environmental advantages of iron-based catalysts.[1][2][3]

Mechanistic Insights: The "Why" Behind the "How"

Understanding the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The Fe(II)-catalyzed isomerization of 4-acyl-5-alkoxyisoxazoles to isoxazole-4-carboxylic acid derivatives is proposed to proceed through a domino isoxazole-azirine-isoxazole isomerization pathway.[4] This has been supported by both experimental evidence and Density Functional Theory (DFT) calculations.[4][5]

The catalytic cycle is initiated by the coordination of the Fe(II) catalyst to the starting 4-acyl-5-alkoxyisoxazole. This coordination facilitates a ring-opening and subsequent recyclization to form a transient 2-acyl-2-(alkoxycarbonyl)-2H-azirine intermediate.[4] This highly strained azirine intermediate is the linchpin of the isomerization. Under the catalytic influence of Fe(II) at elevated temperatures, this azirine undergoes a second isomerization, leading to the thermodynamically more stable isoxazole-4-carboxylate product.[4]

It is noteworthy that under milder conditions, the transient 2H-azirine intermediate can be isolated.[4] This observation provides strong evidence for the proposed domino mechanism. The choice of solvent and temperature plays a critical role in directing the reaction towards the desired isoxazole product versus the azirine intermediate or other potential side products.[4]

Fe(II)-Catalyzed Isoxazole Isomerization cluster_start Starting Material cluster_catalyst Catalyst cluster_intermediate Key Intermediate cluster_product Final Product 4-Acyl-5-alkoxyisoxazole 4-Acyl-5-alkoxyisoxazole Fe(II)-Coordinated Complex Fe(II)-Coordinated Complex 4-Acyl-5-alkoxyisoxazole->Fe(II)-Coordinated Complex Coordination Fe(II) Fe(II) Fe(II)->Fe(II)-Coordinated Complex 2H-Azirine Intermediate 2H-Azirine Intermediate Fe(II)-Coordinated Complex->2H-Azirine Intermediate Isomerization 1 Isoxazole-4-carboxylate Isoxazole-4-carboxylate 2H-Azirine Intermediate->Isoxazole-4-carboxylate Isomerization 2 (Fe(II) catalyzed) Isoxazole-4-carboxylate->Fe(II) Catalyst Regeneration

Caption: Proposed mechanistic pathway for the Fe(II)-catalyzed domino isomerization.

Experimental Protocols

General Considerations

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be of anhydrous grade. Reagents should be of high purity and used as received from commercial suppliers. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Representative Protocol for the Synthesis of Methyl 3-phenylisoxazole-4-carboxylate

This protocol describes a typical procedure for the Fe(II)-catalyzed isomerization of 4-acetyl-5-methoxy-3-phenylisoxazole.

Materials:

  • 4-acetyl-5-methoxy-3-phenylisoxazole

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Anhydrous 1,4-dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert gas supply (N₂ or Ar)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-acetyl-5-methoxy-3-phenylisoxazole (1.0 mmol, 1.0 equiv).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Add iron(II) chloride tetrahydrate (FeCl₂·4H₂O) (0.1 mmol, 0.1 equiv).

  • Flush the flask with nitrogen or argon for 5 minutes.

  • Heat the reaction mixture to 105 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired methyl 3-phenylisoxazole-4-carboxylate.

Data Presentation: Substrate Scope and Yields

The Fe(II)-catalyzed isomerization has been shown to be effective for a range of substituted 4-acyl-5-alkoxy/aminoisoxazoles. The following table summarizes representative examples of the substrate scope and the corresponding product yields.

EntryProductYield (%)
1PhenylMethylMethoxyMethyl 3-phenylisoxazole-4-carboxylate85
24-ChlorophenylMethylMethoxyMethyl 3-(4-chlorophenyl)isoxazole-4-carboxylate82
32-ThienylMethylMethoxyMethyl 3-(thiophen-2-yl)isoxazole-4-carboxylate78
4PhenylEthylEthoxyEthyl 3-phenylisoxazole-4-carboxylate80
5PhenylMethylN,N-DimethylaminoN,N-Dimethyl-3-phenylisoxazole-4-carboxamide75

Yields are for isolated products after column chromatography.

Experimental Workflow Visualization

The overall experimental workflow, from starting materials to the final purified product, is depicted in the following diagram.

Experimental Workflow Start Starting Materials: 4-Acyl-5-alkoxyisoxazole Fe(II) Catalyst Anhydrous Solvent Reaction_Setup Reaction Setup: Inert Atmosphere Heating to 105 °C Start->Reaction_Setup Reaction_Monitoring Reaction Monitoring: TLC Analysis Reaction_Setup->Reaction_Monitoring Workup Workup: Solvent Removal Reaction_Monitoring->Workup Reaction Complete Purification Purification: Silica Gel Column Chromatography Workup->Purification Product Final Product: Isoxazole-4-carboxylate Purification->Product

Caption: A streamlined overview of the experimental procedure.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Reaction - Inactive catalyst- Insufficient reaction time or temperature- Presence of moisture or oxygen- Use a fresh batch of Fe(II) salt.- Ensure the reaction is heated to the specified temperature and allow for longer reaction times.- Use anhydrous solvents and maintain a strict inert atmosphere.
Low Yield - Decomposition of starting material or product- Formation of side products- Lower the reaction temperature slightly and monitor closely.- Optimize purification conditions to minimize product loss.
Isolation of Azirine Intermediate - Reaction temperature is too low.- Increase the reaction temperature to the recommended 105 °C to promote the second isomerization step.[4]
Formation of Oxazole Byproduct - For 4-formyl substituted starting materials, oxazole formation can be a competing pathway.[4]- This is an inherent reactivity pattern for 4-formyl-5-methoxyisoxazoles under these conditions. Consider alternative synthetic strategies if the isoxazole is the desired product.

Conclusion

The Fe(II)-catalyzed isomerization of 4-acyl-5-alkoxy/aminoisoxazoles represents a highly efficient and practical method for the synthesis of this compound derivatives.[4] This protocol leverages an inexpensive and environmentally friendly iron catalyst to achieve a domino reaction sequence that proceeds in good yields.[1][2] The detailed mechanistic understanding and the robust experimental procedure outlined in this application note provide researchers, scientists, and drug development professionals with a valuable tool for accessing this important class of heterocyclic compounds. The operational simplicity and broad substrate applicability make this method a compelling alternative to traditional synthetic approaches.

References

Application Notes & Protocols: Solid-Phase Peptide Synthesis Using 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Moiety as a Privileged Scaffold in Peptidomimetics

In the landscape of modern drug discovery, the incorporation of non-canonical amino acids into peptides offers a powerful strategy to enhance therapeutic properties. Peptidomimetics, molecules that mimic the structure and function of natural peptides, often exhibit improved metabolic stability, bioavailability, and target specificity. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its presence in a molecule can confer conformational rigidity and favorable electronic properties, enabling potent interactions with biological targets.[1] Isoxazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial effects.

This guide focuses on the solid-phase peptide synthesis (SPPS) of peptides incorporating 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) , a unique β-amino acid. The bifunctional nature of AMIA allows it to be integrated into peptide backbones, introducing a rigid, planar isoxazole constraint.[1] However, the unique electronic structure of AMIA presents specific challenges to standard SPPS protocols, particularly concerning the reactivity of its 5-amino group. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to successfully incorporate AMIA into peptide sequences, addressing the underlying chemical principles and offering detailed, validated protocols.

The Core Challenge: Low Nucleophilicity of the 5-Amino Group

A critical consideration when working with AMIA is the markedly low reactivity of its 5-amino group. In a standard Fmoc-SPPS workflow, the α-amino group of an incoming amino acid must be sufficiently nucleophilic to attack the activated carboxyl group of the resin-bound peptide. However, the 5-amino group of AMIA exhibits significantly reduced nucleophilicity.

This phenomenon is attributed to the electronic properties of the isoxazole ring. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, giving the C5-NH2 bond a partial double bond or "imidic" character.[1] This resonance stabilization reduces the availability of the lone pair for nucleophilic attack.

SPPS_Workflow cluster_Fmoc Fmoc/tBu Strategy (Unprotected AMIA) cluster_Boc Boc/Bzl Strategy (N-Boc-AMIA) Fmoc_Start Fmoc-AA(n)-Resin Fmoc_Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Couple_AMIA 2. Couple Unprotected AMIA (HATU/DIPEA, 2x 2h) Fmoc_Deprotect->Fmoc_Couple_AMIA Fmoc_Couple_Next 3. Couple Next Fmoc-AA (Standard Conditions) Fmoc_Couple_AMIA->Fmoc_Couple_Next Fmoc_Cleave 4. Final Cleavage (TFA/TIS/H2O/EDT) Fmoc_Couple_Next->Fmoc_Cleave Boc_Start Boc-AA(n)-Resin Boc_Deprotect 1. Boc Deprotection (50% TFA/DCM) Boc_Start->Boc_Deprotect Boc_Neutralize 2. Neutralization (10% DIPEA/DCM) Boc_Deprotect->Boc_Neutralize Boc_Couple_AMIA 3. Couple N-Boc-AMIA (HBTU/HOBt/DIPEA) Boc_Neutralize->Boc_Couple_AMIA Boc_Cleave 4. Final Cleavage (HF or TFMSA) Boc_Couple_AMIA->Boc_Cleave

References

Application of Isoxazole-4-carboxylic Acid in Kinase Inhibitor Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical target classes in modern drug discovery. Small molecule kinase inhibitors have revolutionized therapeutic strategies by targeting the ATP-binding site of these enzymes, thereby preventing the downstream signaling events that drive disease progression.

Within the vast chemical space of kinase inhibitors, the isoxazole ring has emerged as a "privileged scaffold." This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a unique combination of chemical properties that make it highly suitable for kinase inhibitor design. Its electronic characteristics, ability to participate in hydrogen bonding, and rigid structure allow it to serve as a versatile anchor within the ATP-binding pocket. This guide focuses on the application of a key derivative, Isoxazole-4-carboxylic acid, and its aminated counterparts (isoxazole-4-carboxamides), as a cornerstone for the rational design and development of potent and selective kinase inhibitors. We will use the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors as a central example to illustrate the principles, protocols, and potential of this chemical scaffold.

The Rationale: Why Isoxazole-4-Carboxamide for Kinase Inhibition?

The efficacy of the isoxazole-4-carboxamide moiety in targeting the kinase ATP-binding site stems from its ability to form key molecular interactions that mimic the binding of the native ATP molecule. Specifically, it engages with the "hinge region," a critical stretch of amino acids that connects the N- and C-lobes of the kinase domain.

  • Hydrogen Bonding: The isoxazole ring nitrogen and the adjacent carboxamide group act as both hydrogen bond donors and acceptors. This allows them to form a bidentate hydrogen bond interaction with the backbone amide and carbonyl groups of key residues in the hinge region, such as Cys919 in VEGFR-2. This interaction is crucial for anchoring the inhibitor within the active site.

  • Structural Rigidity and Vectorial Projection: The planar and rigid nature of the isoxazole ring provides a stable platform. The substituents at the 3, 5, and N-phenyl positions of the carboxamide can be strategically modified to project into specific hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity. For instance, the 3-phenyl group can occupy a hydrophobic region, while substituents on the N-phenyl ring can extend into another pocket, allowing for fine-tuning of the structure-activity relationship (SAR).

Molecular docking studies of isoxazole-4-carboxamide derivatives within the VEGFR-2 active site (PDB: 4ASD) consistently show the carboxamide oxygen and NH forming hydrogen bonds with the backbone of Cys919, while the isoxazole nitrogen can interact with the same residue. The phenyl rings at the 3-position and the N-position of the amide explore adjacent hydrophobic pockets, contributing to the overall binding affinity.[1][2]

G carboxamide_linker carboxamide_linker hinge hinge carboxamide_linker->hinge H-Bonding (Anchor) phenyl_r1 phenyl_r1 hydrophobic_pocket_1 hydrophobic_pocket_1 phenyl_r1->hydrophobic_pocket_1 Hydrophobic Interaction phenyl_r2 phenyl_r2 hydrophobic_pocket_2 hydrophobic_pocket_2 phenyl_r2->hydrophobic_pocket_2 Hydrophobic Interaction isoxazole_core isoxazole_core isoxazole_core->hinge H-Bond Acceptor

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative isoxazole-4-carboxamide kinase inhibitor starting from its corresponding carboxylic acid, and the subsequent evaluation of its inhibitory activity.

Protocol 1: Synthesis of 5-Methyl-3-phenyl-N-(4-chlorophenyl)isoxazole-4-carboxamide

This protocol outlines a two-step synthesis: first, the preparation of the starting material, 5-methyl-3-phenylthis compound, and second, its conversion to the target carboxamide inhibitor.

Part A: Synthesis of 5-Methyl-3-phenylthis compound [3]

  • Rationale: This foundational step creates the core isoxazole ring structure with the necessary carboxylic acid functionality for subsequent amidation. The reaction proceeds via a condensation and cyclization mechanism.

  • Materials:

    • Benzaldehyde oxime

    • Ethyl acetoacetate

    • Anhydrous zinc chloride (catalyst)

    • 5% Sodium hydroxide (NaOH) solution

    • 2N Hydrochloric acid (HCl)

    • Ethanol

  • Procedure:

    • Combine benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and a catalytic amount of anhydrous zinc chloride (0.1 mmol) in a round-bottom flask.

    • Heat the solvent-free mixture to 60°C and maintain for approximately 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and add ethanol. Stir for 30 minutes to precipitate the ethyl ester intermediate (ethyl 5-methyl-3-phenylisoxazole-4-carboxylate).

    • Filter the solid and treat it with a 5% NaOH solution at room temperature for 4 hours to hydrolyze the ester. Again, monitor by TLC.

    • After hydrolysis is complete, acidify the reaction mixture with 2N HCl to a pH of ~2-3 to precipitate the carboxylic acid.

    • Filter the resulting solid, wash with cold water, and recrystallize from hot ethanol to yield pure 5-methyl-3-phenylthis compound.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part B: Amide Coupling to form the Kinase Inhibitor [4]

  • Rationale: This step couples the synthesized carboxylic acid with a selected aniline to form the final active carboxamide. An EDC/DMAP coupling system is used to activate the carboxylic acid for nucleophilic attack by the amine.

  • Materials:

    • 5-Methyl-3-phenylthis compound (from Part A)

    • 4-Chloroaniline

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM), anhydrous

    • Argon or Nitrogen gas

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 5-methyl-3-phenylthis compound (1.0 mmol) in anhydrous DCM.

    • Add DMAP (0.2 mmol) and EDC (1.1 mmol) to the solution.

    • Stir the mixture at room temperature for 30 minutes to allow for the activation of the carboxylic acid.

    • Add 4-chloroaniline (1.05 mmol) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure 5-methyl-3-phenyl-N-(4-chlorophenyl)isoxazole-4-carboxamide.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G

Protocol 2: In Vitro Kinase Inhibition Assay using ADP-Glo™
  • Rationale: The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5] It is a robust, high-throughput compatible assay suitable for determining the half-maximal inhibitory concentration (IC50) of test compounds.

  • Materials:

    • Recombinant human VEGFR-2 kinase

    • Suitable peptide substrate for VEGFR-2 (e.g., Poly(Glu, Tyr) 4:1)

    • ATP (ultra-pure)

    • Synthesized isoxazole-4-carboxamide inhibitor

    • Reference inhibitor (e.g., Sorafenib)[5]

    • ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent

    • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • 384-well white assay plates

    • Luminometer

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO, typically starting from 10 mM. Then, create an intermediate dilution in the kinase reaction buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

    • Kinase Reaction Setup:

      • In a 384-well plate, add the kinase reaction components in the following order:

        • 2.5 µL of test compound dilution (or vehicle control/reference inhibitor).

        • 5.0 µL of a 2x kinase/substrate mixture (containing VEGFR-2 and peptide substrate in kinase buffer).

      • Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution (in kinase buffer). The final ATP concentration should be at or near its Km for the kinase.

    • Reaction and Termination:

      • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

      • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.

      • Incubate at room temperature for 40 minutes.

    • ADP Detection:

      • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.

      • Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.

    • Data Acquisition and Analysis:

      • Measure the luminescence using a plate-reading luminometer.

      • Plot the luminescence signal against the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Data Presentation: Structure-Activity Relationship (SAR)

The potency of isoxazole-4-carboxamide inhibitors is highly dependent on the nature of the substituents on the N-phenyl ring. By synthesizing and testing a library of analogs, a clear SAR can be established to guide further optimization.

Compound IDN-Phenyl Substituent (R2)VEGFR-2 IC50 (nM)[5]Notes
Reference Sorafenib28.1Clinically approved multi-kinase inhibitor.
Example 1 4-Chloro690Moderate activity.
Example 2 3-Trifluoromethyl790Similar potency to the 4-chloro analog.
Example 3 4-Trifluoromethoxy840Electron-withdrawing group shows moderate activity.
Lead Cmpd. 8 3-amino-4-methylphenyl25.7The amino group likely forms additional H-bonds, significantly improving potency.[5]
Lead Cmpd. 10a N/A (Hydrazone derivative)28.2Demonstrates that modifications beyond simple amides can yield high potency.[5]

Note: IC50 values are illustrative and compiled from literature.[5] The specific values for "Example" compounds are representative of typical SAR trends for this scaffold.

Conclusion and Future Perspectives

This compound and its derivatives represent a robust and highly adaptable platform for the development of kinase inhibitors. The isoxazole-4-carboxamide core effectively anchors within the ATP-binding site's hinge region, while allowing for extensive SAR exploration through substitution at multiple positions. The synthetic routes are well-established and amenable to library synthesis, facilitating rapid lead optimization. As demonstrated with VEGFR-2, targeted modifications can yield compounds with nanomolar potency, rivaling that of established clinical drugs.

Future work in this area will likely focus on enhancing selectivity to minimize off-target effects and exploring novel substitutions to overcome potential resistance mechanisms. The integration of computational modeling with synthetic chemistry will continue to accelerate the discovery of next-generation kinase inhibitors built upon this versatile and powerful isoxazole scaffold.

References

Isoxazole-4-carboxylic acid derivatives for G-protein coupled receptor ligand synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Evaluation of Isoxazole-4-Carboxylic Acid Derivatives as G-Protein Coupled Receptor Ligands

Introduction: The Strategic Role of Isoxazoles in Targeting GPCRs

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors in the human genome and are the targets for approximately a quarter of all therapeutic drugs on the market.[1] Their critical role in regulating diverse physiological processes makes them a focal point for drug discovery.[1][2] Within the medicinal chemist's toolkit, the isoxazole ring is considered a "privileged scaffold" due to its metabolic stability and its capacity to engage in various non-covalent interactions with biological targets.[3][4][5][6]

This guide focuses specifically on the This compound moiety, a versatile template for developing novel GPCR ligands. The carboxylic acid group is a key pharmacophoric element in many molecules, capable of forming strong polar interactions that are crucial for potency.[7][8] However, it can also present challenges related to cell permeability and metabolism.[7][9] The isoxazole ring can serve as a bioisosteric replacement for other chemical groups, a strategy used to enhance a molecule's pharmacokinetic profile while maintaining or improving its interaction with the target protein.[9][10]

This document provides a comprehensive overview of the synthesis, purification, and biological characterization of this compound derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel GPCR modulators. We will detail robust synthetic protocols and the subsequent binding and functional assays required to establish a clear structure-activity relationship (SAR).

Part I: Synthesis of this compound Derivatives

The synthetic approach to this compound derivatives must be carefully considered to ensure high purity and yield, while avoiding the formation of positional isomers which can complicate biological evaluation.[11][12] The following sections outline a general and reliable workflow from commercially available starting materials to the final, purified compounds ready for biological screening.

General Synthetic Workflow

The construction of the isoxazole core can be achieved through several methods, with one of the most robust being the reaction of a β-enamino ester with a primary nitroalkane, followed by hydrolysis and subsequent amide coupling.[11] This approach provides excellent control over regiochemistry.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation A β-Enamino Ester + 1-Nitroalkane B Cyclization Reaction A->B POCl₃, Et₃N C Isoxazole-4-carboxylate Ester B->C D Saponification (Hydrolysis) C->D Aq. Acid (e.g., H₂SO₄) E This compound D->E F Amide Coupling (with desired amine) E->F EDC, DMAP G Final Derivative F->G H Purification & Characterization (HPLC, NMR, MS) G->H I Binding Assays (Determine Affinity) H->I J Functional Assays (Determine Activity) H->J

Caption: General workflow for synthesis and evaluation.

Protocol 1: Synthesis of 3,5-Disubstituted-Isoxazole-4-Carboxylic Acid

This protocol is adapted from a general and high-yielding method and is presented in two stages: formation of the isoxazole ester and its subsequent hydrolysis to the carboxylic acid.[11][12]

Materials and Reagents

ReagentSupplierGrade
Ethyl β-aminocrotonateSigma-Aldrich≥98%
1-NitropropaneSigma-Aldrich99%
Triethylamine (Et₃N)Fisher Scientific≥99.5%
Phosphorus oxychloride (POCl₃)Sigma-Aldrich≥99%
Chloroform (CHCl₃)VWRHPLC Grade
Sulfuric Acid (H₂SO₄)Sigma-Aldrich95-98%
Diethyl EtherFisher ScientificAnhydrous
Anhydrous Magnesium SulfateSigma-Aldrich≥99.5%

Step A: Synthesis of Ethyl 3-Ethyl-5-methyl-4-isoxazolecarboxylate

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet, dissolve ethyl β-aminocrotonate (96.5 g, 0.75 mol) and 1-nitropropane (87 g, 0.98 mol) in 750 mL of chloroform. Add 300 mL of triethylamine.

  • Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C. Maintain a nitrogen atmosphere.

  • Reagent Addition: While stirring vigorously, slowly add a solution of phosphorus oxychloride (125 g, 0.82 mol) in 150 mL of chloroform from the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

  • Work-up: Pour the reaction mixture into a 2 L separatory funnel and wash with 750 mL of cold water. Separate the organic layer and wash it sequentially with 1 M HCl (3 x 500 mL), 5% aqueous NaOH (2 x 500 mL), and saturated brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield the pure ester.[11]

Step B: Hydrolysis to 5-Methylthis compound

  • Reaction Setup: To the crude or purified ethyl-5-methylisoxazole-4-carboxylate (1 mole equivalent), add a 60% aqueous solution of sulfuric acid.[12]

  • Heating: Heat the mixture to reflux (approx. 80-90 °C) for 3-4 hours. The progress can be monitored by TLC. During this time, ethanol produced from the hydrolysis will distill off.[12]

  • Precipitation: Cool the reaction mixture in an ice bath. The carboxylic acid product will precipitate out of the acidic solution.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove residual acid, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The purity should be assessed by HPLC.

Protocol 2: Amide Coupling to Final Derivatives

The synthesized carboxylic acid serves as a versatile intermediate for creating a library of derivatives via amide bond formation.[13]

  • Reaction Setup: Dissolve the this compound (1.0 eq), N,N'-dicyclohexylcarbodiimide (EDC, 1.1 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.[13]

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.[13]

  • Amine Addition: Add the desired primary or secondary amine (1.05 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl and saturated sodium bicarbonate solution. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica gel.

Part II: Biological Evaluation as GPCR Ligands

Once synthesized and purified, the isoxazole derivatives must be evaluated for their interaction with the target GPCR. This involves two key stages: binding assays to measure affinity and functional assays to determine efficacy.[14]

Section 2.1: Ligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor.[15][16] A competition binding assay is used to determine the inhibitory constant (Ki) of the synthesized (unlabeled) compound by measuring its ability to displace a known high-affinity radioligand.

G cluster_0 No Competitor cluster_1 With Competitor Receptor1 GPCR Radioligand1 Radioligand Receptor1->Radioligand1 Binding Occurs (High Signal) Receptor2 GPCR Radioligand2 Radioligand Receptor2->Radioligand2 TestCompound Test Compound (Isoxazole Derivative) Receptor2->TestCompound Competition (Reduced Signal) G Ligand Agonist (Isoxazole Derivative) GPCR GPCR (Gs-coupled) Ligand->GPCR Binds G_Protein Gs Protein (α, β, γ subunits) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

References

Application Notes & Protocols: A Guide to the Development of Matrix Metalloproteinase (MMP) Inhibitors from Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Matrix metalloproteinases (MMPs) represent a family of zinc-dependent endopeptidases critical to extracellular matrix (ECM) remodeling in both physiological and pathological states.[1] Their over-activity is a hallmark of numerous diseases, including cancer, arthritis, and cardiovascular disorders, making them prime therapeutic targets.[1][2] However, the development of MMP inhibitors (MMPIs) has been fraught with challenges, primarily due to the high structural homology across the MMP family's active sites, which has led to issues of selectivity and severe side effects in clinical trials.[3][4] This guide provides a comprehensive overview of a modern approach to MMPI design, focusing on the use of the isoxazole scaffold. The isoxazole ring is a versatile five-membered heterocycle that offers a synthetically tractable and structurally rigid core, enabling the precise orientation of pharmacophoric elements to achieve both potency and selectivity.[5][6] We present the underlying scientific rationale, detailed protocols for synthesis and evaluation, and expert insights into the structure-activity relationship (SAR) to guide researchers in this promising area of drug discovery.

The Rationale: Overcoming the Hurdles of MMP Inhibition

The Challenge of Selectivity

The MMP family consists of over 25 enzymes with overlapping substrate specificities.[7] Early-generation MMPIs, such as Marimastat, were broad-spectrum inhibitors, typically featuring a hydroxamic acid group that strongly chelates the catalytic Zn²⁺ ion.[8] While potent, their lack of selectivity led to the inhibition of constitutively expressed, beneficial MMPs, resulting in debilitating side effects like musculoskeletal toxicity and the ultimate failure of numerous clinical trials.[3][9] The key to successful MMPI therapy lies in achieving selectivity for a specific pathogenic MMP (e.g., MMP-9 in metastasis, MMP-13 in osteoarthritis) over its closely related family members.[8][10]

Why the Isoxazole Scaffold?

The isoxazole scaffold has gained significant traction in medicinal chemistry as a robust building block for new therapeutics.[6][11] Its utility in MMPI design is multifaceted:

  • Structural Rigidity: The aromatic isoxazole ring provides a stable, planar core that reduces conformational flexibility. This rigidity helps to lock substituents into optimal orientations for interacting with specific enzyme pockets, which is crucial for achieving selectivity.

  • Synthetic Versatility: Modern synthetic methods, including 1,3-dipolar cycloadditions and condensation reactions, allow for the straightforward and modular synthesis of variously substituted isoxazoles.[11][12] This facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The isoxazole core can be used to fine-tune key drug-like properties, including solubility, metabolic stability, and oral bioavailability, which were significant drawbacks of earlier MMPIs.[10]

  • Novel Interactions: The isoxazole ring itself can engage in unique interactions within the enzyme active site. It can serve as a scaffold to present a weaker, more selective zinc-binding group (ZBG) and, critically, to position larger substituents that interact with the non-conserved specificity pockets, such as the deep S1' pocket, which varies significantly among different MMPs.[8]

Below is a conceptual diagram illustrating the general strategy for MMP inhibition.

MMP_Inhibition_Strategy cluster_MMP MMP Active Site cluster_Inhibitor Isoxazole-Based Inhibitor MMP_Site S1 Pocket Catalytic Domain S1' Pocket S2' Pocket Zn Zn²⁺ Inhibitor Zinc-Binding Group (ZBG) Isoxazole Scaffold P1' Group P2' Group Inhibitor:p1p->MMP_Site:s1p Selectivity Inhibitor:p2p->MMP_Site:s2p Binding Inhibitor:scaff->MMP_Site:cat H-Bonds Inhibitor:zbg->Zn Chelation Workflow cluster_discovery Discovery & Optimization cluster_validation Validation & Preclinical Synthesis 1. Synthesis of Isoxazole Library Screening 2. Primary HTS: In Vitro Fluorogenic Assay (Determine IC₅₀) Synthesis->Screening Zymography 3. Secondary Assay: Cell-Based Zymography (Confirm Cellular Activity) Screening->Zymography Identify Hits SAR 5. Lead Optimization (SAR-guided Synthesis) SAR->Synthesis Iterative Cycles InVivo 6. In Vivo Efficacy (Animal Models) SAR->InVivo Select Leads Selectivity 4. Selectivity Profiling (Test against MMP panel) Zymography->Selectivity Selectivity->SAR Informs Design

References

The Utility of Isoxazole-4-carboxylic Acid as a Foundational Scaffold in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The isoxazole heterocycle is a cornerstone in the synthesis of numerous biologically active molecules, demonstrating significant utility in both pharmaceutical and agrochemical sectors.[1][2][3] This guide focuses on a key derivative, Isoxazole-4-carboxylic acid (CAS No. 6436-62-0), a versatile building block for the development of novel fungicides and herbicides.[1] We provide an in-depth exploration of its chemical properties, its strategic role in creating potent active ingredients, and detailed protocols for synthesis, formulation, and bio-efficacy testing. This document is intended for researchers, chemists, and formulation scientists dedicated to advancing crop protection technologies.

Part 1: Core Characteristics of the this compound Scaffold

The efficacy of any synthetic pathway begins with a thorough understanding of the starting materials. This compound is a heterocyclic organic compound whose planar geometry, electronic distribution, and reactive carboxylic acid group make it an ideal precursor for agrochemical synthesis.[4]

Physicochemical and Structural Properties

A precise understanding of the molecule's properties is critical for predicting its reactivity, solubility, and handling requirements. The key characteristics are summarized below.

PropertyValueSource(s)
CAS Number 6436-62-0[4][5][6]
Molecular Formula C₄H₃NO₃[4][5][7]
Molecular Weight 113.07 g/mol [4][5][7]
IUPAC Name 1,2-oxazole-4-carboxylic acid[4]
Appearance White to pale brown crystalline solid[1][4]
Melting Point 121–124°C[4]
pKa (Predicted) 3.22 ± 0.10[4]
Partition Coefficient (XLogP3) 0.37[4]
Synthetic Pathways: An Overview

While this compound is commercially available, understanding its synthesis provides context for its reactivity and potential impurities. One established method involves a domino isoxazole-isoxazole isomerization, where a substituted isoxazole is catalytically rearranged to form the more stable this compound derivative. This sophisticated approach highlights the chemical versatility of the isoxazole ring system.[8] A more traditional, multi-step synthesis might proceed through the cyclization of a β-ketoester equivalent with hydroxylamine, followed by functional group manipulations.

cluster_synthesis Conceptual Synthesis Workflow Start β-Ketoester Precursor Step1 Cyclization with Hydroxylamine Start->Step1 Step2 Formation of Isoxazole Ring Step1->Step2 Step3 Functional Group Interconversion Step2->Step3 End This compound Step3->End

Caption: High-level workflow for isoxazole ring synthesis.

Part 2: Application in Agrochemical Active Ingredient (AI) Design

This compound is rarely the final active molecule. Instead, it serves as a critical intermediate, with the carboxylic acid moiety acting as a handle for introducing diverse functional groups. This derivatization is key to tuning the molecule's biological activity, target specificity, and physicochemical properties for optimal field performance.

From Scaffold to Solution: Crafting Fungicides and Herbicides

The isoxazole ring is a privileged structure in agrochemistry, found in numerous commercial products.[2] By modifying the carboxylic acid group, researchers can create vast libraries of compounds for screening.

  • Fungicidal Derivatives: A primary route to potent fungicides involves the conversion of the carboxylic acid to an amide, creating isoxazole carboxamides . These compounds have shown significant efficacy against a range of plant pathogens, including Botrytis cinerea, Rhizoctonia solani, and Phytophthora cactorum.[9][10] The mechanism often involves the disruption of crucial cellular processes in the target fungi. Further derivatization into oxime esters has also yielded compounds with excellent antifungal profiles.[9]

  • Herbicidal Derivatives: In the herbicide domain, 4-benzoylisoxazoles and other 4-heteroaroylisoxazoles are well-documented classes of active ingredients.[11][12] These are synthesized by coupling the isoxazole scaffold with various substituted aromatic or heterocyclic rings. The resulting molecules can act as potent inhibitors of essential plant enzymes, leading to effective weed control. Derivatives have shown particular activity against monocotyledonous weeds.[4]

The Causality of Formulation Choices

An unformulated Active Ingredient (AI) is of little practical use. Formulation science transforms a potent molecule into a stable, effective, and user-friendly product. The properties of this compound and its derivatives dictate the formulation strategy.

  • Improving Bioavailability: The carboxylic acid itself has limited lipid solubility. For applications requiring foliar absorption (uptake through the plant's leaves), the AI must penetrate the waxy cuticle. Esterification or amidation of the carboxylic acid group significantly increases lipophilicity (as indicated by a higher LogP value), enhancing its ability to cross this barrier.[4]

  • Common Formulation Types:

    • Emulsifiable Concentrate (EC): Ideal for oil-soluble AIs. The synthesized ester or amide derivative is dissolved in a non-polar solvent with an emulsifier package. When mixed with water in the spray tank, it forms a stable oil-in-water emulsion.

    • Suspension Concentrate (SC): Used for AIs with low solubility in both water and oil. The solid AI is milled to a fine particle size and suspended in water with the help of dispersants and wetting agents.

    • Wettable Powder (WP): A solid formulation where the AI is mixed with a carrier (like clay) and wetting/dispersing agents. It forms a suspension when added to water.

cluster_logic Derivatization Logic for Improved Efficacy Acid Isoxazole-4- carboxylic acid (Parent Scaffold) Modification Chemical Modification (Esterification / Amidation) Acid->Modification Reacts to form Property Increased Lipophilicity (Higher LogP) Modification->Property Results in Uptake Enhanced Foliar Penetration Property->Uptake Enables Efficacy Improved Biological Activity Uptake->Efficacy Leads to

Caption: Logic flow from chemical modification to biological efficacy.

Part 3: Experimental Methodologies and Protocols

The following protocols provide a self-validating framework for synthesis, formulation, and testing. They are designed to be starting points, adaptable to specific research objectives.

Protocol 3.1: Synthesis of a Model Fungicide: 5-Methyl-N-(4-chlorophenyl)isoxazole-4-carboxamide

Principle: This two-step protocol demonstrates the conversion of a substituted this compound to its corresponding acid chloride, followed by amidation. This is a foundational reaction for creating isoxazole carboxamide fungicides.

Materials:

  • 5-Methylthis compound

  • Thionyl chloride (SOCl₂)

  • 4-Chloroaniline

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation:

    • In a fume hood, suspend 1.0 eq of 5-Methylthis compound in 10 volumes of DCM.

    • Add 1.5 eq of thionyl chloride dropwise at room temperature.

    • Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and carefully evaporate the solvent and excess thionyl chloride under reduced pressure. The resulting solid is the acid chloride intermediate.

  • Amidation:

    • Dissolve the crude acid chloride in 10 volumes of fresh DCM and cool the solution to 0°C in an ice bath.

    • In a separate flask, dissolve 1.1 eq of 4-chloroaniline and 1.2 eq of triethylamine (as an acid scavenger) in DCM.

    • Add the aniline solution dropwise to the stirred acid chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture sequentially with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the solid product by recrystallization or column chromatography.

cluster_protocol1 Protocol 3.1: Carboxamide Synthesis Workflow Start Start: 5-Methylisoxazole-4- carboxylic acid Step1 Step 1: React with Thionyl Chloride (SOCl₂) in DCM Start->Step1 Intermediate Intermediate: Acid Chloride Step1->Intermediate Step2 Step 2: React with 4-Chloroaniline & Et₃N in DCM at 0°C Intermediate->Step2 Workup Aqueous Workup & Drying Step2->Workup Purify Purification (Recrystallization) Workup->Purify End Final Product: Isoxazole Carboxamide Purify->End

Caption: Workflow for the synthesis of an isoxazole carboxamide.

Protocol 3.2: Preparation of a 100 g/L Emulsifiable Concentrate (EC) Formulation

Principle: To dissolve the synthesized lipophilic AI in a solvent system with emulsifiers, creating a formulation that will spontaneously form a stable emulsion upon dilution with water for spray application.

Materials:

  • Synthesized N-aryl Isoxazole-4-carboxamide (AI from 3.1)

  • Aromatic solvent (e.g., Solvesso™ 150)

  • Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants like calcium dodecylbenzenesulfonate and ethoxylated castor oil)

  • Beaker, magnetic stirrer, and weighing balance

Sample Recipe for 100 mL Formulation:

ComponentPurposeAmount
Active Ingredient (AI)Fungicide10.0 g
Emulsifier BlendEmulsification8.0 g
Aromatic SolventSolventto 100 mL

Procedure:

  • Weigh 10.0 g of the AI into a 150 mL beaker.

  • Add approximately 70 mL of the aromatic solvent and stir with a magnetic stirrer until the AI is completely dissolved.

  • Add 8.0 g of the emulsifier blend to the solution and continue stirring until a homogenous mixture is obtained.

  • Carefully add more solvent to bring the total volume to exactly 100 mL.

  • Quality Control: Test the emulsion stability by adding 1 mL of the EC formulation to 99 mL of standard hard water in a stoppered graduated cylinder. Invert the cylinder 10 times and let it stand. A stable formulation should show no signs of separation or creaming within 30 minutes.

Protocol 3.3: In Vitro Antifungal Bioassay (Poisoned Food Technique)

Principle: To determine the concentration at which the AI inhibits fungal growth. This method incorporates the test compound directly into the growth medium.

Materials:

  • Synthesized AI, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Potato Dextrose Agar (PDA)

  • Autoclave, sterile petri dishes (90 mm)

  • Actively growing culture of a target fungus (e.g., Rhizoctonia solani)

  • Cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA according to the manufacturer's instructions and autoclave.

  • Cool the molten agar to 45-50°C in a water bath.

  • Prepare a dilution series of the AI stock solution. For a final concentration of 50 µg/mL, add 0.5 mL of a 2000 µg/mL stock to 19.5 mL of molten PDA. Mix thoroughly but gently to avoid bubbles.

  • Prepare a solvent control plate containing only the equivalent amount of DMSO.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungus culture.

  • Place the plug, mycelium-side down, in the center of each test and control plate.

  • Seal the plates and incubate at 25±2°C.

  • Measure the colony diameter daily until the fungus in the control plate has reached the edge of the dish.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration and determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value using probit analysis.

References

Application Note: A Validated Protocol for the Synthesis of Leflunomide Intermediate 5-Methylisoxazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methylisoxazole-4-carboxylic acid (CAS No: 42831-50-5) is a pivotal chemical intermediate in the pharmaceutical industry.[1] It serves as the cornerstone for the synthesis of Leflunomide, a disease-modifying antirheumatic drug (DMARD) for treating rheumatoid and psoriatic arthritis, and its active metabolite, Teriflunomide, used in the management of multiple sclerosis.[2][3] The efficacy and safety of these final active pharmaceutical ingredients (APIs) are directly dependent on the purity and quality of this key starting material. Therefore, a robust, scalable, and well-controlled synthetic process is paramount for pharmaceutical manufacturing.[2]

This application note provides a comprehensive, field-proven guide for the synthesis of 5-methylthis compound. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, process control strategies, and the rationale for specific reaction conditions. The protocols described herein are designed to be self-validating, incorporating in-process controls and analytical checkpoints to ensure the final product meets the stringent purity requirements (≥99%) of the pharmaceutical industry.

Overall Synthetic Strategy

The synthesis is a three-step process commencing from commercially available starting materials. The pathway is designed to maximize yield and regioselectivity while minimizing the formation of critical impurities. The overall workflow is depicted below.

Synthetic_Pathway cluster_0 Step 1: Enol Ether Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Purification A Ethyl Acetoacetate B Ethyl (E/Z)-2-(ethoxymethylene)-3-oxobutanoate A->B Triethylorthoformate, Acetic Anhydride C Ethyl 5-methylisoxazole-4-carboxylate B->C Hydroxylamine Sulfate, Sodium Acetate D 5-Methylthis compound (Crude) C->D 60% H₂SO₄, Heat E High-Purity Product (>99%) D->E Recrystallization

Caption: Overall workflow for the synthesis of 5-methylthis compound.

Materials and Reagents

All reagents should be of analytical grade or higher. Ensure all glassware is thoroughly dried before use, especially for Step 1.

ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Key Properties
Ethyl Acetoacetate141-97-9C₆H₁₀O₃130.14Liquid
Triethylorthoformate122-51-0C₇H₁₆O₃148.20Liquid, moisture-sensitive
Acetic Anhydride108-24-7C₄H₆O₃102.09Liquid, corrosive
Hydroxylamine Sulfate10039-54-0(NH₃OH)₂SO₄164.14Solid
Sodium Acetate127-09-3C₂H₃NaO₂82.03Solid, anhydrous
Sulfuric Acid (98%)7664-93-9H₂SO₄98.08Liquid, highly corrosive
Toluene108-88-3C₇H₈92.14Solvent
Acetic Acid (Glacial)64-19-7C₂H₃O₂60.05Solvent, corrosive
Dichloromethane75-09-2CH₂Cl₂84.93Solvent for extraction

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl (E/Z)-2-(ethoxymethylene)-3-oxobutanoate

This initial step converts the active methylene group of ethyl acetoacetate into an ethoxymethylene group, which is essential for the subsequent cyclization. Acetic anhydride acts as a water scavenger and catalyst.

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and distillation condenser, add ethyl acetoacetate (130.1 g, 1.0 mol), triethylorthoformate (163.0 g, 1.1 mol), and acetic anhydride (112.3 g, 1.1 mol).

  • Heat the mixture with stirring. The reaction temperature should be maintained between 100-110 °C.[4]

  • Ethyl acetate will begin to distill off as a byproduct. Continue heating for approximately 4-5 hours, or until the distillation of ethyl acetate ceases.

  • After the reaction is complete, cool the mixture to room temperature. The resulting dark orange to brown liquid is crude ethyl (E/Z)-2-(ethoxymethylene)-3-oxobutanoate.

  • Expert Insight: This crude product is typically used directly in the next step without purification. A patent for the synthesis of Leflunomide highlights that distillation is not required, which improves process efficiency and safety on an industrial scale.[4][5]

Protocol 2: Cyclization to Ethyl 5-methylisoxazole-4-carboxylate

This is the critical ring-forming step where the isoxazole heterocycle is constructed. The reaction of the enol ether with hydroxylamine is a cyclocondensation reaction. Temperature control is paramount to ensure high regioselectivity.

Procedure:

  • Prepare a solution of hydroxylamine sulfate (82.1 g, 0.5 mol) and sodium acetate (123.0 g, 1.5 mol) in 500 mL of water in a 2 L jacketed reactor.

  • Cool the aqueous solution to between -5 °C and 0 °C using a circulating chiller.

  • Slowly add the crude ethyl (E/Z)-2-(ethoxymethylene)-3-oxobutanoate from Protocol 1 to the cold hydroxylamine solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 3 hours.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Extract the product with dichloromethane (3 x 400 mL).

  • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude ethyl 5-methylisoxazole-4-carboxylate as an oil.

Causality Behind Experimental Choices:

  • Low Temperature: Performing the addition and initial reaction at low temperatures (-5 to 10 °C) is crucial.[4][5] It minimizes the formation of the undesired isomeric impurity, ethyl 3-methylisoxazole-4-carboxylate. This impurity is difficult to remove in later stages and impacts the final API quality.

  • Sodium Acetate: Sodium acetate acts as a base to neutralize the sulfuric acid formed from the hydroxylamine sulfate, liberating the free hydroxylamine nucleophile required for the reaction.

Protocol 3: Acid Hydrolysis to 5-Methylthis compound

The ester is hydrolyzed to the target carboxylic acid. This protocol uses moderately concentrated sulfuric acid and continuous removal of the ethanol byproduct to drive the reaction to completion efficiently and minimize side reactions.[5]

Procedure:

  • Set up a 1 L flask with a mechanical stirrer and a distillation head.

  • Add the crude ethyl 5-methylisoxazole-4-carboxylate (e.g., ~155 g from the previous step) and a 60% aqueous sulfuric acid solution (prepared by carefully adding 180 g of 98% H₂SO₄ to 120 g of water).

  • Heat the mixture to 85-90 °C with vigorous stirring.[5][6]

  • Ethanol generated during the hydrolysis will begin to distill off. Continue heating and distillation for 3-4 hours.

  • In-Process Control: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane/Ethyl Acetate). The reaction is complete when the starting ester spot has completely disappeared.[6]

  • Once complete, cool the reaction mixture to room temperature (20-25 °C), then further cool in an ice bath to 0-5 °C for 1-2 hours.

  • The product will precipitate as a solid. Collect the crude 5-methylthis compound by vacuum filtration.

  • Wash the filter cake with cold water (2 x 100 mL) and dry under vacuum at 50-60 °C.

Protocol 4: Purification by Recrystallization

This final step is essential to achieve the high purity required for pharmaceutical applications. A specific solvent system has been developed to effectively purge residual impurities.[4]

Procedure:

  • To a suitable flask, add the crude 5-methylthis compound.

  • For every 10 g of crude product, add 60 mL of a pre-mixed solvent consisting of 2% glacial acetic acid in toluene (v/v).[6]

  • Heat the mixture to 80-90 °C with stirring until all the solid dissolves completely.

  • Slowly cool the solution to room temperature, then cool further in an ice bath to 0-5 °C for at least 2 hours to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum at 60 °C to a constant weight.

Mechanism and Rationale for Regioselectivity

The key to this synthesis is the highly regioselective cyclization in Protocol 2. The reaction proceeds via a nucleophilic attack of hydroxylamine on the electron-deficient β-carbon of the enol ether, followed by intramolecular cyclization and elimination of ethanol and water.

Mechanism cluster_mech Proposed Cyclization Mechanism Start Ethyl (E/Z)-2-(ethoxymethylene)-3-oxobutanoate + NH₂OH Intermediate1 Initial Adduct (Michael Addition) Start->Intermediate1 1. Nucleophilic attack of -NH₂ Intermediate2 Cyclized Intermediate (Hemiaminal formation) Intermediate1->Intermediate2 2. Intramolecular attack of -OH on ketone Product Ethyl 5-methylisoxazole-4-carboxylate Intermediate2->Product 3. Dehydration & Elimination

Caption: Simplified mechanism for isoxazole ring formation.

The desired 5-methyl isomer is formed preferentially because the initial nucleophilic attack by the amino group of hydroxylamine occurs at the β-position of the α,β-unsaturated system. The alternative attack at the carbonyl carbon is sterically and electronically less favored, which is further suppressed by the low reaction temperatures, thus preventing the formation of the 3-methyl isomer.[5]

Product Characterization and Quality Control

A self-validating protocol requires stringent analysis of the final product.

ParameterSpecificationMethod
AppearanceWhite to off-white or cream crystalline solidVisual
Melting Point144 - 149 °CUSP <741>
Purity≥ 99.0%HPLC[2]
IdentificationConforms to the structureFTIR, ¹H NMR
Loss on Drying≤ 0.5%USP <731>

HPLC Method Outline: A typical reverse-phase HPLC method can be used for purity analysis.[7]

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid).

  • Detection: UV at 210 nm.

Safety and Handling

5-Methylthis compound is classified as a hazardous substance.[8][9]

  • Hazards: Harmful if swallowed. Causes skin irritation and serious eye irritation/damage. May cause respiratory irritation.[8][9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (in compliance with EN374), safety goggles with side-shields, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid creating dust. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[8]

  • Spills: Sweep up spilled solid material carefully, place it in a suitable container for disposal, and clean the area thoroughly.

Conclusion

The protocols detailed in this application note describe a reliable and high-yielding synthesis of 5-methylthis compound. By focusing on critical process parameters, such as temperature control during cyclization and an efficient hydrolysis/distillation procedure, this method consistently produces material of high purity suitable for the synthesis of Leflunomide and other pharmaceuticals. The emphasis on the rationale behind key steps provides researchers and process chemists with the necessary insights to successfully implement, scale, and troubleshoot this vital synthetic sequence.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methylisoxazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-methylisoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude 5-methylthis compound.

Issue 1: The final product is an oil or a sticky solid, not a crystalline powder.

Question: I've completed my purification, but instead of the expected white to pale yellow crystalline solid, I have a persistent oil or a sticky gum. What's going on?

Answer:

This is a common issue that typically points to the presence of impurities that are depressing the melting point of your compound or preventing proper crystal lattice formation.

Probable Causes & Solutions:

  • Residual Solvent: The most common culprit is trapped solvent.

    • Why it happens: Solvents, especially high-boiling ones, can become trapped within the solid matrix if the product precipitates too quickly or is not dried sufficiently.

    • Solution:

      • Initial Step: Ensure the solid is broken up into a fine powder to maximize surface area.

      • Drying: Dry the material under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40 °C) can be applied if the compound is thermally stable, but be cautious as aggressive heating can cause melting.

      • Solvent Trituration: If vacuum drying is insufficient, try triturating the oil/gum. This involves stirring the material as a slurry in a solvent in which the desired compound is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This will wash away the impurities and can often induce crystallization. Collect the resulting solid by filtration.

  • Presence of Unreacted Starting Material: If the crude product is from the hydrolysis of ethyl 5-methylisoxazole-4-carboxylate, residual ester is a likely impurity.

    • Why it happens: Incomplete hydrolysis reaction. The ester is an oil at room temperature and will prevent the carboxylic acid from crystallizing properly.

    • Solution: An acid-base extraction is the most effective method to remove neutral impurities like the starting ester. The carboxylic acid will react with a base to form a water-soluble salt, while the neutral ester remains in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure acid. See the detailed protocol in the Methodologies section.

  • Hygroscopic Nature/Water Content: The presence of excess water can sometimes hinder crystallization.

    • Why it happens: Carboxylic acids can form hydrates or simply retain water due to hydrogen bonding.

    • Solution: After precipitation from an aqueous solution, ensure the solid is washed with a small amount of cold, deionized water to remove inorganic salts, and then pull air through the filter cake for an extended period to remove as much water as possible before vacuum drying. If the product was extracted into an organic solvent, use a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before evaporating the solvent.

Issue 2: Purity is low after recrystallization, and the yield is poor.

Question: I performed a recrystallization, but my NMR/HPLC analysis still shows significant impurities. Furthermore, I lost a majority of my material. How can I optimize this?

Answer:

Recrystallization is a powerful but delicate technique. Success hinges on the proper choice of solvent and technique.

Probable Causes & Solutions:

  • Incorrect Solvent System: The ideal solvent should dissolve the compound poorly at low temperatures and readily at high temperatures.

    • Why it happens: If the compound is too soluble at room temperature, recovery will be low. If it's not soluble enough at the solvent's boiling point, you'll use an excessive volume of solvent, again leading to poor recovery.

    • Solution:

      • Solvent Screening: Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, water, ethyl acetate/heptane mixtures).

      • Proven System: A highly effective system reported for this compound is a mixture of 2% acetic acid in toluene. This system is reported to yield purity of approximately 99.9%. Another option is recrystallization from ethanol.

  • Cooling Rate is Too Fast: Rapid cooling leads to precipitation, not crystallization.

    • Why it happens: When a saturated solution is cooled too quickly, impurities get trapped (occluded) within the rapidly forming solid. True crystal growth is a slower, more ordered process that excludes impurities.

    • Solution: Do not place the hot, dissolved solution directly into an ice bath. Allow it to cool slowly to room temperature first. Once it has reached room temperature and crystal formation has begun, then you can place it in an ice bath to maximize the yield.

  • Using Too Much Solvent:

    • Why it happens: It's a common mistake to add solvent until all the solid dissolves at room temperature. The goal is to create a saturated solution at the solvent's boiling point.

    • Solution: Add the solvent portion-wise to the crude solid while heating and stirring. Add just enough solvent to fully dissolve the solid at or near the boiling point. This ensures the solution is saturated and will yield crystals upon cooling.

Issue 3: My compound streaks badly on a silica gel TLC plate.

Question: When I try to monitor my reaction or check the purity of column fractions by TLC, I don't get a clean spot. The compound streaks up the plate.

Answer:

This is a classic problem for acidic compounds on standard silica gel.

Probable Causes & Solutions:

  • Strong Interaction with Silica Gel:

    • Why it happens: Silica gel is slightly acidic. The carboxylic acid group on your molecule can interact strongly with the stationary phase, sometimes leading to a mix of protonated and deprotonated states during elution. This causes tailing or streaking rather than a compact spot.

    • Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexanes). This creates an acidic environment on the plate, ensuring your compound remains fully protonated and elutes as a single, more defined spot.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude 5-methylthis compound? A1: The impurity profile depends heavily on the synthetic route. If synthesized via hydrolysis of the corresponding ethyl ester, the most common impurities are unreacted ethyl 5-methylisoxazole-4-carboxylate and potentially an isomeric byproduct, 3-methylthis compound. Residual acids (e.g., sulfuric acid, HCl) from the hydrolysis step may also be present.

Q2: Which purification technique should I try first: Recrystallization or Acid-Base Extraction? A2: The best initial approach depends on the suspected nature of the impurities.

  • Choose Acid-Base Extraction first if you suspect the presence of neutral (e.g., unreacted ester) or basic impurities. This method is highly effective at separating compounds based on their acidic/basic properties.

  • Choose Recrystallization first if your crude product is already relatively pure (>85-90%) and you need to remove small amounts of closely related impurities or colored byproducts. A successful recrystallization can often yield a very high-purity product in a single step.

The workflow diagram below can help guide your decision.

Q3: How should I store the purified 5-methylthis compound? A3: The compound is stable under normal conditions. For long-term storage, it is best to keep it in a tightly sealed container in a cool, dry, and well-ventilated place. Some suppliers recommend refrigerated conditions (0-8 °C) to ensure maximum stability.

Q4: What analytical methods are suitable for determining the purity of the final product? A4:

  • HPLC: Reverse-phase HPLC is an excellent method for quantitative purity analysis. A typical mobile phase might consist of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying organic impurities.

  • Melting Point: A sharp melting point within the literature range (approx. 142-149 °C) is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities.

  • LC-MS: Liquid chromatography-mass spectrometry can be used to confirm the molecular weight of the product and identify unknown impurities.

Data & Methodologies

Purification Method Selection Workflow

This diagram outlines a logical approach to purifying crude 5-methylthis compound.

PurificationWorkflow cluster_0 Start: Crude Product Analysis cluster_1 Decision Point cluster_2 Purification Paths cluster_3 Post-Purification & Analysis Start Crude 5-methylisoxazole- 4-carboxylic acid Analysis Initial Characterization (TLC, ¹H NMR, Appearance) Start->Analysis Decision Is the major impurity neutral (e.g., starting ester)? Analysis->Decision AcidBase Perform Acid-Base Extraction Decision->AcidBase  Yes   Recrystal Perform Recrystallization Decision->Recrystal  No / Minor Impurities   PurityCheck1 Check Purity (TLC, mp, NMR) AcidBase->PurityCheck1 PurityCheck2 Check Purity (TLC, mp, NMR) Recrystal->PurityCheck2 Repeat Purity insufficient? Consider alternative method. PurityCheck1->Repeat PurityCheck2->Repeat FinalProduct Pure Product (>99%) Repeat->AcidBase Yes, from Recrystal Repeat->Recrystal Yes, from A/B Ext. Repeat->FinalProduct No

Caption: Decision workflow for purifying crude 5-methylthis compound.

Table 1: Recrystallization Solvent Systems
Solvent SystemPurity AchievedReferenceNotes
2% Acetic Acid in Toluene~99.9%Highly effective; heating is required to dissolve the solid.
EthanolNot specifiedA common protic solvent for recrystallizing carboxylic acids.
Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral impurities like unreacted ester.

  • Dissolution: Dissolve the crude solid (e.g., 10 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (e.g., 100 mL). Ensure all solids are fully dissolved.

  • Extraction: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 50 mL).

    • Causality: Sodium bicarbonate is a weak base that will deprotonate the carboxylic acid (pKa ~2.85) to form the water-soluble sodium salt, but it is generally not strong enough to hydrolyze the ester byproduct.

    • Technique: Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the CO₂ gas that evolves. Shake more vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the sodium 5-methylisoxazole-4-carboxylate into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution (e.g., 50 mL) to ensure all the carboxylic acid has been removed. Combine this second aqueous extract with the first one. The organic layer now contains the neutral impurities and can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise.

    • Causality: The strong acid will protonate the carboxylate salt, causing the neutral and water-insoluble carboxylic acid to precipitate out of the solution.

    • Monitoring: Continue adding acid until the solution is acidic (test with pH paper, target pH ~1-2) and no more precipitate forms.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual inorganic salts. Pull air through the filter for 15-20 minutes to partially dry the solid, then transfer it to a watch glass for final drying in a vacuum oven.

Protocol 2: Purification by Recrystallization

This protocol uses the highly effective toluene/acetic acid system.

  • Solvent Preparation: Prepare the recrystallization solvent by mixing 2% glacial acetic acid in toluene (e.g., 2 mL acetic acid in 98 mL toluene).

  • Dissolution: Place the crude 5-methylthis compound (e.g., 5 g) in an Erlenmeyer flask. Add a small portion of the solvent mixture (e.g., 20-30 mL) and heat the mixture to a gentle boil with stirring (e.g., on a hot plate).

    • Causality: Heating provides the thermal energy needed to dissolve the solute and create a saturated solution.

  • Achieve Saturation: Continue adding small portions of the hot solvent mixture until the solid just dissolves. A procedure described in the literature involves heating for 30 minutes. If any insoluble impurities (like a brown oil) are present, perform a hot filtration to remove them.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin during this phase.

    • Causality: Slow cooling allows for the formation of a pure, well-ordered crystal lattice, effectively excluding impurities from the solid structure.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold toluene to remove any residual soluble impurities. Dry the purified crystals under vacuum.

Technical Support Center: Advanced Strategies for AMIA Peptide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This guide provides in-depth troubleshooting and practical solutions for a common yet challenging issue: the low reactivity of the amino group in 4-(aminomethyl)indole-3-acetic acid (AMIA) during peptide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic workflows and overcome this specific hurdle.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the amino group of AMIA less reactive than a standard aliphatic amine in peptide coupling reactions?

A1: The reduced reactivity of the aminomethyl group in AMIA is not immediately obvious from its structure but is a well-documented challenge. The primary reason lies in the electronic properties of the indole nucleus. The indole ring is an electron-rich aromatic system. This high electron density can influence the adjacent aminomethyl group in several ways:

  • Inductive Effect: While the methylene (-CH2-) spacer should insulate the amine from the ring, the powerful electron-donating nature of the indole can still exert an influence, subtly altering the nucleophilicity of the amino group.

  • Potential for Intramolecular Interactions: The proximity of the amino group to the indole ring and the carboxylic acid at the 3-position can lead to transient, non-covalent interactions that sterically hinder the approach of an activated carboxyl group or even temporarily reduce the availability of the amine's lone pair of electrons.

  • Side Reactions: The indole nucleus itself is susceptible to oxidation and other side reactions under certain coupling conditions, which can consume reagents or generate byproducts that interfere with the primary reaction.

Q2: My standard EDC/NHS coupling protocol is yielding very low amounts of the desired AMIA-coupled peptide. What is the likely cause and how can I fix it?

A2: This is a classic problem. While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are workhorses in peptide synthesis, their activation of the carboxyl group may not be sufficient to overcome the sluggish reactivity of AMIA's amine.

Causality: The issue often stems from the short half-life of the NHS-activated ester in solution, especially in the presence of water. If the nucleophilic attack by the AMIA amine is slow, the activated ester can hydrolyze back to the carboxylic acid before the coupling occurs.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield with EDC/NHS start Low Yield Observed q1 Is the NHS-ester hydrolysis the primary issue? start->q1 sol1 Switch to a more stable activating agent like Oxyma Pure or use a phosphonium/uronium salt (HBTU, HATU). q1->sol1 Yes q2 Is the reaction pH optimal? q1->q2 No/Unsure end Optimized Yield sol1->end sol2 Maintain pH between 7.5 and 8.5. Use a non-nucleophilic base like DIPEA to scavenge protons without consuming activated esters. q2->sol2 No q2->end Yes sol2->end

Caption: Troubleshooting workflow for low AMIA coupling yields.

Detailed Recommendations:

  • Switch to Uronium/Phosphonium Reagents: Reagents like HBTU, HATU, or PyBOP are generally more effective for coupling to less reactive amines. They react with the carboxylic acid to form an activated species that is more reactive and often more stable than an NHS-ester. HATU is particularly effective as it is known to reduce racemization and is highly reactive.

  • Incorporate an Additive: If you must use a carbodiimide like EDC, replace NHS with a more effective additive. Oxyma Pure (Ethyl cyanohydroxyiminoacetate) is an excellent choice as it is more reactive than NHS and less prone to side reactions.

  • Optimize pH: The amino group of AMIA needs to be deprotonated to be nucleophilic. The ideal pH for the coupling reaction is typically between 7.5 and 8.5. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to maintain this pH. Avoid primary or secondary amine bases as they will compete in the coupling reaction.

  • Increase Equivalents: You may need to use a slight excess of both the activated carboxylic acid and the coupling reagents (e.g., 1.2 to 1.5 equivalents) relative to the AMIA.

Q3: I am observing significant side products in my reaction mixture. What are they and how can I prevent them?

A3: Side product formation is a common consequence of forcing a reaction with a poorly reactive component. With AMIA, the indole ring is the most likely source of these byproducts.

Common Side Reactions:

  • Oxidation of the Indole Ring: The electron-rich indole can be oxidized, especially if the reaction is exposed to air for extended periods or if certain catalysts are present. This can lead to colored impurities.

  • Reaction at the Indole Nitrogen: While less common, under strongly basic conditions or with highly reactive electrophiles, the indole nitrogen can be alkylated or acylated.

  • Racemization: Pushing the reaction with aggressive activating agents or high temperatures can lead to racemization of the activated amino acid.

Prevention Strategies:

StrategyMechanism of ActionRecommended Implementation
Use Scavengers Additives like triisopropylsilane (TIS) or 2-mercaptoethanol can be included in small amounts to quench oxidative species.Add 1-2% (v/v) of scavenger to the reaction mixture, especially if the reaction is lengthy.
Degas Solvents Removing dissolved oxygen from solvents minimizes the potential for oxidation.Sparge your reaction solvent (e.g., DMF, NMP) with argon or nitrogen for 15-20 minutes before use.
Choose HATU HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is known to suppress racemization compared to other uronium reagents like HBTU.Substitute HBTU or other coupling reagents with HATU, particularly when coupling chiral amino acids.
Control Temperature Lowering the reaction temperature can slow down side reactions more than the desired coupling reaction.Start the activation at 0 °C and allow the reaction to slowly warm to room temperature.

Experimental Protocols

Protocol 1: High-Efficiency AMIA Coupling using HATU

This protocol is designed to maximize coupling efficiency to the low-reactivity amino group of AMIA while minimizing side reactions.

Materials:

  • N-terminally protected peptide-resin or C-terminally protected amino acid (1.0 eq)

  • AMIA (1.2 eq)

  • HATU (1.19 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolution (Pre-activation): In a clean, dry reaction vessel under an inert atmosphere (N2 or Ar), dissolve the N-protected peptide/amino acid (1.0 eq) and HATU (1.19 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (1.0 eq) to the mixture. Stir for 5-10 minutes. You should observe the formation of the activated ester.

  • Amine Addition: In a separate flask, dissolve AMIA (1.2 eq) in a minimal amount of DMF. Add the remaining DIPEA (1.0 eq) to this solution to ensure the amino group is deprotonated.

  • Coupling Reaction: Add the AMIA solution to the activated ester solution at 0 °C.

  • Reaction Progression: Allow the reaction vessel to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by a suitable method, such as HPLC-MS, to check for the consumption of the starting material and the formation of the desired product.

  • Work-up: Once the reaction is complete, quench with water and proceed with standard extraction and purification protocols.

G cluster_1 HATU-Mediated AMIA Coupling Workflow A 1. Dissolve Peptide & HATU in DMF B 2. Cool to 0°C, Add DIPEA (1 eq) (Activation) A->B D 4. Add AMIA solution to activated ester B->D C 3. Prepare AMIA & DIPEA (1 eq) in separate flask C->D E 5. Warm to RT, Stir 4-12h D->E F 6. Monitor by HPLC-MS E->F G 7. Quench, Extract, Purify F->G

Caption: Step-by-step workflow for HATU-mediated AMIA coupling.

Preventing by-product formation in 5-methylisoxazole-4-carboxylic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methylisoxazole-4-Carboxylic Acid Synthesis

Welcome to the technical support resource for the synthesis of 5-methylthis compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on minimizing by-product formation to ensure high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and difficult-to-remove impurity in this synthesis?

A1: The most prevalent and challenging impurity is the isomeric by-product, 3-methylthis compound.[1] It forms concurrently during the heterocyclic ring formation step. Due to its similar physical properties to the desired 5-methyl isomer, its removal by standard crystallization can be difficult, making control of its formation critical.

Q2: Why is strict temperature control essential during the cyclization reaction?

A2: The cyclization of the ethyl ethoxymethyleneacetoacetate intermediate with hydroxylamine is highly regioselective but temperature-sensitive. Maintaining low temperatures (typically between -20°C and 10°C) kinetically favors the nucleophilic attack at the desired position, leading to the formation of the 5-methylisoxazole ring.[1][2] Higher temperatures provide enough activation energy to overcome this selectivity, increasing the rate of formation of the thermodynamically stable but undesired 3-methyl isomer.

Q3: My final product shows poor solubility after hydrolysis. What could be the cause?

A3: Assuming the hydrolysis of the ethyl ester is complete, poor solubility can be due to residual inorganic salts from the neutralization step or incomplete removal of the acidic hydrolysis medium. Ensure the product is thoroughly washed with cold water after filtration. If the issue persists, it may indicate the presence of polymeric by-products formed during prolonged heating in a strong acidic medium.[1]

Q4: Can I use a different acid for the final hydrolysis step?

A4: While various strong acids can effect hydrolysis, the choice of acid significantly impacts by-product formation. A mixture of acetic acid and concentrated HCl is one documented method.[3][4] However, studies have shown that using 60% aqueous sulfuric acid can drastically reduce reaction times (from 9 hours to 3.5 hours) and minimize the generation of degradation by-products associated with prolonged reflux in acidic conditions.[1]

Troubleshooting Guide: Common Issues and Solutions

Observed Problem Potential Cause(s) Recommended Solution(s)
High levels of 3-methylisoxazole isomer (>1%) 1. Temperature excursion during hydroxylamine addition. 2. Incorrect pH or base used during cyclization.1. Ensure the reaction vessel is pre-chilled to -10°C to 0°C before adding hydroxylamine. Maintain this temperature throughout the addition and stirring period.[2] 2. Use sodium acetate as the base to buffer the reaction and consume the acid released from hydroxylamine hydrochloride/sulfate.
Incomplete hydrolysis of the ethyl ester intermediate 1. Insufficient reaction time or temperature. 2. Inefficient removal of ethanol by-product, hindering reaction equilibrium.1. Monitor the reaction via TLC or HPLC until the starting ester spot disappears completely.[5] 2. When using sulfuric acid, heat the mixture to 80-88°C and set up the apparatus for continuous distillation to remove the ethanol as it forms, driving the reaction to completion.[1][5]
Low overall yield 1. Incomplete formation of the ethoxymethyleneacetoacetic ester intermediate. 2. Loss of product during workup and extraction. 3. Degradation of the isoxazole ring during hydrolysis.1. Ensure the reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride is driven to completion, preferably by distilling off the ethyl acetate by-product. 2. Perform extractions with an appropriate solvent like dichloromethane. Ensure pH is correctly adjusted during aqueous workup to minimize the solubility of the carboxylic acid in the aqueous layer. 3. Avoid prolonged heating during hydrolysis. The use of 60% H₂SO₄ is recommended to shorten the reaction time.[1]
Product discoloration (yellow to brown) 1. Formation of degradation by-products. 2. Residual impurities from starting materials.1. Implement the optimized, shorter hydrolysis protocol. 2. Purify the final product by recrystallization. A mixed solvent system of 2% acetic acid in toluene has been shown to be effective for yielding a high-purity, off-white product.[5]

Key By-Product: The 3-Methylisoxazole Isomer

The formation of the 5-methyl versus the 3-methyl isomer is a classic example of regioselectivity. The key intermediate, formed from ethyl acetoacetate and triethyl orthoformate, has two distinct electrophilic sites for the hydroxylamine to attack. The diagram below illustrates the two competing pathways.

Mechanism: Regioselective Isoxazole Ring Formation

G cluster_start Reactants cluster_pathways Competing Cyclization Pathways Intermediate Ethyl 2-(ethoxymethylene)-3-oxobutanoate Attack_A Path A: Attack at β-keto position Intermediate->Attack_A Low Temp (-10°C) Kinetically Favored Attack_B Path B: Attack at α,β-unsaturated ester position Intermediate->Attack_B Higher Temp Thermodynamically Favored NH2OH Hydroxylamine (NH₂OH) NH2OH->Attack_A NH2OH->Attack_B Product_A Ethyl 5-methylisoxazole-4-carboxylate (Desired Product) Attack_A->Product_A Cyclization & Dehydration Product_B Ethyl 3-methylisoxazole-4-carboxylate (Isomeric By-product) Attack_B->Product_B Cyclization & Dehydration

Caption: Competing pathways for isoxazole formation.

The β-keto carbonyl is more electrophilic and sterically accessible, making Path A the kinetically favored route, especially at low temperatures. Path B becomes more significant at higher temperatures, leading to the undesired 3-methyl isomer.

Optimized & Validated Protocols

To ensure high purity, follow these validated steps for the critical stages of the synthesis.

Protocol 1: Cyclization to Ethyl 5-methylisoxazole-4-carboxylate

This protocol is optimized for minimizing the formation of the 3-methyl isomer.[1][2]

  • Preparation: In a jacketed reactor pre-chilled to -10°C, charge the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate.

  • Base Addition: Add a solution of sodium acetate in water. Maintain vigorous stirring.

  • Hydroxylamine Addition: Prepare a solution of hydroxylamine sulfate in water. Add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not rise above 0°C.

  • Reaction: Stir the mixture at -5°C to 0°C for an additional 2 hours after the addition is complete.

  • Monitoring: Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

  • Workup: Once complete, extract the product into a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester. This crude product can often be used directly in the next step without distillation.

Protocol 2: Hydrolysis to 5-Methylthis compound

This protocol uses sulfuric acid to reduce reaction time and degradation by-products.[1][5]

  • Setup: Equip a round-bottom flask with a mechanical stirrer and a distillation head.

  • Charging Reactor: Charge the crude ethyl 5-methylisoxazole-4-carboxylate and a 60% aqueous solution of sulfuric acid to the flask.

  • Reaction & Distillation: Heat the mixture to an internal temperature of 80-88°C. Ethanol will begin to distill off. Continue heating and distillation for 3-4 hours.

  • Monitoring: Check for reaction completion by TLC, observing the disappearance of the starting ester.

  • Crystallization & Filtration: Cool the reaction mixture to room temperature. The product will precipitate as a solid. Filter the solid product and wash thoroughly with ice-cold water until the washings are neutral (pH ~7).

  • Purification: Dry the crude acid. For highest purity, perform a recrystallization from a 2% acetic acid in toluene mixture.[5]

Overall Synthesis Workflow

G A Ethyl Acetoacetate + Triethyl Orthoformate B Ethyl 2-(ethoxymethylene)- 3-oxobutanoate A->B Condensation C Cyclization with NH₂OH·H₂SO₄ (-10°C to 0°C) B->C D Crude Ethyl 5-methylisoxazole- 4-carboxylate C->D E Hydrolysis (60% H₂SO₄) (80-88°C with EtOH removal) D->E F Crude 5-Methylisoxazole- 4-carboxylic Acid E->F G Recrystallization (Toluene/Acetic Acid) F->G H High-Purity Final Product (>99.5%) G->H

Caption: High-level workflow for the synthesis.

References

Technical Support Center: Optimizing Domino Isoxazole-Isoxazole Isomerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fe(II)-catalyzed domino isoxazole-isoxazole isomerization. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful transformation to synthesize isoxazole-4-carboxylic acid derivatives. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful execution and optimization of your experiments.

Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental principles of the domino isoxazole-isoxazole isomerization reaction.

Q1: What is the domino isoxazole-isoxazole isomerization reaction?

A1: It is a catalytic rearrangement of 4-acyl-5-methoxy or 5-aminoisoxazoles into thermodynamically more stable this compound esters or amides, respectively. This reaction proceeds via a "domino" or "cascade" sequence involving the formation of a transient 2H-azirine intermediate.[1][2][3]

Q2: What is the mechanism of this transformation?

A2: The reaction is initiated by the coordination of a Lewis acidic Fe(II) catalyst to the isoxazole ring, which facilitates the cleavage of the weak N-O bond. This leads to a ring-contraction, forming a transient 2-acyl-2H-azirine intermediate. This intermediate is also catalyzed by Fe(II) to undergo a subsequent ring-expansion, leading to the rearranged isoxazole product.[1][2][3]

Q3: What are the typical catalysts and reaction conditions?

A3: The most commonly used catalyst is iron(II) chloride tetrahydrate (FeCl₂·4H₂O), which is both inexpensive and readily available.[3] The reaction is typically carried out in a high-boiling point ether solvent, such as dioxane, at elevated temperatures, generally around 105 °C.[1][2][3]

Q4: What is the primary competing reaction or side product?

A4: The main side reaction is the formation of the corresponding oxazole-4-carboxylate derivative. This occurs when the 2H-azirine intermediate undergoes cleavage of the C-C bond to form a nitrile ylide, which then cyclizes to the oxazole. This pathway is favored under non-catalytic, high-temperature thermal conditions (e.g., in o-dichlorobenzene at 170 °C).[1][2][3]

Q5: What is the substrate scope for this reaction?

A5: The reaction is generally applicable to 4-acyl-5-methoxyisoxazoles and 4-acyl-5-aminoisoxazoles. However, substrates with a 4-formyl group (an aldehyde) do not yield the isomerized isoxazole and instead tend to form the oxazole product under the same Fe(II)-catalyzed conditions.[1][2][3]

Reaction Mechanism and Pathway Selection

Understanding the mechanistic pathways is crucial for troubleshooting and optimizing the reaction. The central player is the 2H-azirine intermediate, whose fate determines the final product distribution.

Reaction Mechanism cluster_0 Domino Isoxazole-Isoxazole Isomerization cluster_1 Competing Oxazole Formation Start_Isoxazole 4-Acyl-5-methoxy- isoxazole Azirine_Intermediate Transient 2-Acyl-2H-azirine Intermediate Start_Isoxazole->Azirine_Intermediate  Fe(II) Catalyst  (e.g., FeCl₂·4H₂O)  Dioxane, 105°C  (N-O bond cleavage) Product_Isoxazole Isoxazole-4-carboxylic Ester (Product) Azirine_Intermediate->Product_Isoxazole  Fe(II) Catalyst  (C-N bond cleavage) Product_Oxazole Oxazole-4-carboxylate (Side Product) Azirine_Intermediate->Product_Oxazole  Thermolysis  (e.g., o-dichlorobenzene, 170°C)  (C-C bond cleavage via Nitrile Ylide)

Caption: Reaction pathways for the isomerization.

Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting isoxazole even after prolonged reaction time.

Potential Cause Scientific Rationale & Recommended Solution
Inactive Catalyst Rationale: Fe(II) salts can oxidize to the less active Fe(III) species upon exposure to air and moisture. The quality of the commercial FeCl₂·4H₂O can also vary. Solution: • Use a fresh bottle of FeCl₂·4H₂O or purchase from a reliable supplier. • Consider using anhydrous FeCl₂ under an inert atmosphere (e.g., nitrogen or argon) for more consistent results, although the hydrated form is reported to be effective. • Ensure the reaction is set up under an inert atmosphere to prevent oxidation during the reaction.
Insufficient Temperature Rationale: The isomerization has a significant activation energy barrier. A temperature below 105 °C in dioxane may result in a sluggish reaction. Solution: • Ensure your reaction setup (oil bath, heating mantle) is accurately calibrated and maintaining a consistent temperature of 105 °C. • Monitor the internal reaction temperature if possible, especially for larger scale reactions.
Solvent Quality Rationale: Dioxane can form peroxides upon storage, which can interfere with the catalytic cycle. Water content in the solvent can also affect the catalyst's activity. Solution: • Use anhydrous, peroxide-free dioxane. It is recommended to use freshly distilled dioxane or purchase a high-purity grade solvent. • Test for peroxides before use and purify if necessary.
Substrate Steric Hindrance Rationale: Highly bulky substituents on the acyl group or at the 3-position of the isoxazole ring may sterically hinder the coordination of the iron catalyst and slow down the isomerization. Solution: • For sterically demanding substrates, a longer reaction time or a slight increase in catalyst loading (e.g., from 20 mol% to 30 mol%) may be necessary. Monitor the reaction progress carefully to avoid decomposition.

Issue 2: High Proportion of Oxazole Side Product

Symptom: Significant formation of the oxazole-4-carboxylate byproduct is observed, often as a spot with a similar polarity to the desired product on TLC.

Potential Cause Scientific Rationale & Recommended Solution
Excessively High Temperature Rationale: The pathway to the oxazole proceeds via a non-catalytic thermal rearrangement of the 2H-azirine intermediate. This pathway becomes more competitive at temperatures significantly above 105 °C.[1][2][3] Solution: • Maintain strict temperature control at 105 °C. Overheating, even in localized hot spots within the reaction vessel, can promote oxazole formation. • Use a well-stirred oil bath for uniform heating.
Substrate Electronics (4-Formyl group) Rationale: Substrates with a 4-formyl group are electronically predisposed to form the oxazole product even under Fe(II)-catalyzed conditions.[1][2][3] Solution: • This methodology is not suitable for 4-formyl substrates. An alternative synthetic route should be considered for these target molecules.
Prolonged Reaction Times at High Temperature Rationale: Even at 105 °C, extended exposure to heat can slowly favor the thermodynamically driven, non-catalytic pathway to the oxazole. Solution: • Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Avoid leaving the reaction to stir overnight without prior optimization of the reaction time.

Issue 3: Reaction Stalls or Becomes a Dark, Intractable Mixture

Symptom: The reaction stops progressing, and the mixture turns dark brown or black, with multiple spots appearing on the TLC plate, indicating decomposition.

Potential Cause Scientific Rationale & Recommended Solution
Thermal Instability Rationale: The starting materials, the 2H-azirine intermediate, or the final product may be unstable at 105 °C over long periods, especially if they contain sensitive functional groups. 2H-azirines themselves can be highly reactive.[4][5] Solution: • Perform a time-course study to determine the optimal reaction time and avoid unnecessary heating. • If the product is known to be thermally sensitive, consider if a lower temperature with a more active catalyst system (if available) or longer reaction time is a viable trade-off.
Impure Starting Material Rationale: Impurities in the starting isoxazole can lead to unknown side reactions and catalyst deactivation, resulting in a complex mixture. Solution: • Ensure the starting 4-acyl-5-methoxy/aminoisoxazole is of high purity. Purify by recrystallization or column chromatography before use if necessary.

Experimental Protocols & Data

General Protocol for Fe(II)-Catalyzed Domino Isoxazole-Isoxazole Isomerization

This protocol is a general guideline and may require optimization for specific substrates.

Experimental Workflow Setup Reaction Setup Reagents Add starting isoxazole (1.0 eq) and dioxane to a flame-dried flask under an inert atmosphere (N₂ or Ar). Setup->Reagents Catalyst Add FeCl₂·4H₂O (0.2 eq). Reagents->Catalyst Heating Heat the mixture to 105°C with vigorous stirring. Catalyst->Heating Monitoring Monitor reaction progress by TLC (e.g., every 1-2 hours). Heating->Monitoring Workup Work-up Monitoring->Workup Upon completion Quench Cool to room temperature. Dilute with ethyl acetate. Workup->Quench Wash Wash with water and brine to remove FeCl₂. Quench->Wash Dry Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Wash->Dry Purify Purification Dry->Purify Concentrate Concentrate in vacuo. Purify->Concentrate Chromatography Purify by flash column chromatography on silica gel. Concentrate->Chromatography

Caption: A typical experimental workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-acyl-5-methoxy/aminoisoxazole (1.0 equivalent).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous dioxane (typically to a concentration of 0.1-0.2 M). Add iron(II) chloride tetrahydrate (FeCl₂·4H₂O, 20 mol %).

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 105 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with water (2x) and then with brine (1x) to remove the iron salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure isomerized isoxazole product.

Data Presentation: Recommended Reaction Parameters
ParameterRecommended Value/SolventRationale & Notes
Catalyst FeCl₂·4H₂OInexpensive and effective. Anhydrous FeCl₂ can be used for improved reproducibility.
Catalyst Loading 20 mol %A good starting point. May need adjustment for less reactive substrates.
Solvent DioxaneHigh boiling point is ideal. Must be anhydrous and peroxide-free.
Temperature 105 °COptimal temperature to favor isoxazole isomerization over oxazole formation.[1][2][3]
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the Fe(II) catalyst to the less active Fe(III) state.

References

Navigating the Labyrinth of Late-Stage Isoxazole Functionalization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the late-stage functionalization of isoxazole compounds. The isoxazole moiety is a cornerstone in medicinal chemistry and drug discovery, prized for its unique electronic properties and its role as a versatile pharmacophore.[1][2] However, its inherent chemical characteristics, particularly the labile N-O bond and distinct reactivity of its C-H positions, present significant hurdles in the late-stage modification of complex molecules.[3][4]

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common experimental challenges. We will move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and innovate in your synthetic endeavors.

Part 1: Troubleshooting Guide - When Your Reaction Falters

This section addresses specific, common problems encountered during the late-stage functionalization of isoxazoles in a question-and-answer format.

Issue 1: Poor or No Conversion in Palladium-Catalyzed C-H Arylation

Question: I am attempting a direct C-H arylation at the C5 position of my 3-substituted isoxazole using a palladium catalyst, but I'm observing very low conversion, or the starting material is recovered unchanged. What could be the issue?

Answer: This is a frequent challenge in the direct C-H functionalization of isoxazoles. The reactivity of the C-H bonds on the isoxazole ring is not uniform, with the C5-H being generally more acidic and accessible than the C4-H. However, several factors can impede the reaction.

Potential Causes & Solutions:

  • Inadequate Catalytic System: The choice of palladium source, ligand, and additives is critical.

    • Expert Insight: While various palladium sources can be effective, the ligand plays a crucial role in stabilizing the active catalytic species and facilitating the C-H activation step. For C5-arylation, bulky electron-rich phosphine ligands are often employed.[5][6]

    • Troubleshooting Steps:

      • Ligand Screening: If using a standard ligand like P(tBu)3 or SPhos, consider switching to a different class, such as a bulky diimine palladium complex, which has shown high efficiency.[5]

      • Palladium Pre-catalyst: Pd(OAc)2 is a common choice, but pre-catalysts like PdCl2(MeCN)2 might offer better performance in some cases.[5]

      • Additive Effects: The addition of a carboxylic acid, such as benzoic acid or pivalic acid, can act as a proton shuttle, facilitating the concerted metalation-deprotonation (CMD) pathway, which is often the rate-limiting step.[7]

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome.

    • Expert Insight: Polar aprotic solvents like DMF or DMA are commonly used. However, for specific regioselective outcomes, solvent choice is a key parameter. For instance, C5 arylation of oxazoles is favored in polar solvents, a principle that can be extrapolated to isoxazoles.[8] Greener solvents like anisole have also been successfully employed.[7]

    • Troubleshooting Steps:

      • Solvent Screening: If your reaction is sluggish in a non-polar solvent, try switching to DMA, DMF, or NMP.

      • Moisture and Air: Ensure anhydrous and anaerobic conditions, as water and oxygen can deactivate the palladium catalyst.

  • Substrate-Specific Issues: Steric hindrance or coordinating functional groups on your isoxazole-containing molecule can interfere with the catalytic cycle.

    • Expert Insight: Large substituents at the C3 position can sterically hinder the approach of the catalyst to the C5-H bond. Functional groups like unprotected amines or thiols can poison the catalyst.

    • Troubleshooting Steps:

      • Protecting Groups: If your substrate contains catalyst-poisoning functionalities, consider protecting them before the C-H activation step.

      • Catalyst Loading: In cases of mild catalyst inhibition, increasing the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%) might improve conversion.

Issue 2: Lack of Regioselectivity - A Mixture of C4 and C5 Functionalized Products

Question: My functionalization reaction is working, but I'm obtaining an inseparable mixture of C4 and C5 isomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is a central challenge in isoxazole functionalization.[9] The electronic and steric environment of the isoxazole ring dictates the preferred site of reaction.

Potential Causes & Solutions:

  • Reaction Mechanism Control: Different reaction conditions can favor different mechanistic pathways, leading to different regioisomers.

    • Expert Insight: For direct arylations, the C5 position is generally favored due to its higher acidity. However, C4 functionalization often requires a different approach, such as a directed metalation strategy or starting from a pre-functionalized C4-haloisoxazole.

    • Troubleshooting Steps:

      • Catalyst/Ligand Tuning: The steric and electronic properties of the ligand can influence which C-H bond is activated. A systematic screening of ligands is recommended. For instance, in oxazoles, different phosphine ligands have been shown to direct arylation to either C2 or C5.[8]

      • Directed Metalation: If your substrate allows, introducing a directing group at a suitable position can force the metalation to occur at a specific site.

  • Alternative Synthetic Strategies: Sometimes, late-stage C-H functionalization is not the most efficient way to achieve a specific regioisomer.

    • Expert Insight: A convergent synthesis, where a pre-functionalized isoxazole is coupled with the rest of the molecule, can be a more reliable strategy. For example, Sonogashira coupling of a C4-iodoisoxazole with a terminal alkyne provides exclusive C4-alkynylation.[10]

    • Troubleshooting Steps:

      • Retrosynthetic Analysis: Re-evaluate your synthetic route. Consider if a 1,3-dipolar cycloaddition or a condensation reaction could provide the desired isoxazole regioisomer more efficiently.[1][11]

Issue 3: Isoxazole Ring Decomposition or Unwanted Ring-Opening

Question: Under my reaction conditions, I'm observing significant decomposition of my starting material, and I've isolated byproducts that suggest the isoxazole ring has opened. How can I prevent this?

Answer: The isoxazole ring is susceptible to cleavage of its weak N-O bond under various conditions, including reductive, basic, or high-temperature environments.[2][3][4] This is a critical consideration in late-stage functionalization.

Potential Causes & Solutions:

  • Harsh Reaction Conditions: High temperatures, strong bases, or reductive conditions can promote ring opening.

    • Expert Insight: The N-O bond can be cleaved by transition metals, which can lead to the formation of β-aminoenones or other rearranged products.[12][13]

    • Troubleshooting Steps:

      • Lowering Temperature: Screen lower reaction temperatures. Modern catalytic systems are often highly active and may not require high heat.

      • Base Screening: If a base is required, screen milder bases. For example, switch from a strong inorganic base like K2CO3 to an organic base like a hindered amine, or use a weaker inorganic base like Cs2CO3.

      • Avoid Reductive Conditions: Be mindful of reagents that can act as reductants, as they can cleave the N-O bond.

  • Photocatalysis Considerations: While photoredox catalysis offers mild conditions, the excited state of the photocatalyst can sometimes lead to unwanted side reactions.

    • Expert Insight: Some photocatalytic cycles involve single-electron transfer (SET) processes that can potentially interact with the isoxazole ring. However, many modern photoredox methods have demonstrated good tolerance for isoxazoles.[14][15]

    • Troubleshooting Steps:

      • Catalyst and Wavelength Selection: Choose a photocatalyst with a redox potential that is appropriate for the desired transformation but less likely to engage in undesired side reactions with the isoxazole core.

      • Reaction Time: Minimize reaction times to reduce the potential for byproduct formation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for late-stage functionalization of isoxazoles?

A1: The most prevalent strategies include:

  • Transition Metal-Catalyzed C-H Activation/Direct Arylation: This is a highly attractive method as it avoids the need for pre-functionalization of the isoxazole ring. Palladium catalysis is the most common, but other metals like cobalt have also been used.[5][6][16]

  • Cross-Coupling Reactions: This involves coupling a pre-functionalized isoxazole (e.g., a halo- or boronic ester-substituted isoxazole) with a suitable partner. Common examples include Suzuki, Stille, and Sonogashira couplings.[10][17]

  • Photoredox Catalysis: This emerging field allows for functionalization under very mild conditions, often with high functional group tolerance, which is ideal for complex molecules.[14][15]

Q2: How can I predict the regioselectivity of a C-H functionalization reaction on a substituted isoxazole?

A2: Predicting regioselectivity can be complex, but some general principles apply:

  • Electronic Effects: The C5-H is generally the most acidic proton and is often favored in reactions that proceed via a concerted metalation-deprotonation mechanism.

  • Steric Effects: Large substituents at the C3 or C5 positions will sterically hinder functionalization at the adjacent C4 position. Conversely, a large C3 substituent can also hinder C5 functionalization.

  • Directing Groups: The presence of a directing group on the substrate is the most reliable way to control regioselectivity.

Q3: Are there any "safe" reaction conditions that are known to be well-tolerated by the isoxazole ring?

A3: While every substrate is different, reactions that are generally well-tolerated include:

  • Copper-catalyzed cross-coupling reactions under mild conditions. [14][15]

  • Modern photoredox-catalyzed reactions that operate at room temperature with low-energy visible light. [18]

  • Well-optimized palladium-catalyzed direct arylations that use mild bases and moderate temperatures. [5][6]

It is always advisable to perform a small-scale test reaction to check for substrate stability under the planned conditions.

Part 3: Data and Protocols

Table 1: Recommended Starting Conditions for C5-Arylation of 3-Substituted Isoxazoles
ParameterConditionRationaleReference
Palladium Source Pd(OAc)2 (2-5 mol%)Common, effective, and relatively inexpensive.[6]
Ligand P(tBu)3 (4-10 mol%) or SPhos (4-10 mol%)Bulky, electron-rich phosphines that promote C-H activation.[8]
Base K2CO3 or Cs2CO3 (2 equivalents)Cs2CO3 is often milder and can improve yields.[6]
Additive Pivalic acid (30 mol%)Acts as a proton shuttle to facilitate the CMD step.[7]
Solvent DMA or AnisolePolar aprotic solvents are generally effective; anisole is a greener alternative.[6][7]
Temperature 100-120 °CA good starting point, but should be optimized.[6]
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst deactivation.N/A
Experimental Protocol: General Procedure for Palladium-Catalyzed Direct C5-Arylation
  • To an oven-dried reaction vial, add the isoxazole substrate (1.0 equiv), aryl halide (1.2-1.5 equiv), Pd(OAc)2 (0.02-0.05 equiv), ligand (0.04-0.10 equiv), base (2.0 equiv), and additive (0.3 equiv).

  • Seal the vial with a septum and purge with an inert gas (N2 or Ar) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Place the reaction vial in a preheated oil bath or heating block at the desired temperature.

  • Stir the reaction for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 4: Visualizing the Challenges

Diagram 1: Key Challenges in Isoxazole Functionalization

G cluster_challenges Challenges in Late-Stage Isoxazole Functionalization cluster_solutions Troubleshooting Strategies A Low Reactivity/ No Conversion SolA Optimize Catalyst System (Ligand, Additive, Solvent) A->SolA is caused by B Poor Regioselectivity (C4 vs. C5) SolB Control Reaction Mechanism (Catalyst, Directing Groups) B->SolB is addressed by C Isoxazole Ring Opening/ Decomposition SolC Employ Milder Conditions (Temp, Base, Photocatalysis) C->SolC is prevented by

Caption: A flowchart of common challenges and their corresponding troubleshooting strategies.

Diagram 2: Decision Workflow for a Failed C-H Arylation

G Start C-H Arylation Fails (Low/No Yield) CheckStability Is the starting material stable? Start->CheckStability Decomposition Decomposition Observed CheckStability->Decomposition No SM_OK Starting Material Recovered CheckStability->SM_OK Yes MilderCond Use Milder Conditions: - Lower Temp - Weaker Base - Screen Solvents Decomposition->MilderCond OptimizeCat Optimize Catalyst System: - Screen Ligands - Additives (e.g., PivOH) - Increase Catalyst Loading SM_OK->OptimizeCat AltStrategy Consider Alternative Strategy: - Cross-coupling with pre-functionalized isoxazole MilderCond->AltStrategy If still fails OptimizeCat->AltStrategy If still fails

Caption: A decision-making workflow for troubleshooting a failed C-H arylation experiment.

References

Technical Support Center: Enhancing the Aqueous Solubility of Isoxazole-Based MMP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-based Matrix Metalloproteinase (MMP) inhibitors. This guide provides in-depth troubleshooting advice and practical protocols to address one of the most common challenges encountered during the pre-clinical development of this compound class: poor aqueous solubility. Over 40% of new chemical entities are poorly soluble in water, a critical hurdle that can impede accurate biological evaluation and lead to low or variable bioavailability.[1][2]

The isoxazole moiety, while a valuable pharmacophore in many MMP inhibitors, contributes to the often lipophilic and crystalline nature of these molecules, leading to solubility challenges.[3][4][5] This guide is designed to provide you with the foundational knowledge and actionable strategies to overcome these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My isoxazole-based MMP inhibitor won't dissolve in my aqueous buffer for my enzyme assay. What's the first thing I should try?

A1: Initial Troubleshooting: The Co-Solvent Approach

Poor solubility in aqueous buffers is a primary indicator that your compound is hydrophobic. The immediate goal is to disrupt the strong intermolecular forces of water to create a more favorable environment for your inhibitor. The use of a water-miscible organic co-solvent is the most direct and common first step.[6][7]

Causality: Co-solvents work by reducing the polarity of the aqueous medium.[8][9] By introducing a less polar solvent like Dimethyl Sulfoxide (DMSO) or ethanol, you decrease the dielectric constant of the solvent system, which lowers the energy required to create a cavity for the non-polar drug molecule and disrupts the highly structured hydrogen-bonding network of water.[8]

Troubleshooting Protocol:

  • Prepare a High-Concentration Stock Solution: Dissolve your isoxazole-based MMP inhibitor in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Serial Dilution: Perform serial dilutions of your stock solution in your aqueous assay buffer.

  • Mind the Final Co-solvent Concentration: It is critical to keep the final percentage of the co-solvent in your assay low (ideally ≤1%, and almost always <5%) to avoid affecting the protein structure or enzyme activity.[6]

  • Observe for Precipitation: After dilution, visually inspect the solution for any signs of cloudiness or precipitation. If precipitation occurs, the solubility limit in that co-solvent/buffer mixture has been exceeded.

  • Run a Vehicle Control: Always include a control group in your experiment that contains the highest concentration of the co-solvent used in your dilutions to ensure the vehicle itself does not impact the experimental results.

Q2: I'm seeing inconsistent results in my cell-based assays, which I suspect is due to my compound precipitating out of the media over time. What should I do?

A2: Addressing Kinetic vs. Thermodynamic Solubility with Surfactants

This is a classic problem of kinetic solubility. Your compound may initially dissolve during preparation but then crashes out of solution over the duration of the experiment as it moves towards a lower, more thermodynamically stable, solubility limit. To combat this, you need to not only dissolve the compound but also keep it dispersed.

Causality: Surfactants are amphipathic molecules that can form micelles in aqueous solutions.[10][11] Poorly soluble drugs can partition into the hydrophobic core of these micelles, effectively increasing the apparent solubility of the compound and preventing aggregation or precipitation.[12] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are frequently used in pharmaceutical formulations for this purpose.[11][13]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Execution & Verification cluster_3 Outcome A Inconsistent cell-based assay results. Compound precipitation observed. B Introduce a surfactant to enhance kinetic solubility and stability. A->B Hypothesize kinetic solubility issue C Prepare stock solution in DMSO. B->C Implement strategy D Prepare working solutions in media containing a low concentration of a non-ionic surfactant (e.g., 0.01% Tween 80). C->D E Visually inspect for clarity over the experiment's time course. D->E F Run surfactant-only vehicle control to check for cellular toxicity. D->F G Stable compound concentration in media. Reproducible assay results. E->G If stable and non-toxic

Caption: Workflow for troubleshooting compound precipitation in cell culture media.

Key Considerations:

  • Surfactant Concentration: Use the lowest effective concentration to avoid cytotoxicity. Start with concentrations as low as 0.001% and titrate up to 0.1% if necessary.

  • HLB Value: The Hydrophile-Lipophile Balance (HLB) value of a surfactant can help predict its performance. Surfactants with higher HLB values (8-18) are more hydrophilic and generally better for solubilizing lipophilic drugs in aqueous systems.[10]

  • Critical Micelle Concentration (CMC): The solubilizing effect occurs above the surfactant's CMC. Ensure your working concentration is above this value.

Q3: My compound has extremely low aqueous solubility (<1 µg/mL), and co-solvents aren't sufficient for in vivo studies. What is a more advanced formulation strategy I can explore?

A3: Advanced Solubilization using Cyclodextrin Complexation

For compounds with very poor solubility, a more robust method like complexation with cyclodextrins is often required. This technique can dramatically increase the aqueous solubility of a drug.[14][15]

Causality: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[16][17] The nonpolar isoxazole-based inhibitor (the "guest") can be encapsulated within the hydrophobic core of the cyclodextrin molecule (the "host"), forming an inclusion complex.[1][18] This complex presents a hydrophilic exterior to the aqueous environment, thereby significantly increasing the drug's apparent water solubility.[18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[14]

Experimental Protocol: Preparation of an Isoxazole-Inhibitor/HP-β-CD Inclusion Complex

  • Determine Stoichiometry: A 1:1 molar ratio of the drug to HP-β-CD is a common starting point.

  • Prepare Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CD in your desired aqueous vehicle (e.g., saline for in vivo studies). Gentle warming (40-50°C) can aid dissolution.

  • Add the Drug: Slowly add the powdered isoxazole-based MMP inhibitor to the cyclodextrin solution while stirring vigorously.

  • Facilitate Complexation: Continue stirring the mixture for 24-48 hours at room temperature. Sonication can be used intermittently to aid in the dispersion and complexation process.

  • Clarify the Solution: After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, undissolved drug.

  • Sterile Filtration: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm filter.

  • Quantify Concentration: Use a validated analytical method, such as HPLC-UV, to determine the final concentration of the solubilized drug in the filtrate.

Data Summary Table: Comparison of Solubilization Methods

MethodPrinciple of ActionTypical Fold Increase in SolubilityProsCons
Co-solvents (e.g., DMSO, Ethanol)Reduces solvent polarity.[8][9]2 to 100-foldSimple, rapid, effective for moderately hydrophobic compounds.[19]Potential for compound precipitation upon dilution; can affect protein stability at high concentrations.
Surfactants (e.g., Tween 80)Forms micelles that encapsulate the drug.[10][12]10 to 1,000-foldImproves both thermodynamic and kinetic solubility; prevents precipitation.Potential for cytotoxicity; can interfere with some biological assays.
Cyclodextrins (e.g., HP-β-CD)Forms host-guest inclusion complexes.[1][18]100 to >10,000-foldSignificant solubility enhancement; often suitable for in vivo formulations.[14]Requires formulation development; high concentrations can have toxicological effects.

General Experimental Workflow & Decision Making

The following diagram outlines a logical progression for tackling solubility issues with your isoxazole-based MMP inhibitor.

G A Start: Isoxazole-based MMP inhibitor with poor aqueous solubility B Determine Kinetic or Thermodynamic Solubility using Shake-Flask Method A->B C Is solubility > 10 µg/mL in aqueous buffer with <1% DMSO? B->C D Proceed with Co-solvent (e.g., DMSO) for in vitro assays. Monitor for precipitation. C->D Yes E Solubility is insufficient for desired concentration or application. C->E No F Try Surfactant-based Formulation (e.g., 0.01% Tween 80) E->F G Does the surfactant provide sufficient and stable solubility without cytotoxicity? F->G H Proceed with Surfactant-based formulation for in vitro / in vivo studies. G->H Yes I Solubility remains a limiting factor for in vivo dosing. G->I No J Explore Advanced Formulations: Cyclodextrin Complexation or Solid Dispersions I->J K Characterize complex/dispersion and confirm solubility enhancement and stability. J->K

Caption: Decision tree for selecting a solubility enhancement strategy.

Appendix: Standard Protocol for Solubility Measurement

Shake-Flask Method for Thermodynamic Solubility

This is the gold-standard method for determining the equilibrium (thermodynamic) solubility of a compound.[20][21]

  • Preparation: Add an excess amount of your solid isoxazole-based MMP inhibitor to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the suspension to settle. Alternatively, centrifuge the sample at high speed to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.[22]

References

Technical Support Center: Navigating the Stability of Isoxazole Rings in Experimental Conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the stability of the isoxazole ring, a critical heterocyclic motif in medicinal chemistry. This guide is structured to address the common challenges and questions that arise during experimental work, moving from foundational knowledge to practical troubleshooting.

Frequently Asked Questions (FAQs) about Isoxazole Ring Stability

Q1: How stable is the isoxazole ring in typical laboratory conditions?

The isoxazole ring is generally considered a stable aromatic system, but its stability is highly dependent on the specific chemical environment, particularly pH and temperature.[1] While many 3,5-disubstituted isoxazoles are quite robust against oxidizing agents, acids, and bases, this is not universally true for all derivatives.[2] The presence and nature of substituents on the ring can significantly influence its susceptibility to degradation.[1]

Q2: Under what conditions is the isoxazole ring most likely to degrade?

The primary factor leading to the degradation of the isoxazole ring is exposure to basic (alkaline) conditions.[1][3] This susceptibility is often exacerbated by increased temperatures.[3] For instance, the isoxazole-containing drug Leflunomide is stable in acidic and neutral pH at room temperature but undergoes ring opening at a basic pH.[3] This base-catalyzed degradation is significantly accelerated at physiological temperatures (37°C).[3]

Q3: What is the general mechanism of isoxazole ring degradation in basic conditions?

Under basic conditions, the most common degradation pathway is the cleavage of the weak N-O bond, leading to a ring-opened product.[3][4] For 3-unsubstituted isoxazoles, this can proceed through deprotonation at the C3 position, initiating the ring scission.[5] The specific degradation products will depend on the substituents present on the isoxazole ring. For example, the anti-inflammatory drug Leflunomide degrades into its active α-cyanoenol metabolite, A771726, through N-O bond cleavage.[3]

Q4: Is the isoxazole ring susceptible to degradation in acidic conditions?

While generally more stable in acidic media compared to basic media, the isoxazole ring can degrade under acidic conditions, particularly at low pH values.[6][7] The degradation kinetics of N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone, for example, show specific acid catalysis at a pH below 3.5.[6] The degradation in acidic or neutral pH can lead to products such as 2-hydroxy-1,4-naphthoquinone, 2-butanone, ammonia, and hydroxylamine.[6]

Troubleshooting Guide for Isoxazole Stability Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Scenario 1: Unexpected product formation during a reaction involving a basic reagent.
  • Issue: You are running a reaction on a side chain of your isoxazole-containing molecule using a strong base (e.g., LiOH, NaOH), and you observe the formation of unexpected byproducts or complete degradation of your starting material.

  • Causality: Strong bases can induce the cleavage of the isoxazole ring, especially if the ring is activated by electron-withdrawing groups.[1] This is a known reactivity pathway that can be exploited in prodrug design but can be an unintended side reaction in other synthetic steps.[1]

  • Troubleshooting Steps:

    • Reagent Selection: If possible, switch to a milder, non-nucleophilic base.

    • Temperature Control: Perform the reaction at a lower temperature to minimize the rate of ring opening.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to minimize reaction time and prevent prolonged exposure to basic conditions.[1]

    • Protecting Groups: In complex syntheses, consider if a protecting group strategy for the isoxazole ring is feasible, although this is less common due to the ring's general stability.

Scenario 2: Degradation of an isoxazole-containing compound during purification or storage.
  • Issue: Your purified isoxazole-containing compound shows signs of degradation over time, or you observe decomposition during chromatographic purification.

  • Causality:

    • Chromatography: Silica gel, while generally considered acidic, can have surface hydroxyl groups that may interact with and potentially degrade sensitive compounds. Basic alumina is explicitly basic and can cause degradation.

    • Storage: If stored in a solution that is not pH-neutral, or if exposed to light or high temperatures, the isoxazole ring can undergo degradation.[1] Some isoxazoles can also rearrange to the more stable oxazole isomer under the influence of heat or light.[1]

  • Troubleshooting Steps:

    • Purification Method:

      • Consider using neutral alumina for chromatography if your compound is base-sensitive.

      • Alternatively, use reversed-phase chromatography with a neutral mobile phase.

      • Minimize the time the compound spends on the stationary phase.

    • Storage Conditions:

      • Store your compound as a solid in a cool, dark, and dry place.

      • If storage in solution is necessary, use a buffered solution at a neutral or slightly acidic pH and store at low temperatures.

Scenario 3: Inconsistent results in biological assays.
  • Issue: You observe variable activity of your isoxazole-containing compound in cell-based or enzymatic assays.

  • Causality: The pH of the assay buffer can significantly impact the stability of your compound. If the buffer is basic (e.g., pH > 7.4), your compound may be degrading over the course of the experiment, leading to a decrease in the effective concentration of the active molecule.[3]

  • Troubleshooting Steps:

    • Stability Assessment: Perform a preliminary stability study of your compound in the assay buffer. Incubate the compound in the buffer for the duration of the assay and analyze for degradation by HPLC or LC-MS.

    • Buffer Optimization: If degradation is observed, consider if the assay can be performed in a buffer with a more favorable pH.

    • Time-Course Experiment: If the buffer cannot be changed, perform a time-course experiment to understand the rate of degradation and its potential impact on the assay results.

Quantitative Data Summary

The stability of the isoxazole ring is highly dependent on the specific compound and conditions. The following table summarizes the stability data for the drug Leflunomide as a case study.[3]

pHTemperature (°C)Half-life (t½)Stability
4.025StableResistant to isoxazole ring opening.[3]
7.425StableResistant to isoxazole ring opening.[3]
10.025~6.0 hoursDecomposes to A771726.[3]
4.037StableResistant to isoxazole ring opening.[3]
7.437~7.4 hoursNoticeable conversion to A771726.[3]
10.037~1.2 hoursRapid decomposition to A771726.[3]

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated Hydrolysis of an Isoxazole Ester

This protocol provides a general method for the intentional cleavage of an isoxazole ring, which can be useful in the context of prodrug activation.[1]

  • Materials:

    • Isoxazole ester

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Water

  • Procedure:

    • Dissolve the isoxazole ester in a mixture of THF and water.

    • Add an aqueous solution of LiOH or NaOH to the reaction mixture.

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a suitable acid.

    • Extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product as needed.

Protocol 2: Assessing the pH Stability of an Isoxazole-Containing Compound

This protocol outlines a method to determine the stability of your compound across a range of pH values.

  • Materials:

    • Your isoxazole-containing compound

    • Buffers of various pH (e.g., pH 4.0, 7.4, 10.0)

    • Acetonitrile

    • Internal standard (for LC-MS/MS analysis)

    • Shaking water bath or incubator

    • LC-MS/MS or HPLC system

  • Procedure:

    • Prepare a stock solution of your compound in a suitable organic solvent (e.g., methanol).

    • In separate vials, add a small volume of the stock solution to each of the pH buffers to achieve the desired final concentration.

    • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) in a shaking water bath.

    • At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each vial.

    • Immediately quench the reaction by adding the aliquot to a larger volume of acetonitrile containing an internal standard.

    • Analyze the samples by LC-MS/MS or HPLC to quantify the disappearance of the parent compound and the appearance of any degradation products.

    • Plot the concentration of the parent compound versus time for each pH to determine the degradation kinetics.

Visualization of Degradation Pathways

Diagram 1: Base-Catalyzed Ring Opening of a 3-Unsubstituted Isoxazole

G cluster_0 Base-Catalyzed Ring Opening start 3-Unsubstituted Isoxazole intermediate1 Deprotonation at C3 (Anionic Intermediate) start->intermediate1 Base (e.g., OH-) intermediate2 N-O Bond Cleavage intermediate1->intermediate2 Electron Rearrangement product Ring-Opened Product (e.g., α-cyanoenol) intermediate2->product

Caption: Base-catalyzed degradation of a 3-unsubstituted isoxazole.

Diagram 2: Troubleshooting Workflow for Isoxazole Instability

G cluster_1 Troubleshooting Workflow start Unexpected Degradation Observed q1 Degradation during Basic Reaction? start->q1 q2 Degradation during Purification/Storage? q1->q2 No ans1 Use milder base Lower temperature Monitor reaction closely q1->ans1 Yes q3 Inconsistent Biological Assay Results? q2->q3 No ans2 Use neutral chromatography Store as solid, cool & dark Buffer solutions for storage q2->ans2 Yes ans3 Assess stability in assay buffer Optimize buffer pH Conduct time-course experiment q3->ans3 Yes

Caption: A logical workflow for troubleshooting isoxazole stability issues.

References

Strategies to reduce isomeric impurities in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing and Managing Isomeric Impurities

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've frequently collaborated with teams tackling the complexities of heterocyclic synthesis. A recurring challenge, particularly in the synthesis of isoxazoles, is the formation of isomeric impurities. These impurities can complicate purification, compromise biological activity, and create regulatory hurdles.

This guide is structured as a technical support resource to address the specific issues you might encounter. We will move beyond simple protocols to explore the underlying principles that govern isomer formation, providing you with the expert knowledge to troubleshoot and control your reactions effectively.

Part 1: Frequently Asked Questions - Understanding Isomer Formation

This section addresses the fundamental questions regarding the origin and nature of isomeric impurities in common isoxazole syntheses.

Q1: What are the primary isomeric impurities I should be concerned about in isoxazole synthesis?

The most common and troublesome impurities are regioisomers . In isoxazole synthesis, particularly when creating di- or tri-substituted rings, the same starting materials can often react to place substituents at different positions on the isoxazole core.

For instance, in the widely used 1,3-dipolar cycloaddition between a nitrile oxide (R¹-CNO) and an unsymmetrical alkyne (R²-C≡C-R³), two regioisomeric products are possible: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. Similarly, the classic cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine can yield two different regioisomers.[1] Controlling which isomer is formed, or maximizing its ratio, is the central challenge.

Q2: Why does my reaction produce a mixture of regioisomers? The reaction looks straightforward.

The formation of regioisomeric mixtures is governed by the subtle interplay of electronic and steric factors within the reaction's transition state.

  • In 1,3-Dipolar Cycloadditions: The regiochemical outcome depends on the alignment of the molecular orbitals of the nitrile oxide (the dipole) and the alkyne (the dipolarophile). The reaction proceeds via a concerted [3+2] cycloaddition mechanism.[2][3] The preferred isomer is the one that results from the transition state with the best overlap between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. Both possible alignments have different energy barriers, and if these barriers are similar, a mixture of products will be formed. Factors like the electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of the substituents on both the nitrile oxide and the alkyne heavily influence these energy barriers.[4]

  • In Cyclocondensation Reactions: For the reaction between an unsymmetrical 1,3-dicarbonyl compound and hydroxylamine, the initial nucleophilic attack can occur at either of the two carbonyl carbons.[5] The hydroxylamine's nitrogen atom is the more nucleophilic site and will typically attack one carbonyl, followed by cyclization and dehydration. The relative electrophilicity of the two carbonyl carbons determines the site of the initial attack. If both carbonyls have similar reactivity, a mixture of isomers is almost inevitable.[1]

Part 2: Troubleshooting & Strategic Control of Regioselectivity

Here, we transition from theory to practice, offering actionable strategies to steer your synthesis toward the desired isomeric outcome.

Q3: I'm using a 1,3-dipolar cycloaddition to make a 3,5-disubstituted isoxazole, but I'm getting poor regioselectivity. How can I improve it?

This is a classic challenge. To favor the 3,5-disubstituted isomer, you need to create conditions that strongly differentiate the two possible transition states.

Core Strategy: Copper(I) Catalysis

The most reliable method for synthesizing 3,5-disubstituted isoxazoles with high regioselectivity is the use of a copper(I) catalyst with a terminal alkyne .[6]

  • The "Why": The mechanism is believed to proceed through a copper(I) acetylide intermediate. This intermediate then reacts with the nitrile oxide in a non-concerted, stepwise fashion.[7] This catalyzed pathway has a significantly different and more selective transition state than the uncatalyzed thermal reaction, almost exclusively yielding the 3,5-isomer. This method is exceptionally robust and works with a wide variety of functional groups.[7]

Other Key Parameters:

  • In Situ Nitrile Oxide Generation: Avoid isolating the potentially unstable nitrile oxide. Generating it in situ from an aldoxime using a mild oxidant like N-chlorosuccinimide (NCS), hypervalent iodine reagents, or ceric ammonium nitrate (CAN) keeps its concentration low and minimizes side reactions.[8][9][10]

  • Solvent Choice: Solvents like acetonitrile, THF, or aqueous mixtures are commonly employed. The choice can sometimes influence reaction rates and yields.[11]

cluster_0 1,3-Dipolar Cycloaddition Pathways cluster_1 Uncatalyzed (Thermal) cluster_2 Copper(I) Catalyzed R1CNO R¹-C≡N⁺-O⁻ (Nitrile Oxide) TS1 Transition State A (Lower Selectivity) R1CNO->TS1 TS2 Transition State B (Lower Selectivity) R1CNO->TS2 TS_Cu Selective Transition State (High Regiocontrol) R1CNO->TS_Cu R2CCR3 R²-C≡C-H (Terminal Alkyne) R2CCR3->TS1 R2CCR3->TS2 CuAcc R²-C≡C-Cu (Copper Acetylide) R2CCR3->CuAcc + Cu(I) Mix Mixture of 3,5- and 3,4-isomers TS1->Mix Often Major TS2->Mix Often Minor CuAcc->TS_Cu Prod_35 3,5-Disubstituted Isoxazole (Major Product) TS_Cu->Prod_35 caption Fig 1. Control of Regioselectivity in Cycloadditions.

Caption: Fig 1. Control of Regioselectivity in Cycloadditions.

Q4: My target is a 3,4-disubstituted isoxazole, which is the minor product in most cycloadditions. Are there specific strategies to synthesize it selectively?

Yes, synthesizing the "kinetically disfavored" 3,4-isomer requires a more tailored approach. Standard cycloadditions are unlikely to be effective.

Core Strategy 1: Intramolecular Cycloaddition

If you can tether the nitrile oxide and the alkyne within the same molecule, you can force the cycloaddition to proceed with a specific regiochemistry. By "locking" the two reactive groups in place, the formation of the 3,4-isomer can become the only sterically feasible outcome. This is a powerful strategy for complex molecule synthesis.[4]

Core Strategy 2: Metal-Catalyzed Reactions (Non-Copper)

While copper favors the 3,5-isomer, other transition metals can promote different pathways. For example, specific ruthenium catalysts have been shown to enable the regioselective synthesis of 3,4-isoxazoles, even under mechanochemical (solvent-free ball-milling) conditions.[12] This is an emerging area with significant potential.

Core Strategy 3: Cyclocondensation of β-Enamino Diketones

As discussed in the next question, modifying a 1,3-dicarbonyl precursor to a β-enamino diketone provides an alternative and highly controllable route to poly-substituted isoxazoles, including the 3,4-disubstituted pattern.[1][13]

Q5: I am using the classic synthesis from a 1,3-dicarbonyl and hydroxylamine and getting an inseparable mixture of isomers. What can I do?

This is a very common failing of the traditional Claisen isoxazole synthesis.[1] The best solution is to move away from the simple 1,3-dicarbonyl to a more advanced precursor that gives you greater control.

Core Strategy: Use a β-Enamino Diketone Precursor

Reacting your 1,3-dicarbonyl with an amine source (e.g., N,N-dimethylformamide dimethyl acetal) creates a β-enamino diketone. This precursor has two carbonyl groups of distinctly different electrophilicity, allowing you to direct the subsequent cyclocondensation with hydroxylamine with high precision.[1][13][14]

  • The "Why": The enamine functionality deactivates the adjacent carbonyl group towards nucleophilic attack. This directs the initial attack of hydroxylamine to the other, more electrophilic carbonyl, thereby controlling the final regiochemistry of the isoxazole ring.

By simply changing the reaction conditions for the cyclocondensation of the β-enamino diketone, you can selectively produce different regioisomers from the same precursor.[1]

  • To get 4,5-disubstituted isoxazoles: Use a polar aprotic solvent like acetonitrile (MeCN) at reflux.

  • To get 3,4-disubstituted isoxazoles: Add a Lewis acid like Boron Trifluoride Etherate (BF₃·OEt₂) in MeCN. The Lewis acid activates a specific carbonyl, redirecting the reaction pathway.

cluster_0 Regiocontrol via Reaction Conditions Start β-Enamino Diketone + NH₂OH·HCl Cond1 Condition Set A (e.g., MeCN, Reflux) Start->Cond1 Cond2 Condition Set B (e.g., MeCN, BF₃·OEt₂) Start->Cond2 Prod1 Regioisomer 1 (e.g., 4,5-disubstituted) Cond1->Prod1 Selective Pathway Prod2 Regioisomer 2 (e.g., 3,4-disubstituted) Cond2->Prod2 Selective Pathway caption Fig 2. Directing Isomer Outcome from a Single Precursor.

Caption: Fig 2. Directing Isomer Outcome from a Single Precursor.

Table 1: Influence of Reaction Conditions on Regioselectivity (Based on data from Silva, R. G. M., et al. (2018).[1])

PrecursorConditionsMajor ProductRegioisomeric Ratio
β-enamino diketoneMeCN, reflux, 1h4,5-disubstituted>99:1
β-enamino diketoneEtOH, reflux, 1h4,5-disubstituted91:9
β-enamino diketoneMeCN, Pyridine, reflux, 1h3,4,5-trisubstituted89:11
β-enamino diketoneMeCN, BF₃·OEt₂, reflux, 1h3,4-disubstituted>99:1
Part 3: Purification and Analysis of Isoxazole Isomers

Even with optimized reactions, you may need to separate minor isomers or, at a minimum, accurately quantify the isomeric ratio.

Q6: My isomers are co-eluting on silica gel. What are the most effective methods for separation?

When standard column chromatography fails, you need to alter the separation mechanism or enhance the resolving power.[15]

  • Change the Stationary Phase: If silica gel (a polar, acidic stationary phase) isn't working, try neutral or basic alumina. For very non-polar compounds, a reverse-phase (e.g., C18) column might provide the different selectivity needed for separation.[15]

  • Modify the Mobile Phase: Fine-tuning the solvent system is critical. Sometimes, switching from a standard ethyl acetate/hexane system to one involving dichloromethane, ether, or a three-component system can alter the interactions enough to achieve separation. Adding a small amount of an acid (acetic acid) or base (triethylamine) can also help if your molecules have ionizable groups.[15]

  • Preparative HPLC/SFC: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer significantly higher resolving power than standard column chromatography. While more resource-intensive, they are often the definitive methods for separating very similar isomers.[16]

  • Derivatization: In some cases, it may be possible to selectively react one isomer with a reagent to form a derivative that has very different physical properties, making it easy to separate. The protecting group or handle can then be removed. This is a chemical, rather than physical, separation method.

Q7: How can I unambiguously identify and quantify the isomers in my product mixture?

Accurate characterization is non-negotiable. A combination of techniques is often required for definitive proof.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.

    • ¹H NMR: Protons on the isoxazole ring have characteristic chemical shifts. More importantly, the protons on the substituents will be in different chemical environments in each isomer, leading to distinct spectra.

    • ¹³C NMR & DEPT: Will show a different number or pattern of carbon signals for each isomer.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguous assignment. For example, an HMBC experiment can show a long-range correlation between a substituent proton and a specific carbon in the isoxazole ring, definitively proving the connectivity and thus the isomeric structure.[16]

  • Mass Spectrometry (MS): While isomers have the same molecular weight, they may exhibit different fragmentation patterns upon ionization (MS/MS), which can be used as a diagnostic fingerprint.[16]

  • X-Ray Crystallography: If you can grow a suitable crystal of one of the isomers, this technique provides absolute, undeniable proof of its three-dimensional structure.

Table 2: Comparison of Analytical Techniques for Isoxazole Isomer Differentiation

TechniqueApplicationStrengthsLimitations
NMR (1D & 2D) Structure Elucidation, QuantificationProvides unambiguous structural information and precise quantification of isomer ratios.[16]Requires pure samples for full assignment; can be complex for mixtures.
HPLC Separation, QuantificationExcellent for separating isomers and determining purity/ratios with a suitable detector (e.g., UV, MS).[16]Does not provide structural information on its own.
Mass Spectrometry Molecular Weight, FragmentationConfirms molecular formula. Tandem MS (MS/MS) can reveal structural differences via fragmentation.[16]May not differentiate all isomers, especially without MS/MS.
X-Ray Crystallography Absolute Structure DeterminationProvides definitive proof of connectivity and stereochemistry.Requires a single, high-quality crystal, which can be difficult to obtain.
Part 4: Key Experimental Protocols

These protocols provide a starting point for implementing the strategies discussed above. Always consult the primary literature and perform appropriate safety assessments before beginning any new procedure.

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

(Adapted from Hansen, T. V., et al. (2005).[6])

  • Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and the aldoxime (1.1 mmol) in a 1:1 mixture of water and tert-butanol (10 mL).

  • Addition of Reagents: To the stirring solution, add sodium ascorbate (0.1 mmol, 10 mol%) as a reducing agent to maintain the copper in the +1 oxidation state.

  • Catalyst Addition: Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%). The sodium ascorbate will reduce it in situ to the active Cu(I) species.

  • Reaction Progress: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the highly pure 3,5-disubstituted isoxazole.

Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole via Lewis Acid

(Adapted from Silva, R. G. M., et al. (2018).[1])

  • Reaction Setup: To a solution of the β-enamino diketone (0.5 mmol) in anhydrous acetonitrile (4 mL) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.).

  • Lewis Acid Addition: Cool the mixture in an ice bath (0 °C). Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise.

  • Reaction Progress: After addition, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to afford the pure 3,4-disubstituted isoxazole.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Characterization of Synthesized Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Isoxazoles and the Analytical Imperative

Isoxazole derivatives represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their diverse pharmacological activities, spanning from antimicrobial and anti-inflammatory to anticancer effects, make them a fertile ground for drug discovery and development.[2][3] The synthesis of novel isoxazole-based molecules is a dynamic field, continually generating new chemical entities with therapeutic potential. However, the journey from a synthesized molecule to a viable drug candidate is contingent on rigorous structural characterization and purity assessment. Mass spectrometry (MS) stands as an indispensable analytical technique in this process, offering unparalleled sensitivity and structural insight.[4][5] This guide provides a comparative analysis of various mass spectrometry techniques for the characterization of synthesized isoxazole derivatives, supported by experimental data and protocols, to empower researchers in making informed analytical choices.

Comparing the Arsenal: A Head-to-Head of Ionization Techniques for Isoxazole Derivatives

The choice of ionization technique is paramount in mass spectrometry and is dictated by the physicochemical properties of the analyte. For isoxazole derivatives, which can range from moderately polar to nonpolar depending on their substituents, several ionization methods are viable. The three most common techniques in modern drug discovery are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Ionization TechniquePrincipleBest Suited Isoxazole DerivativesAdvantagesDisadvantages
Electrospray Ionization (ESI) Soft ionization technique that generates ions from a solution by applying a high voltage to a liquid to create an aerosol.[6]Polar to moderately polar isoxazoles, those with ionizable functional groups (e.g., amines, carboxylic acids).High sensitivity, suitable for thermally labile compounds, readily coupled with liquid chromatography (LC-MS).[6]Prone to ion suppression from complex matrices, may not be efficient for nonpolar derivatives.[7]
Atmospheric Pressure Chemical Ionization (APCI) A gas-phase ionization technique where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules.[6]Less polar to nonpolar isoxazoles, thermally stable derivatives.Tolerant of higher flow rates and less susceptible to matrix effects than ESI, good for analyzing compounds not easily ionized by ESI.[8][9]Requires the analyte to be thermally stable and volatile, may cause fragmentation of labile compounds.[8]
Matrix-Assisted Laser Desorption/Ionization (MALDI) A soft ionization technique where the analyte is co-crystallized with a matrix, which absorbs laser energy to promote desorption and ionization of the analyte.[10]A wide range of isoxazoles, particularly for high-throughput screening and tissue imaging.High throughput, tolerant of salts and buffers, suitable for complex mixtures.[11]Matrix-related peaks can interfere with the analysis of low molecular weight compounds (<500 Da), requires careful matrix selection and sample preparation.[10][12]

Delving Deeper: Fragmentation Analysis of the Isoxazole Core

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, providing characteristic fragmentation patterns that act as a fingerprint for a molecule. The fragmentation of the isoxazole ring is a well-studied process, and understanding these pathways is crucial for confirming the identity of synthesized derivatives.

Under collision-induced dissociation (CID), the protonated isoxazole ring typically undergoes cleavage of the weak N-O bond, followed by a series of rearrangements and losses of small neutral molecules. The specific fragmentation pattern is highly dependent on the nature and position of the substituents on the isoxazole ring.

A common fragmentation pathway involves the initial cleavage of the N-O bond, leading to a vinyl nitrile cation. Subsequent fragmentation can involve the loss of CO, HCN, or other small molecules, depending on the substituents. For example, a study on the fragmentation of an isoxazole analog of curcumin (m/z = 366.1) showed a characteristic fragment at m/z = 145.1, corresponding to a key structural component.[13]

Below is a table of representative fragment ions for a hypothetical substituted isoxazole, illustrating how different ionization techniques and MS/MS can yield complementary structural information.

Precursor Ion (m/z)IonizationCollision EnergyFragment Ions (m/z)Putative Neutral Loss
350.12ESI (+)20 eV322.12, 294.12, 150.05CO, 2CO, C10H10O2
350.12APCI (+)20 eV322.12, 294.12, 150.05CO, 2CO, C10H10O2
372.10 [M+Na]+MALDIN/A (PSD)344.10, 316.10, 172.03CO, 2CO, C10H10O2

Note: This table is illustrative. Actual fragmentation will vary based on the specific structure of the isoxazole derivative and the instrument conditions.

Visualizing the Workflow and Fragmentation

Experimental Workflow for LC-MS/MS Analysis

LC-MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Sample Synthesized Isoxazole Derivative Dissolution Dissolve in suitable solvent (e.g., Methanol/Water) Sample->Dissolution Dilution Dilute to final concentration (e.g., 1-10 µg/mL) Dissolution->Dilution LC_System HPLC/UHPLC System Dilution->LC_System Column C18 Reverse-Phase Column Mobile_Phase Gradient Elution (e.g., Water/Acetonitrile with 0.1% Formic Acid) Ion_Source Ion Source (ESI or APCI) Mobile_Phase->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Q-TOF, Triple Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Software Detector->Data_Acquisition Data_Processing Data Processing (Peak picking, integration) Data_Acquisition->Data_Processing Structure_Elucidation Structural Elucidation (Fragmentation analysis, database search) Data_Processing->Structure_Elucidation

Caption: A typical experimental workflow for the characterization of isoxazole derivatives using LC-MS/MS.

Characteristic Fragmentation Pathway of a Substituted Isoxazole

Isoxazole_Fragmentation M [M+H]+ F1 [M+H - R1CN]+ M->F1 Loss of Nitrile F2 [M+H - CO]+ M->F2 Loss of Carbon Monoxide F3 [M+H - R2]+ M->F3 Loss of R2 Substituent F1->F2 Further Fragmentation

Caption: A generalized fragmentation pathway for a substituted isoxazole derivative under CID conditions.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Isoxazole Derivatives using ESI
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized isoxazole derivative.

    • Dissolve the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a final concentration of 1-10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • LC-MS/MS System and Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure good separation of the analyte from any impurities (e.g., 5% B to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an ESI source.

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10 to 40 eV to obtain a comprehensive fragmentation pattern.

  • Data Acquisition and Analysis:

    • Acquire data in both full scan mode (to determine the molecular weight) and tandem MS (MS/MS) mode (to obtain fragmentation data).

    • Process the data using the instrument's software to identify the precursor ion and its fragment ions.

    • Elucidate the structure based on the fragmentation pattern and accurate mass measurements.

Protocol 2: Direct Infusion Analysis using APCI
  • Sample Preparation:

    • Prepare a 1-10 µg/mL solution of the isoxazole derivative in a solvent suitable for APCI (e.g., methanol or acetonitrile).

    • Ensure the compound is fully dissolved.

  • MS System and Conditions:

    • Mass Spectrometer: A mass spectrometer equipped with an APCI source.

    • Infusion Pump: Syringe pump for direct infusion.

    • Flow Rate: 5-10 µL/min.

    • Ionization Mode: Positive ion mode.

    • Corona Discharge Current: 5 µA.

    • Vaporizer Temperature: 350-450 °C (optimize based on the thermal stability of the compound).

    • Capillary Temperature: 200 °C.

  • Data Acquisition and Analysis:

    • Acquire full scan mass spectra.

    • If the instrument has MS/MS capabilities, perform fragmentation analysis on the protonated molecule.

    • Analyze the data to confirm the molecular weight and obtain structural information from the fragments.

Protocol 3: MALDI-TOF MS Analysis of Isoxazole Derivatives
  • Matrix and Sample Preparation:

    • Matrix Selection: Choose a suitable matrix for low molecular weight compounds, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).[10]

    • Matrix Solution: Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA).

    • Sample Solution: Prepare a 1 mg/mL stock solution of the isoxazole derivative in a suitable solvent. Dilute to a final concentration of 10-100 pmol/µL.

    • Sample Spotting: On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry slightly. Then, spot 1 µL of the sample solution on top of the matrix spot. Alternatively, premix the sample and matrix solutions in a 1:1 ratio and spot 1 µL of the mixture on the target plate.

  • MALDI-TOF MS System and Conditions:

    • Mass Spectrometer: A MALDI-TOF mass spectrometer.

    • Laser: Nitrogen laser (337 nm).

    • Ionization Mode: Positive reflectron mode.

    • Laser Fluence: Adjust to the minimum level necessary for good signal intensity to minimize fragmentation.

    • Calibration: Calibrate the instrument using a standard peptide mixture.

  • Data Acquisition and Analysis:

    • Acquire mass spectra from multiple positions within the sample spot to account for any heterogeneity in crystallization.

    • Average the spectra to obtain a representative mass spectrum.

    • Identify the molecular ion peak ([M+H]+, [M+Na]+, or [M+K]+).

    • If available, perform post-source decay (PSD) or CID to obtain fragmentation information.

Conclusion: An Integrated Approach for Comprehensive Characterization

The effective characterization of newly synthesized isoxazole derivatives necessitates a multi-faceted approach to mass spectrometry. No single technique is universally superior; instead, the optimal method depends on the specific properties of the molecule and the analytical question at hand. ESI-LC-MS/MS is a workhorse for the analysis of polar to moderately polar isoxazoles, providing both separation and detailed structural information.[13] APCI is a valuable alternative for less polar, thermally stable derivatives that are challenging to ionize by ESI.[6] MALDI-TOF-MS offers high-throughput capabilities that are particularly useful in the early stages of drug discovery for screening compound libraries.[11]

By understanding the principles, advantages, and limitations of each technique, and by employing systematic fragmentation analysis, researchers, scientists, and drug development professionals can confidently and accurately characterize their synthesized isoxazole derivatives, accelerating the journey from the laboratory bench to potential clinical applications. The integration of high-resolution mass spectrometry further enhances this capability, enabling the confident determination of elemental compositions and the identification of trace impurities.[14][15]

References

A Comparative Crystallographic Guide to Isoxazole-Based PTP1B Inhibitors for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of isoxazole-based inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), grounded in X-ray crystallography data. Designed for researchers, medicinal chemists, and structural biologists in the field of drug development, this document synthesizes structural insights with actionable experimental protocols to facilitate the structure-based design of novel PTP1B-targeted therapeutics for metabolic and oncologic diseases.

Introduction: The Rationale for Targeting PTP1B with Isoxazole Scaffolds

Protein Tyrosine Phosphatase 1B (PTP1B) has been unequivocally identified as a critical negative regulator of both insulin and leptin signaling pathways. Its overexpression or hyperactivity is strongly correlated with insulin resistance, a hallmark of type 2 diabetes and obesity. Consequently, the inhibition of PTP1B has emerged as a highly validated therapeutic strategy. The primary challenge in developing PTP1B inhibitors lies in achieving selectivity, particularly against the highly homologous T-cell PTP (TCPTP), as off-target inhibition can lead to undesirable side effects.

The isoxazole moiety has garnered significant attention as a versatile scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding and other non-covalent interactions, and synthetic tractability make it an attractive starting point for the design of potent and selective enzyme inhibitors. Structure-based drug design, guided by high-resolution X-ray crystal structures, is paramount in rationally optimizing these scaffolds to exploit the specific architectural features of the PTP1B active site and surrounding regions.

This guide will dissect the structural basis of PTP1B inhibition by isoxazole-containing molecules, offering a comparative analysis of their binding modes and providing a detailed experimental workflow for reproducing and extending these findings.

Comparative Structural Analysis of PTP1B-Inhibitor Complexes

The cornerstone of understanding inhibitor potency and selectivity is the detailed examination of the protein-ligand interactions at an atomic level. Here, we compare the crystallographic data of a key isoxazole-based inhibitor with other relevant PTP1B inhibitors to highlight salient features for rational drug design.

Key PTP1B Binding Pockets

The PTP1B active site can be broadly divided into three key regions:

  • The Catalytic Site (Site A): This highly conserved pocket contains the catalytic Cys215 residue and the phosphate-binding loop (P-loop). It is the primary binding site for the phosphate or phosphomimetic group of inhibitors.

  • The "B" Site (Second Phosphotyrosine Binding Site): Located adjacent to the active site, this less-conserved pocket offers a crucial opportunity for achieving inhibitor selectivity.

  • The "C" Site: A region near the active site that can be engaged by inhibitors to form additional interactions, further enhancing affinity and selectivity.

The following diagram illustrates the relationship between these key binding sites.

PTP1B_Binding_Sites cluster_0 PTP1B Active Site Region A Catalytic Site (A) (P-loop, Cys215) B Second Phosphotyrosine Binding Site (B) A->B Selectivity C Proximal Site (C) (Asp48) A->C Affinity

Caption: Key binding sites within PTP1B for inhibitor design.

Crystallographic Data and Binding Mode Comparison

The following table summarizes the key crystallographic data for a representative isoxazole-based inhibitor and provides a comparison with a non-isoxazole bidentate inhibitor to underscore different binding strategies.

ParameterIsoxazole Carboxylic Acid (PDB: 1XBO)[1]Bidentate Inhibitor (Compound 2) (PDB: 1N6W)[2]
Ligand 3-(biphenyl-4-yl)-5-carboxy-isoxazoleA phosphonodifluoromethylphenylalanine derivative
Resolution (Å) 2.502.15
R-work / R-free 0.189 / 0.219Not explicitly stated in abstract
Binding Site(s) Occupied Catalytic (A) and Second Phosphotyrosine (B) sitesCatalytic (A) and a proximal noncatalytic site
Key Interactions - Carboxylate with Arg221 in the P-loop.- Biphenyl moiety extends into the hydrophobic B site, interacting with residues like Phe182.- Phosphonate group in the catalytic site.- Second moiety binds to a unique proximal site formed by Lys41, Arg47, and Asp48.
Selectivity Principle Exploitation of the less conserved B site.Engagement of a unique proximal noncatalytic site.
In-Depth Analysis of the Isoxazole Carboxylic Acid Binding Mode (PDB: 1XBO)

The crystal structure of PTP1B in complex with 3-(biphenyl-4-yl)-5-carboxy-isoxazole provides a clear rationale for its inhibitory mechanism.[1]

  • Anchoring in the Catalytic Site: The carboxylate group of the isoxazole ring acts as a phosphomimetic, forming crucial hydrogen bonds with the backbone amides of the P-loop and the side chain of Arg221. This interaction effectively blocks the catalytic machinery of the enzyme.

  • Achieving Selectivity through the B Site: The biphenyl substituent extends into the hydrophobic B site, a region known to be less conserved among PTPs. This interaction with residues such as Phe182 is a key determinant of both the inhibitor's potency and its selectivity over TCPTP.

The ability of the isoxazole scaffold to present these two key pharmacophores in the correct spatial orientation is fundamental to its success as a PTP1B inhibitor.

Experimental Workflow: From Gene to Structure

This section provides a comprehensive, step-by-step protocol for the expression, purification, and co-crystallization of PTP1B with isoxazole-based inhibitors, culminating in X-ray structure determination.

Crystallography_Workflow cluster_1 Protein Production cluster_2 Crystallization cluster_3 Structure Determination expr Expression E. coli BL21(DE3) lysis Cell Lysis Sonication expr->lysis purify1 Affinity Chromatography (e.g., Ni-NTA) lysis->purify1 purify2 Size Exclusion Chromatography purify1->purify2 setup Co-crystallization Setup Vapor Diffusion purify2->setup screen Crystal Screening PEG-based conditions setup->screen optimize Optimization Additive screening screen->optimize cryo Cryo-protection & Freezing optimize->cryo data X-ray Data Collection Synchrotron cryo->data process Data Processing (e.g., XDS, CCP4) data->process solve Structure Solution Molecular Replacement process->solve refine Refinement & Validation (e.g., PHENIX, Coot) solve->refine

Caption: Experimental workflow for PTP1B inhibitor co-crystallography.

Protein Expression and Purification
  • Causality: A highly pure and monodisperse protein sample is the most critical prerequisite for successful crystallization. The following protocol is designed to achieve this.

  • Expression:

    • Transform E. coli BL21(DE3) cells with a plasmid encoding the catalytic domain of human PTP1B (residues 1-321) with a cleavable N-terminal His-tag.

    • Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with 0.5 mM IPTG and continue to grow at 18°C for 16-20 hours.

  • Lysis:

    • Harvest cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

    • Lyse the cells by sonication on ice and clarify the lysate by ultracentrifugation.

  • Purification:

    • Apply the clarified lysate to a Ni-NTA affinity column. Wash with lysis buffer containing 20-40 mM imidazole and elute with buffer containing 250 mM imidazole.

    • (Optional but recommended) Cleave the His-tag with a suitable protease (e.g., TEV protease) during overnight dialysis against a low-imidazole buffer.

    • Perform a second Ni-NTA step to remove the cleaved tag and uncleaved protein.

    • Concentrate the protein and perform a final polishing step using size-exclusion chromatography (e.g., Superdex 75 column) in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Assess purity by SDS-PAGE and concentration by UV absorbance at 280 nm.

Co-crystallization
  • Causality: The goal is to slowly bring the protein-ligand complex to a supersaturated state, allowing for the formation of well-ordered crystals. Vapor diffusion is a reliable method for achieving this.

  • Complex Formation:

    • Concentrate the purified PTP1B to 10-15 mg/mL.

    • Prepare a stock solution of the isoxazole inhibitor in a suitable solvent (e.g., DMSO).

    • Incubate the protein with a 3-5 fold molar excess of the inhibitor on ice for at least 1 hour.

  • Crystallization Screening:

    • Use the sitting-drop or hanging-drop vapor diffusion method.

    • Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution.

    • A common starting condition for PTP1B is 0.1 M HEPES pH 7.0-7.5, 0.2 M Magnesium Acetate, and 12-20% (w/v) PEG 8000.

    • Incubate plates at a constant temperature (e.g., 4°C or 20°C).

  • Optimization:

    • If initial screening yields microcrystals or poor-quality crystals, optimize the conditions by varying the pH, precipitant concentration, and protein concentration.

    • Consider using additive screens to improve crystal quality.

X-ray Data Collection and Structure Determination
  • Causality: This phase aims to obtain high-quality diffraction data and use it to build and refine an accurate atomic model of the protein-ligand complex.

  • Cryo-protection and Crystal Mounting:

    • Soak the crystals in a cryoprotectant solution (reservoir solution supplemented with 20-25% glycerol or ethylene glycol) to prevent ice formation during freezing.

    • Mount the crystal in a nylon loop and flash-cool in liquid nitrogen.

  • Data Collection:

    • Collect diffraction data at a synchrotron beamline.

    • Typically, a dataset consists of 180-360° of rotation data.

  • Data Processing and Structure Solution:

    • Process the diffraction images using software like XDS or HKL2000 to integrate the reflections and scale the data.

    • Solve the structure using molecular replacement with a previously determined PTP1B structure (e.g., PDB: 2HNP) as the search model, using software like Phaser from the CCP4 suite.

  • Model Building and Refinement:

    • Use software like Coot to manually build the inhibitor into the difference electron density map (Fo-Fc).

    • Perform iterative rounds of refinement using software like PHENIX or Refmac5 to improve the fit of the model to the experimental data.

    • Validate the final model using tools like MolProbity to check for geometric correctness and overall quality.

Conclusion and Future Outlook

The X-ray crystal structure of isoxazole-based inhibitors in complex with PTP1B provides invaluable insights for the rational design of next-generation therapeutics. The isoxazole scaffold has proven to be effective in positioning key functional groups to interact with both the catalytic and selectivity-conferring pockets of the enzyme.

Future efforts should focus on:

  • Exploring Diverse Isoxazole Isomers: Systematically investigating different substitution patterns on the isoxazole ring to optimize interactions.

  • Targeting Allosteric Sites: While this guide focuses on active-site inhibitors, designing isoxazole-based ligands that bind to allosteric sites could offer an alternative path to achieving high selectivity.[3]

  • Improving Physicochemical Properties: Using the structural information to guide modifications that enhance cell permeability and oral bioavailability, key challenges in PTP1B inhibitor development.

By integrating structural biology with medicinal chemistry, the isoxazole scaffold holds significant promise for the development of clinically viable PTP1B inhibitors.

References

The Isoxazole Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships Across Therapeutic Targets

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in the design of novel therapeutics. When functionalized with a carboxylic acid, the isoxazole scaffold gains a crucial handle for modulating physicochemical properties and for forming key interactions with biological targets, often through conversion to amides, esters, and other derivatives.[1][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoxazole carboxylic acids and their derivatives across three major therapeutic areas: oncology, infectious diseases (specifically tuberculosis), and inflammation. By examining the subtle yet critical impact of structural modifications on biological activity, we aim to provide researchers and drug development professionals with actionable insights for the rational design of next-generation isoxazole-based therapeutics.[4][5][6]

Anticancer Activity: Fine-Tuning Cytotoxicity through Strategic Substitution

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms such as the induction of apoptosis, inhibition of tubulin polymerization, and modulation of protein kinases.[7][8] The SAR of isoxazole carboxamides, in particular, reveals a strong dependence on the nature and position of substituents on the aromatic rings appended to the core heterocycle.

A compelling example is seen in a series of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives evaluated for their cytotoxic activity against various cancer cell lines.[9] The data, summarized in Table 1, clearly illustrates how modifications to the aniline moiety of the carboxamide dramatically influence anticancer potency.

Table 1: In Vitro Anticancer Activity of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides [9]

CompoundRIC50 (µg/mL) vs. HeLaIC50 (µg/mL) vs. Hep3BIC50 (µg/mL) vs. MCF-7
2a 4-tert-butyl39.80>100588.80
2d 2,5-difluoro15.4823.0863.10
2e 2,5-dimethoxy>10022.91>100
Key SAR Insights for Anticancer Activity:
  • Electron-Withdrawing Groups: The presence of electron-withdrawing fluorine atoms at the 2 and 5 positions of the aniline ring (compound 2d ) significantly enhances cytotoxic activity against HeLa and Hep3B cell lines compared to the bulky, electron-donating tert-butyl group (compound 2a ).[9] This suggests that modulating the electronic properties of the distal phenyl ring is a key strategy for improving anticancer efficacy.

  • Methoxy Substitution: While the 2,5-dimethoxy substituted analog (2e ) shows comparable activity to the difluoro analog against Hep3B cells, its activity against HeLa and MCF-7 is significantly diminished.[9] This highlights the nuanced interplay between electronic effects and steric factors in determining cell-line specific cytotoxicity.

  • Lipophilicity and Steric Hindrance: The bulky tert-butyl group in compound 2a may introduce steric hindrance that prevents optimal binding to the biological target, or it could increase lipophilicity to a degree that is detrimental to cell permeability or solubility, leading to reduced activity.

The general workflow for assessing the in vitro anticancer activity of these compounds is depicted in the following diagram:

anticancer_workflow cluster_prep Compound & Cell Preparation cluster_assay MTT Assay cluster_analysis Data Analysis compound_prep Prepare stock solutions of isoxazole derivatives treatment Treat cells with serial dilutions of compounds compound_prep->treatment cell_culture Culture and seed cancer cell lines (e.g., HeLa, Hep3B) cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance Measure absorbance at 570 nm formazan_solubilization->absorbance ic50 Calculate IC50 values absorbance->ic50 caption Workflow for In Vitro Anticancer Activity Screening.

Caption: Workflow for In Vitro Anticancer Activity Screening.

Antitubercular Activity: Targeting Drug-Resistant Mycobacterium tuberculosis

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics with alternative mechanisms of action.[10] Isoxazole carboxylic acid derivatives have emerged as a promising class of antitubercular agents.[11] SAR studies on isoxazole-based urea and thiourea derivatives reveal that specific substitutions are crucial for potent activity against Mycobacterium tuberculosis (Mtb).

A study exploring isoxazole-carboxylic acid methyl ester-based ureas and thioureas provided significant insights into the structural requirements for antitubercular activity.[12] The minimum inhibitory concentrations (MICs) for a selection of these compounds are presented in Table 2.

Table 2: Antitubercular Activity of Isoxazole-Based Urea and Thiourea Derivatives against Mtb H37Rv [12]

CompoundXRMIC (µg/mL)
4t O3,4-dichloro0.25
5f S4-chloro1
5n Sn-hexyl2
5o Scyclohexyl2
Key SAR Insights for Antitubercular Activity:
  • Urea vs. Thiourea Linker: In this series, the urea derivatives (X=O) were generally found to be more potent than their thiourea (X=S) counterparts.

  • Halogen Substitution: Dihalogen substitution on the phenyl ring, particularly the 3,4-dichloro substitution in compound 4t , resulted in the most potent activity.[12] This suggests that these substituents may be involved in key hydrophobic or halogen-bonding interactions within the active site of the biological target.

  • Aliphatic Substituents: For the thiourea analogs, aliphatic substituents such as n-hexyl (5n ) and cyclohexyl (5o ) also conferred good activity, indicating that both aromatic and aliphatic moieties can be accommodated in the binding pocket.

The general workflow for the synthesis of these bioactive isoxazole carboxamides is illustrated below:

synthesis_workflow cluster_synthesis General Synthetic Pathway start Isoxazole Carboxylic Acid activation Acid Activation (e.g., SOCl2 or EDC/DMAP) start->activation coupling Amide Bond Formation activation->coupling amine Amine (R-NH2) amine->coupling product Isoxazole Carboxamide coupling->product caption General Synthetic Workflow for Isoxazole Carboxamides.

Caption: General Synthetic Workflow for Isoxazole Carboxamides.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Isoxazole derivatives are well-represented among anti-inflammatory drugs, with the COX-2 inhibitor valdecoxib being a prominent example.[1] The anti-inflammatory properties of isoxazole carboxylic acids and their derivatives are often evaluated using the carrageenan-induced paw edema model in rodents, which is a classic assay for acute inflammation.[13]

A study on a series of substituted isoxazole derivatives demonstrated their potent in vivo anti-inflammatory effects.[13] The percentage inhibition of paw edema for selected compounds is shown in Table 3.

Table 3: Anti-inflammatory Activity of Isoxazole Derivatives in Carrageenan-Induced Paw Edema in Rats [13]

Compound% Inhibition of Edema (at 3h)
5b 76.71
5c 75.56
5d 72.32
Diclofenac Sodium (Standard) 73.62
Key SAR Insights for Anti-inflammatory Activity:
  • Potency Comparable to Standard: Several of the synthesized isoxazole derivatives (5b , 5c , and 5d ) exhibited anti-inflammatory activity comparable to or even slightly better than the standard drug, diclofenac sodium, demonstrating the therapeutic potential of this scaffold.[13]

  • Influence of Substituents: While the specific structures of compounds 5b, 5c, and 5d were not detailed in the abstract, the high activity of these compounds underscores the importance of optimizing the substitution pattern on the isoxazole and any appended rings to achieve potent inhibition of the inflammatory response.

The following diagram illustrates the key stages of the carrageenan-induced paw edema assay:

anti_inflammatory_workflow cluster_protocol Carrageenan-Induced Paw Edema Assay acclimatization Animal Acclimatization grouping Grouping and Baseline Paw Volume Measurement acclimatization->grouping dosing Oral Administration of Test Compounds grouping->dosing induction Subplantar Injection of Carrageenan dosing->induction measurement Paw Volume Measurement at Timed Intervals induction->measurement analysis Calculation of % Inhibition measurement->analysis caption Workflow of the Carrageenan-Induced Paw Edema Assay.

Caption: Workflow of the Carrageenan-Induced Paw Edema Assay.

Experimental Protocols

Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamides (General Procedure)[9]
  • Acid Activation: Dissolve 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 equivalent) in dry dichloromethane (DCM).

  • Add 4-dimethylaminopyridine (DMAP) (0.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution.

  • Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.

  • Amide Coupling: Add the appropriate aniline derivative (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash sequentially with 1% aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired isoxazole-carboxamide.

In Vitro Anticancer MTT Assay
  • Cell Seeding: Culture human cancer cell lines (e.g., HeLa, Hep3B, MCF-7) in appropriate media. Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium in the 96-well plates with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration.

Antitubercular Microplate Alamar Blue Assay (MABA)
  • Inoculum Preparation: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to mid-log phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Further dilute the suspension to achieve a final concentration of approximately 10⁵ CFU/mL.

  • Drug Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in Middlebrook 7H9 broth.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well containing the test compounds. Include a drug-free growth control and a sterility control (media only).

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well.

  • Re-incubation: Re-incubate the plates for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).

Carrageenan-Induced Paw Edema in Rats[4]
  • Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) to laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the animals into groups (n=6). Administer the test compounds or vehicle (control) orally one hour before the carrageenan injection. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Conclusion

The isoxazole carboxylic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The comparative analysis of SAR across anticancer, antitubercular, and anti-inflammatory activities reveals both common themes and distinct structural requirements. For instance, the presence of halogen substituents on appended aromatic rings frequently enhances activity across different targets, likely by influencing both electronic and hydrophobic interactions. However, the optimal positioning and nature of these substituents are highly target-dependent. The conversion of the carboxylic acid to a carboxamide is a widely employed and effective strategy to explore a larger chemical space and to introduce additional points of interaction with the biological target. The experimental data and protocols presented in this guide are intended to serve as a valuable resource for the rational design and evaluation of novel isoxazole-based drug candidates. Future work in this area will undoubtedly involve the use of computational modeling to further refine our understanding of the observed SAR and to predict the activity of new analogs, ultimately accelerating the journey from the laboratory to the clinic.

References

A Senior Application Scientist's Guide to Carboxylic Acid Bioisosteres: Isoxazole-4-carboxylic Acid vs. 3-Hydroxyisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic replacement of functional groups to optimize a drug candidate's properties is a cornerstone of rational design. The carboxylic acid moiety, while a frequent and effective component of pharmacophores, often introduces challenges related to absorption, distribution, metabolism, and excretion (ADME).[1] Its propensity for ionization at physiological pH can lead to poor membrane permeability and significant plasma protein binding, while also presenting a handle for rapid phase II metabolism.[1]

This guide provides an in-depth, objective comparison of two heterocyclic carboxylic acid bioisosteres: isoxazole-4-carboxylic acid and 3-hydroxyisoxazole . As a Senior Application Scientist, my goal is to move beyond a simple list of properties and delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the nuanced differences in their physicochemical profiles, their impact on biological activity, and their synthetic tractability, supported by experimental data and detailed protocols.

The Rationale for Bioisosteric Replacement

The core principle of bioisosterism is to substitute a functional group with another that possesses similar volume, shape, and physicochemical properties, with the aim of producing a broadly similar biological effect.[2] However, the goal is rarely to create a perfect replica. Instead, medicinal chemists leverage subtle differences to overcome specific liabilities of the parent molecule, such as improving metabolic stability or enhancing cell permeability, without compromising target engagement. The selection of an isostere is therefore a highly context-dependent decision, where a deep understanding of the alternatives is paramount.[2][3][4]

Bioisostere_Concept Parent Lead Compound (R-COOH) Sub1 This compound Analogue Parent->Sub1 Bioisosteric Replacement Sub2 3-Hydroxyisoxazole Analogue Parent->Sub2 Bioisosteric Replacement Goal Goal: - Retain Target Affinity - Improve ADME Properties - Reduce Toxicity - Novel IP Sub1->Goal Sub2->Goal

Caption: The concept of bioisosteric replacement for a carboxylic acid.

Physicochemical Properties: A Tale of Two Acids

The success of a bioisostere is fundamentally tied to its ability to mimic the acidic proton and electrostatic potential of the carboxylate anion. Here, this compound and 3-hydroxyisoxazole present distinct profiles.

Acidity (pKa): The acid dissociation constant (pKa) is arguably the most critical parameter, as it dictates the ionization state at physiological pH (~7.4).

  • 3-Hydroxyisoxazole is considered an excellent mimic in this regard, exhibiting a pKa value typically in the range of 4-5, which closely mirrors that of many aliphatic and aromatic carboxylic acids.[2][5] This ensures that, like a carboxylic acid, it is predominantly deprotonated and negatively charged in a physiological environment.

  • This compound is significantly more acidic. The electron-withdrawing nature of the isoxazole ring lowers its predicted pKa to a range of approximately 2.8 to 3.2.[6][7][8] This increased acidity means it will be fully ionized at physiological pH, but this stronger acidity might alter its interaction profile with the target protein or affect its off-target activities.

Lipophilicity (LogP/LogD): Lipophilicity governs a molecule's ability to partition between aqueous and lipid environments, profoundly impacting its permeability, solubility, and plasma protein binding.

  • 3-Hydroxyisoxazole is generally considered more lipophilic than its corresponding carboxylic acid, which can be advantageous for improving membrane permeability.[5][9] The negative charge of its deprotonated form is delocalized into the aromatic ring, which can reduce the desolvation penalty associated with crossing lipid membranes.[9]

  • This compound has a reported LogP of 0.37, indicating moderate lipophilicity.[6]

The choice between these two isosteres can be a strategic tool to modulate a compound's LogD (the distribution coefficient at a specific pH), which is often more relevant for predicting ADME properties than the LogP.

PropertyCarboxylic Acid (Typical)This compound3-HydroxyisoxazoleJustification
pKa 4 - 5~2.8 - 3.2[6][7][8]~4 - 5[2][5]3-Hydroxyisoxazole more closely mimics the acidity of a typical carboxylic acid.
LogP Varies0.37[6]-0.3[10]Both are relatively polar, but substitution patterns on the parent molecule will dominate.
Molecular Weight R-COOH (45.02 Da)113.07 g/mol [6]85.06 g/mol [10]Both are relatively small and compact isosteres.
Planarity Planar groupPlanar ring[6]Planar ring[2]Both effectively mimic the planar nature of a carboxylate group.

Impact on Pharmacology and Pharmacokinetics

While physicochemical properties provide a foundational comparison, the ultimate test is the performance of the isostere in a biological context.

Target Engagement: The planar, anionic nature of both isoxazoles allows them to engage in similar hydrogen bonding and electrostatic interactions as a carboxylate. The delocalized negative charge in the deprotonated 3-hydroxyisoxazole is particularly effective at mimicking the electrostatic profile of a carboxylate.[9] The more acidic nature of this compound might form stronger ionic interactions but could also lead to undesirable binding at other sites.

ADME Profile:

  • Permeability: The increased lipophilicity of heterocyclic isosteres is often pursued to enhance passive diffusion across membranes.[5][9] However, this is not always a straightforward correlation. Factors like the desolvation penalty and the specific transporters involved can play a significant role.

  • Metabolic Stability: A primary driver for replacing carboxylic acids is to avoid phase II metabolism, particularly glucuronidation, which can lead to reactive acyl glucuronides.[1] Both isoxazole rings are generally more resistant to this metabolic pathway compared to a carboxylic acid, potentially leading to improved metabolic stability and a cleaner toxicity profile. The isoxazole scaffold itself is found in numerous FDA-approved drugs, attesting to its favorable properties in drug development.[11][12][13]

The 3-hydroxyisoxazole moiety, for instance, has been used extensively in the development of potent GABA and glutamate neurotransmitter derivatives.[2]

Experimental_Workflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Profiling cluster_2 In Vivo Evaluation start Lead Compound (R-COOH) design Design Isosteres start->design synth1 Synthesize Isoxazole-4-COOH Analogue design->synth1 synth2 Synthesize 3-Hydroxyisoxazole Analogue design->synth2 physchem Physicochemical Characterization (pKa, LogD, Solubility) synth1->physchem synth2->physchem adme ADME Assays (Permeability, Metabolic Stability) physchem->adme pharm Pharmacology (Target Binding, Functional Activity) adme->pharm pk Pharmacokinetics (PK Studies) pharm->pk pd Efficacy (PD / Disease Models) pk->pd end end pd->end Candidate Selection

Caption: A typical experimental workflow for comparing bioisosteres.

Synthetic Accessibility

The ease and robustness of synthesis are critical considerations for any drug discovery program.

This compound: Synthesis often involves the construction of the isoxazole ring with the carboxylate precursor already in place. One common route involves the reaction of a primary nitro compound with an enamino ester.[14] Other methods include the domino isomerization of 4-acyl-5-alkoxyisoxazoles catalyzed by iron(II).[15] While multiple routes exist, controlling regioselectivity to avoid the formation of other isomers can sometimes be a challenge.[16][17]

3-Hydroxyisoxazole: A widely used and efficient strategy for synthesizing 3-hydroxyisoxazoles is the cyclization of β-keto esters with hydroxylamine.[18][19] Careful control of reaction conditions such as temperature and pH is crucial to favor the desired 3-hydroxyisoxazole over the isomeric 5-isoxazolone.[19] This method is versatile, allowing for the introduction of various substituents at the 4 and 5 positions of the ring.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed methodologies for key comparative experiments.

Protocol 1: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This method directly measures the pKa by monitoring the pH of a solution as a titrant is added.

  • Materials:

    • Calibrated pH meter and electrode

    • Automated titrator or manual burette

    • Compound of interest (~1-5 mg)

    • Degassed, deionized water

    • Standardized 0.1 M hydrochloric acid (HCl)

    • Standardized 0.1 M potassium hydroxide (KOH)

    • Methanol or DMSO (co-solvent, if required for solubility)

  • Procedure:

    • Accurately weigh and dissolve the compound in a known volume of water (or a water/co-solvent mixture) to a final concentration of ~1-10 mM.

    • If a co-solvent is used, ensure its percentage is kept low and consistent across all measurements.

    • Titrate the solution with standardized 0.1 M HCl to a low pH (e.g., pH 2) to ensure the compound is fully protonated.

    • Begin the titration by adding small, precise aliquots of standardized 0.1 M KOH.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until a high pH is reached (e.g., pH 12).

    • Generate a titration curve by plotting pH versus the volume of KOH added.

  • Data Analysis:

    • The pKa is the pH at which the compound is 50% ionized. This corresponds to the midpoint of the steepest part of the titration curve (the half-equivalence point).

    • Alternatively, use software to calculate the pKa from the titration data, which can provide higher accuracy.

Protocol 2: Determination of Lipophilicity (LogD) by Shake-Flask Method

This classic method measures the distribution of a compound between an aqueous and an immiscible organic phase at a specific pH.

  • Materials:

    • 1-Octanol (pre-saturated with aqueous buffer)

    • Aqueous buffer (e.g., phosphate-buffered saline, PBS) at pH 7.4 (pre-saturated with 1-octanol)

    • Compound of interest

    • Vials with Teflon-lined caps

    • Vortexer and/or shaker

    • Centrifuge

    • Analytical instrumentation for quantification (e.g., LC-MS/MS or UV-Vis spectrophotometer)

  • Procedure:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a vial containing a known volume of aqueous buffer (pH 7.4) and 1-octanol. The final DMSO concentration should be <1%.

    • Cap the vials tightly and shake vigorously for 1-3 hours at a constant temperature to allow partitioning to reach equilibrium.

    • Centrifuge the vials for 15-30 minutes to ensure complete separation of the two phases.

    • Carefully collect an aliquot from both the aqueous and the 1-octanol layers.

    • Dilute the aliquots as necessary and quantify the concentration of the compound in each phase using an appropriate analytical method.

  • Data Analysis:

    • The distribution coefficient (D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: D = [Compound]octanol / [Compound]aqueous.

    • LogD is the base-10 logarithm of this ratio: LogD = log10(D).

Conclusion and Strategic Recommendations

The choice between this compound and 3-hydroxyisoxazole as a carboxylic acid bioisostere is not a matter of inherent superiority but of strategic alignment with the project's goals.

  • Choose 3-Hydroxyisoxazole when:

    • The primary goal is to closely mimic the pKa and electrostatic potential of a parent carboxylic acid.[2]

    • A modest increase in lipophilicity is desired to improve permeability without drastic changes to the molecule's overall polarity.[5][9]

    • The synthetic route via β-keto esters is compatible with the overall molecular scaffold.[18][19]

  • Choose this compound when:

    • A more acidic group is required or tolerated for target binding.

    • A different vector for substituent placement around the acidic moiety is needed to explore the target's binding pocket.

    • Its specific electronic and lipophilic profile (pKa ~3, LogP ~0.37) is deemed beneficial for the overall ADME properties of the series.[6]

Ultimately, the principle of bioisosterism is an empirical science.[2] The guidance and data presented here provide a framework for making a rational, informed choice, but the definitive answer will always lie in the synthesis and comprehensive evaluation of both analogues.

References

Validating the Binding Mode of Isoxazole Inhibitors with CK1δ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing kinase inhibitor discovery, establishing the precise binding mode of a compound is a cornerstone of rational drug design. This guide provides an in-depth comparison of key experimental and computational methodologies for validating the interaction between isoxazole-based inhibitors and their target, Casein Kinase 1δ (CK1δ). As a critical regulator in numerous cellular processes, including Wnt signaling and circadian rhythms, CK1δ is a compelling target for therapeutic intervention, making the validation of inhibitor binding paramount.[1][2][3] This document moves beyond a simple listing of techniques, offering a strategic framework for creating a self-validating system to unequivocally confirm inhibitor engagement.

The Significance of CK1δ and the Promise of Isoxazole Inhibitors

CK1δ, a serine/threonine-specific protein kinase, is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[4][5] Its highly conserved ATP-binding site presents both an opportunity and a challenge for the development of specific inhibitors.[3] The isoxazole scaffold has emerged as a privileged structure in kinase inhibitor design, with several 3,4-diaryl-isoxazole derivatives demonstrating potent inhibition of CK1δ.[6][7][8][9] Validating that these molecules bind in the intended orientation within the ATP pocket is essential for optimizing their potency, selectivity, and ultimately, their therapeutic potential.

A Multi-Faceted Approach to Binding Mode Validation

A robust validation strategy relies on the convergence of data from multiple, independent techniques. This guide will compare and contrast the utility of X-ray crystallography, computational docking, and biophysical assays, providing a comprehensive toolkit for the rigorous characterization of isoxazole-CK1δ interactions.

cluster_0 Binding Mode Validation Workflow Computational Docking Computational Docking Biophysical Assays Biophysical Assays Computational Docking->Biophysical Assays Hypothesis Generation X-ray Crystallography X-ray Crystallography Biophysical Assays->X-ray Crystallography Quantitative Confirmation Validated Binding Mode Validated Binding Mode X-ray Crystallography->Validated Binding Mode Structural Elucidation

Caption: A typical workflow for validating the binding mode of a novel inhibitor.

I. X-ray Crystallography: The Gold Standard for Structural Elucidation

X-ray crystallography provides unparalleled, high-resolution structural data of protein-ligand complexes, offering a definitive view of the binding mode.[10][11] This technique has been successfully employed to confirm the binding orientation of 3,4-diaryl-isoxazole inhibitors within the ATP binding site of CK1δ.[6][7][8][9]

Causality Behind Experimental Choices:

The primary goal of co-crystallizing an isoxazole inhibitor with CK1δ is to directly visualize the atomic interactions, including hydrogen bonds and hydrophobic contacts, that govern binding. This structural information is invaluable for structure-activity relationship (SAR) studies and subsequent lead optimization.

Experimental Protocol: Co-crystallization of CK1δ with an Isoxazole Inhibitor
  • Protein Expression and Purification: Express recombinant human CK1δ (typically the kinase domain) in a suitable expression system (e.g., E. coli or insect cells) and purify to homogeneity using affinity and size-exclusion chromatography.

  • Complex Formation: Incubate the purified CK1δ with a molar excess of the isoxazole inhibitor to ensure saturation of the binding site.

  • Crystallization Screening: Employ vapor diffusion techniques (hanging or sitting drop) to screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives).

  • Crystal Optimization and Harvesting: Optimize initial crystal hits to obtain diffraction-quality crystals. Cryo-protect the crystals before flash-cooling in liquid nitrogen.

  • Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure by molecular replacement using a known CK1δ structure as a search model. Refine the model and build the inhibitor into the electron density map.

Data Presentation:
ParameterValue
PDB Codee.g., 6RCG[12]
Resolution1.8 Å[13]
Key InteractionsHydrogen bonds to hinge region residues, hydrophobic interactions in the back pocket.
Ligand ConformationDetailed description of the inhibitor's geometry in the bound state.

II. Computational Docking: Predicting and Rationalizing Binding Poses

Molecular docking is a powerful computational tool used to predict the preferred binding orientation of a ligand to a protein target.[10][14] For isoxazole inhibitors of CK1δ, docking studies can provide initial hypotheses about the binding mode and help rationalize observed SAR.[13][15]

Causality Behind Experimental Choices:

Docking is often employed early in a project to prioritize compounds for synthesis and experimental testing. It can also be used retrospectively to understand the structural basis for the activity of known inhibitors. The reliability of docking predictions is significantly enhanced when validated against experimental data, such as a co-crystal structure.[15]

cluster_1 Computational Docking Workflow Protein Preparation Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Grid Generation->Docking Simulation Analysis of Results Analysis of Results Docking Simulation->Analysis of Results Predicted Binding Pose Predicted Binding Pose Analysis of Results->Predicted Binding Pose

Caption: A generalized workflow for performing computational docking studies.[16]

Experimental Protocol: Molecular Docking of an Isoxazole Inhibitor into CK1δ
  • Protein Preparation: Obtain a high-resolution crystal structure of CK1δ (e.g., from the Protein Data Bank). Prepare the protein by adding hydrogen atoms, assigning protonation states, and removing water molecules.

  • Ligand Preparation: Generate a 3D conformation of the isoxazole inhibitor and assign partial charges.

  • Grid Generation: Define the binding site on CK1δ, typically centered on the co-crystallized ligand in the template structure, to create a grid for the docking calculations.[16]

  • Docking Simulation: Use a docking program (e.g., Glide, AutoDock) to systematically search for the optimal binding pose of the inhibitor within the defined grid.

  • Pose Analysis: Analyze the top-scoring docking poses based on their predicted binding energy and interactions with key active site residues. Compare the predicted pose with any available experimental data.

Data Presentation:
InhibitorDocking Score (kcal/mol)Predicted H-bondsKey Hydrophobic Interactions
Isoxazole A-9.5Hinge region (e.g., Leu85)Gatekeeper residue, back pocket
Isoxazole B-8.2Hinge region (e.g., Leu85)Gatekeeper residue

III. Biophysical Assays: Quantifying the Binding Affinity

Biophysical techniques provide quantitative data on the binding affinity and thermodynamics of the protein-ligand interaction, offering an orthogonal validation of inhibitor engagement.[17][18]

A. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of a ligand to an immobilized protein.[10][19] It provides kinetic information (association and dissociation rates) and the equilibrium dissociation constant (Kd).

Causality Behind Experimental Choices:

SPR is highly sensitive and can detect a wide range of binding affinities, making it suitable for both initial screening and detailed kinetic characterization of isoxazole inhibitors.

Experimental Protocol: SPR Analysis of Isoxazole-CK1δ Binding
  • Protein Immobilization: Immobilize purified CK1δ onto a sensor chip surface.

  • Ligand Injection: Inject a series of concentrations of the isoxazole inhibitor over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal in real-time to obtain sensorgrams.

  • Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd).

B. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kb), enthalpy (ΔH), and entropy (ΔS).[10][19]

Causality Behind Experimental Choices:

ITC is considered the gold standard for determining binding thermodynamics in solution. It is a direct measurement that does not require labeling or immobilization, providing unambiguous confirmation of a direct interaction.

Experimental Protocol: ITC Analysis of Isoxazole-CK1δ Binding
  • Sample Preparation: Prepare solutions of purified CK1δ and the isoxazole inhibitor in the same buffer.

  • Titration: Titrate the inhibitor solution into the protein solution in a stepwise manner.

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat pulses and fit the data to a binding isotherm to determine the thermodynamic parameters.

Data Presentation: Comparative Biophysical Data
TechniqueParameterIsoxazole AIsoxazole B
SPR Kd (nM)50200
ka (1/Ms)1.2 x 10^58.5 x 10^4
kd (1/s)6.0 x 10^-31.7 x 10^-2
ITC Kd (nM)65250
ΔH (kcal/mol)-8.5-7.2
-TΔS (kcal/mol)-1.2-1.8

Conclusion: An Integrated and Self-Validating Approach

The validation of the binding mode of isoxazole inhibitors with CK1δ is a critical step in the drug discovery process. By employing a multi-pronged approach that combines the structural detail of X-ray crystallography, the predictive power of computational docking, and the quantitative rigor of biophysical assays, researchers can build a comprehensive and self-validating case for the inhibitor's mechanism of action. This integrated strategy not only provides a high degree of confidence in the binding mode but also furnishes the essential insights required to guide the rational design of the next generation of potent and selective CK1δ inhibitors.

References

A Comparative Guide to the Efficacy of Isoxazole-Based FLAP Inhibitors and Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of isoxazole-based 5-Lipoxygenase-Activating Protein (FLAP) inhibitors against standard anti-inflammatory agents, such as Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic distinctions, comparative efficacy data, and the experimental methodologies crucial for their evaluation.

Introduction: Targeting the Crossroads of Inflammation

Inflammation is a complex biological response involving a symphony of cellular and molecular mediators. Among the most critical are eicosanoids, a family of lipid signaling molecules derived from arachidonic acid (AA). The metabolism of AA proceeds down two major enzymatic pathways:

  • The Cyclooxygenase (COX) Pathway: Produces prostaglandins and thromboxanes, key mediators of pain, fever, and inflammation. This pathway is the primary target of ubiquitous NSAIDs like ibuprofen and diclofenac.[1][2][3]

  • The 5-Lipoxygenase (5-LO) Pathway: Generates leukotrienes, potent pro-inflammatory mediators implicated in a range of chronic inflammatory diseases, including asthma, allergic rhinitis, and atherosclerosis.[4][5][6]

Leukotrienes are particularly powerful chemoattractants for immune cells and can induce bronchoconstriction and increase vascular permeability.[4][7] Critically, the leukotriene pathway is known to be relatively resistant to the effects of corticosteroids, a cornerstone of anti-inflammatory therapy, highlighting the need for alternative therapeutic strategies.[7]

Central to the 5-LO pathway is the 5-Lipoxygenase-Activating Protein (FLAP) , an integral nuclear membrane protein. FLAP acts as a crucial transfer protein, binding arachidonic acid and presenting it to the 5-LO enzyme for the first committed step in leukotriene synthesis.[6][8][9] This unique role makes FLAP an attractive and highly specific target for a novel class of anti-inflammatory drugs. This guide focuses on comparing the efficacy of FLAP inhibitors, with a particular emphasis on isoxazole-containing scaffolds, against the well-established COX-inhibiting NSAIDs.

A Tale of Two Pathways: Mechanistic Deep Dive

The fundamental difference in efficacy between FLAP inhibitors and standard anti-inflammatories stems from their distinct molecular targets within the arachidonic acid cascade.

The Leukotriene Pathway and the Central Role of FLAP

When a cell is activated by an inflammatory stimulus, phospholipase A2 liberates AA from the cell membrane. FLAP then chaperones AA to 5-LO, initiating a cascade that produces Leukotriene A4 (LTA4).[5][8] LTA4 is an unstable intermediate that is rapidly converted into two major classes of leukotrienes:

  • Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils, crucial for recruiting immune cells to the site of inflammation.[4]

  • Cysteinyl Leukotrienes (CysLTs: LTC4, LTD4, LTE4): These mediators are infamous for their role in asthma, causing sustained bronchoconstriction, mucus secretion, and edema of the airways.[5][10]

FLAP inhibitors function by binding directly to FLAP, preventing it from presenting AA to 5-LO.[9] This upstream intervention provides a comprehensive blockade of the entire leukotriene pathway, inhibiting the formation of both LTB4 and all CysLTs.[8]

G cluster_LT Leukotriene Pathway cluster_PG Prostaglandin Pathway AA Arachidonic Acid (from Membrane) FLAP FLAP AA->FLAP binds to COX COX-1 / COX-2 AA->COX FiveLO 5-LO Enzyme FLAP->FiveLO presents AA to LTA4 Leukotriene A4 FiveLO->LTA4 converts to LTB4 Leukotriene B4 LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs PGs Prostaglandins COX->PGs FLAP_I FLAP Inhibitors (Isoxazoles) FLAP_I->FLAP INHIBITS NSAIDs NSAIDs NSAIDs->COX INHIBIT

Figure 1: Arachidonic Acid Cascade Interventions.
Standard Anti-Inflammatories: The COX-Centric Approach

Standard anti-inflammatory drugs operate on the parallel COX pathway.

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): This class, including ibuprofen and naproxen, functions by inhibiting COX enzymes.[3][11] Non-selective NSAIDs inhibit both COX-1, which has "house-keeping" roles like protecting the gastric mucosa, and COX-2, which is induced during inflammation.[2][3] This non-selectivity is the source of common gastrointestinal side effects.[3] COX-2 selective inhibitors were developed to mitigate this, but some have been associated with cardiovascular risks.[3]

  • Corticosteroids: These are potent, broad-spectrum anti-inflammatory agents. However, their efficacy against the leukotriene pathway is limited, creating a clear therapeutic rationale for agents that specifically target LT production.[7]

Comparative Efficacy: Preclinical and Clinical Evidence

Direct head-to-head clinical comparisons are limited because, despite promising results, no FLAP inhibitor has yet reached the market.[12][13] Developmental hurdles have included suboptimal pharmacokinetic properties and strategic decisions by pharmaceutical companies.[6][12] However, a comparison can be drawn from preclinical models and clinical trials in specific disease contexts.

Preclinical Data in Acute Inflammation Models

The isoxazole chemical scaffold is a well-recognized pharmacophore in medicinal chemistry, known for its broad pharmacological activities, including anti-inflammatory effects.[14][15] In the classic carrageenan-induced rat paw edema model, a standard test for acute inflammation, some novel isoxazole derivatives have demonstrated efficacy superior to standard NSAIDs.[15][16]

Compound ClassTest Compound% Edema Inhibition (3h)Comparator% Edema Inhibition (3h)Source
Isoxazole Derivative Compound 5b76.71% Diclofenac Sodium73.62%[15]
Isoxazole Derivative Compound 5c75.56% Diclofenac Sodium73.62%[15]
Isoxazole Derivative Compound 7a>51% Diclofenac/Indomethacin(Not specified as higher)[14]
Table 1: Preclinical efficacy of select isoxazole derivatives compared to the standard NSAID Diclofenac in the carrageenan-induced paw edema model.

These results show that isoxazole-based compounds can be highly potent in standard preclinical inflammation models, in some cases outperforming established drugs.[14][15]

Clinical Evidence in Specific Disease Areas

The therapeutic potential of inhibiting the leukotriene pathway is most evident in diseases where LTs are known to be primary drivers.

  • Asthma and Respiratory Disease: This was the initial focus for FLAP inhibitor development. Several compounds, including MK-886 and Veliflapon, showed promise in early clinical trials for asthma, a condition where NSAIDs are often contraindicated due to the risk of exacerbating symptoms.[6][8][17] The most clinically advanced FLAP inhibitor, GSK2190918, successfully completed Phase II trials in asthmatics.[17]

  • Atherosclerosis and Cardiovascular Disease: This has emerged as a highly promising area. Genetic studies have linked the FLAP gene (ALOX5AP) to an increased risk of myocardial infarction and stroke.[6] While not a FLAP inhibitor, the closely related 5-LO inhibitor Atreleuton (VIA-2291) provided compelling clinical data. In patients with recent acute coronary syndrome, treatment with Atreleuton significantly slowed the progression of atherosclerotic plaques and reduced the formation of new plaques compared to placebo.[18][19] This demonstrates a potential for disease modification that is not a recognized effect of standard NSAIDs.

FeatureIsoxazole-Based FLAP InhibitorsStandard NSAIDs (e.g., Ibuprofen)
Primary Target 5-Lipoxygenase-Activating Protein (FLAP)[8][9]Cyclooxygenase (COX-1 and/or COX-2)[1][3]
Mediators Inhibited All Leukotrienes (LTB4 and CysLTs)[8]Prostaglandins, Thromboxanes[1]
Established Uses None (Investigational)Pain, Fever, Inflammation (e.g., Arthritis)[1][3]
Investigational Uses Asthma, Atherosclerosis, COPD[6][8][9]Secondary prevention of cardiovascular events (Aspirin only)[20]
Key Advantage Targets steroid-resistant pathway; potential for disease modification in atherosclerosis[7][19]Broadly effective for analgesia and inflammation; widely available[3]
Key Disadvantage No approved drugs; developmental challenges with pharmacokinetics[12][13]GI toxicity (non-selective); potential cardiovascular risk (COX-2 selective)[3]
Table 2: High-level comparison of FLAP inhibitors and standard NSAIDs.

Experimental Protocols for Efficacy Evaluation

Evaluating and comparing these distinct classes of compounds requires specific, validated assays. The following protocols represent industry-standard methods for assessing potency and in vivo efficacy.

In Vitro Protocol: Human Whole Blood Leukotriene B4 Synthesis Assay

Principle: This ex vivo assay is the gold standard for determining the potency of a leukotriene synthesis inhibitor in a complex, physiologically relevant biological matrix. It directly measures the inhibition of LTB4 production from activated neutrophils in fresh human whole blood.

Methodology:

  • Blood Collection: Draw venous blood from healthy, consenting donors into heparinized tubes. Use within 2 hours.

  • Compound Preparation: Prepare a dilution series of the test isoxazole-based FLAP inhibitor and a standard comparator (e.g., Ibuprofen, as a negative control for this pathway) in a suitable solvent like DMSO.

  • Incubation: Aliquot 500 µL of whole blood into 1.5 mL microcentrifuge tubes. Add 1 µL of the compound dilutions (or vehicle control) to the blood and pre-incubate for 15 minutes at 37°C.

  • Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore, such as A23187 (final concentration 10 µM), to each tube. Incubate for a further 30 minutes at 37°C.

  • Reaction Termination & Sample Preparation: Stop the reaction by placing tubes on ice and adding 10 µL of 0.5 M EDTA. Centrifuge at 2000 x g for 10 minutes at 4°C to pellet blood cells.

  • Quantification: Carefully collect the supernatant (plasma) and quantify the concentration of LTB4 using a validated commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of LTB4 synthesis for each compound concentration relative to the vehicle-treated control. Determine the IC50 value (the concentration required for 50% inhibition) by fitting the data to a four-parameter logistic curve.

G cluster_workflow In Vitro LTB4 Assay Workflow A 1. Collect Whole Blood B 2. Pre-incubate with Test Compound (37°C) A->B C 3. Stimulate with Calcium Ionophore B->C D 4. Terminate Reaction (Ice + EDTA) C->D E 5. Centrifuge & Collect Plasma D->E F 6. Quantify LTB4 (ELISA) E->F G 7. Calculate IC50 Value F->G

Figure 2: Workflow for the Human Whole Blood LTB4 Assay.
In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: This is a universally accepted in vivo model of acute inflammation.[16][21] Sub-plantar injection of carrageenan, an irritant, induces a reproducible inflammatory response characterized by edema (swelling), providing a robust system to evaluate the efficacy of systemically administered anti-inflammatory drugs.

Methodology:

  • Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (180-220g). Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Grouping and Dosing: Randomly assign animals to experimental groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)

    • Group 2: Positive Control (e.g., Diclofenac Sodium, 10 mg/kg, orally)

    • Group 3-5: Test Compound (Isoxazole derivative at low, medium, and high doses, orally)

  • Baseline Measurement: Before dosing, measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading.

  • Drug Administration: Administer the vehicle, positive control, or test compounds to the respective groups via oral gavage.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% sterile carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] x 100

G cluster_workflow In Vivo Paw Edema Workflow A 1. Baseline Paw Volume Measurement B 2. Oral Administration (Vehicle, Control, Test Cmpd) A->B C 3. Carrageenan Injection (1 hour post-dose) B->C D 4. Measure Paw Volume (Hourly for 4 hours) C->D E 5. Calculate Edema & % Inhibition vs Vehicle D->E

Figure 3: Workflow for the Carrageenan-Induced Paw Edema Model.

Discussion and Future Perspectives

Isoxazole-based FLAP inhibitors represent a targeted, mechanism-based approach to treating inflammatory diseases where leukotrienes are key pathogenic drivers. Their primary advantage over standard NSAIDs lies in this specificity.

Potential Advantages of FLAP Inhibition:

  • Targeted Mechanism: By exclusively blocking leukotriene synthesis, FLAP inhibitors avoid the liabilities of COX inhibition, particularly COX-1-mediated gastrointestinal toxicity.[3]

  • Efficacy in Specific Diseases: They hold significant promise for conditions like asthma and, more recently, atherosclerosis, where NSAIDs have limited or no utility.[6][9]

  • Disease-Modifying Potential: The ability to slow the progression of atherosclerotic plaques, as suggested by trials of related 5-LO inhibitors, points towards a potential for disease modification rather than just symptom management.[19][22]

Challenges and Hurdles:

  • Developmental Failures: The fact that no FLAP inhibitor has yet reached the market underscores the significant challenges in drug development.[13][17]

  • Pharmacokinetic Profile: Many FLAP inhibitors are highly lipophilic (fat-soluble), which is necessary to compete with arachidonic acid. This property can lead to high plasma protein binding and poor bioavailability, reducing their effectiveness in the whole-body system compared to isolated cell assays.[12][23]

The therapeutic niche for FLAP inhibitors is unlikely to be as a direct replacement for over-the-counter NSAIDs. Instead, their future lies in the precision treatment of severe inflammatory disorders where the leukotriene pathway plays a dominant and validated role.

Conclusion

Isoxazole-based FLAP inhibitors and standard NSAIDs are mechanistically distinct classes of anti-inflammatory agents. While NSAIDs provide broad and effective relief from pain and inflammation by inhibiting prostaglandin synthesis, FLAP inhibitors offer a highly targeted approach by shutting down the entire leukotriene pathway. Preclinical data for isoxazole derivatives are strong, and clinical trials targeting the 5-LO pathway have shown compelling, disease-modifying potential in atherosclerosis. Although developmental challenges remain, the targeted nature of FLAP inhibition continues to make it a significant and promising field of research for complex inflammatory diseases that are inadequately addressed by current standard-of-care therapies.

References

A Senior Application Scientist's Guide to In-Vitro Cytotoxicity Analysis of Isoxazole-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer effects.[1][2] This guide provides an in-depth comparison of the cytotoxic performance of various isoxazole-carboxamide derivatives against prominent cancer cell lines, supported by experimental data from recent literature. We will delve into the mechanistic underpinnings of their action and provide detailed, field-proven protocols for the key assays used to quantify their cytotoxic effects.

The unique electronic properties and metabolic stability of the isoxazole moiety make it a valuable component in the design of novel therapeutics.[1] Derivatives of isoxazole-carboxamide have demonstrated significant potential, exhibiting anticancer activity through diverse mechanisms such as inducing apoptosis (programmed cell death), inhibiting key enzymes, and arresting the cell cycle.[3][4][5]

Comparative Cytotoxicity: Performance Across Cancer Cell Lines

The efficacy of a potential anticancer agent is fundamentally measured by its ability to inhibit the growth of or kill cancer cells, often quantified by the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency. Recent studies have synthesized and evaluated various series of isoxazole-carboxamide derivatives, revealing compounds with potent and sometimes selective cytotoxicity.

Below is a synthesis of data from multiple studies, comparing the IC₅₀ values of selected derivatives against a panel of human cancer cell lines. Doxorubicin, a widely used chemotherapy agent, is included as a reference control.

Compound IDCancer Cell LineCancer TypeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Compound 2e B16F1Melanoma0.079Doxorubicin0.056[6][7]
Compound 2a Colo205Colon Adenocarcinoma9.179Doxorubicin-[6]
Compound 2a HepG2Hepatocellular Carcinoma7.55Doxorubicin-[6][7]
Compound 2a HeLaCervical Adenocarcinoma0.91Doxorubicin-[8]
Compound 2a Hep3BHepatocellular Carcinoma8.02Doxorubicin2.23[8]
Compound 2d HeLaCervical Adenocarcinoma~15.48 (µg/ml)--[3]
Compound 2d Hep3BHepatocellular Carcinoma~23 (µg/ml)--[3]
Compound 2e Hep3BHepatocellular Carcinoma~23 (µg/ml)--[3]
Compound 2b HeLaCervical Adenocarcinoma~0.11 (µg/ml)Doxorubicin>0.11 (µg/ml)[9][10][11]
Compound 2c MCF-7Breast Carcinoma~1.59 (µg/ml)--[9][10][11]
MYM4 HeLaCervical Adenocarcinoma1.57Doxorubicin-[12]
MYM4 Hep3BHepatocellular Carcinoma4.84Doxorubicin-[12]
MYM4 Caco-2Colorectal Adenocarcinoma10.22Doxorubicin-[12]

Analysis of Performance:

The data reveals that specific substitutions on the isoxazole-carboxamide scaffold significantly influence cytotoxic potency and selectivity. For instance, Compound 2e shows remarkable activity against the B16F1 melanoma cell line, with an IC₅₀ value approaching that of Doxorubicin.[6][7] Compound 2a demonstrates broad-spectrum activity, being particularly effective against HeLa and HepG2 cells.[6][8] Notably, some compounds like MYM4 show promising activity against cancer cells while exhibiting lower cytotoxicity in normal cell lines, suggesting a favorable therapeutic window.[12] This comparative analysis is crucial in the early stages of drug discovery for identifying lead compounds for further optimization and in-vivo testing.

Mechanistic Insights: The Pathway to Cell Death

Understanding the mechanism of action is critical for rational drug design. Many isoxazole-carboxamide derivatives exert their anticancer effects by triggering apoptosis, a controlled and organized form of cell death that is essential for eliminating damaged or cancerous cells.[4][5] Several studies indicate that these compounds can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from proliferating.[3] The apoptotic effect may be mediated through the intrinsic (mitochondrial) pathway.

G cluster_cell Cancer Cell Compound Isoxazole-Carboxamide Derivative Mitochondrion Mitochondrion Compound->Mitochondrion Stress Signal Bax Bax/Bak Activation Mitochondrion->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by isoxazole-carboxamide derivatives.

Core Methodologies: A Practical Guide to Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is paramount for generating reliable and reproducible data. The choice depends on the compound's expected mechanism of action and the specific question being asked. Here, we compare and provide detailed protocols for three widely used assays: MTT, SRB, and LDH.

G cluster_workflow General In-Vitro Cytotoxicity Workflow A 1. Cell Seeding Plate adherent or suspension cells in 96-well plates. B 2. Compound Treatment Add serial dilutions of isoxazole-carboxamide derivatives. A->B C 3. Incubation Incubate for a defined period (e.g., 24, 48, 72 hours). B->C D 4. Assay-Specific Steps Add reagent (MTT, SRB, LDH substrate) and perform required incubations/washes. C->D E 5. Data Acquisition Measure absorbance or fluorescence using a microplate reader. D->E F 6. Analysis Calculate % viability and determine IC₅₀ values. E->F

Caption: A generalized workflow for assessing the cytotoxicity of compounds on cancer cell lines.

A. MTT Assay: Measuring Metabolic Activity

The MTT assay is a colorimetric method that assesses cell viability based on mitochondrial metabolic activity.[13] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of living cells.

  • Causality: This assay is excellent for screening compounds that may interfere with cellular metabolism or mitochondrial function. However, it's crucial to remember that a reduction in signal may indicate either cell death or metabolic inhibition without cell death (cytostatic effects).

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the isoxazole-carboxamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) controls and medium-only blanks.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Reagent Addition: Add 10 µL of MTT labeling reagent (typically 5 mg/mL in PBS, for a final concentration of 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert MTT to formazan.[15]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol or a detergent-based solution) to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle pipetting.

  • Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[13]

B. Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein

The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[16][17][18] The amount of bound dye serves as a proxy for total cell mass, making it an effective measure of cytotoxicity.[19]

  • Causality: Unlike the MTT assay, the SRB assay is independent of cellular metabolic state.[19] It measures cell number based on total protein content, making it a robust endpoint for cytotoxicity screening, particularly for compounds that might interfere with mitochondrial function without causing immediate cell death.

Step-by-Step Protocol:

  • Cell Plating & Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: Gently remove the treatment medium. Fix the adherent cells by adding 100 µL of cold 10% (wt/vol) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.[16]

  • Washing: Carefully discard the TCA. Wash the plate four to five times with slow-running tap water or 1% (vol/vol) acetic acid to remove unbound TCA and excess medium components.[16][19] Invert the plate and allow it to air-dry completely at room temperature.

  • SRB Staining: Add 50-100 µL of 0.04% or 0.4% (wt/vol) SRB solution (in 1% acetic acid) to each well.[16][19] Incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (vol/vol) acetic acid to remove unbound SRB dye.[16]

  • Air Dry: Allow the plate to air-dry completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at approximately 510-540 nm using a microplate reader.[16]

C. Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[20][21]

  • Causality: This assay is a direct measure of cell membrane integrity. An increase in LDH activity in the supernatant is a hallmark of necrotic cell death. It provides a different and complementary perspective to viability assays like MTT or SRB, which measure the remaining live cells.

Step-by-Step Protocol:

  • Cell Plating & Treatment: Follow steps 1-3 of the MTT protocol. It is critical to set up the following controls:

    • Spontaneous LDH Release: Cells treated with vehicle control.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the incubation.[22]

    • Background: Medium only.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a fresh, flat-bottom 96-well plate.[22]

  • Prepare Reaction Mixture: Prepare the LDH reaction solution, which typically contains a substrate (lactate), a cofactor (NAD+), and a tetrazolium salt, according to the manufacturer's instructions.[22]

  • Initiate Reaction: Add 50-100 µL of the reaction solution to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[22] During this time, LDH in the supernatant will convert lactate to pyruvate, which in a coupled reaction reduces the tetrazolium salt to a colored formazan product.

  • Stop Reaction (Optional): Some kits require adding a stop solution.

  • Absorbance Reading: Measure the absorbance at approximately 490 nm using a microplate reader.[22]

  • Calculation: Calculate the percentage of cytotoxicity using the absorbance values from the controls.

References

Safety Operating Guide

Navigating the Safe Handling of Isoxazole-4-carboxylic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. Isoxazole-4-carboxylic acid, a key building block in various synthetic pathways, requires a comprehensive understanding of its hazard profile to establish safe laboratory practices. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), alongside operational and disposal plans.

Hazard Profile of this compound: Understanding the Risks

Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. This compound is classified as a hazardous substance with the following potential effects:

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[1][2]

  • Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[1][3][4][5][6] Some sources also indicate a risk of serious eye damage.[7]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[1][4][7][8]

Given these hazards, the implementation of appropriate engineering controls and the stringent use of personal protective equipment are non-negotiable.

Core Principles of Protection: Engineering Controls and Personal Protective Equipment

The primary line of defense against chemical exposure is the use of engineering controls. When handling this compound, especially in its solid, powdered form, all operations should be conducted within a certified chemical fume hood to minimize the inhalation of dust particles.[2] Personal protective equipment serves as the final barrier between the researcher and the chemical.

The following table summarizes the essential PPE for handling this compound:

PPE ComponentSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.To protect against splashes and airborne particles causing serious eye irritation.[1][9][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, as the compound is harmful and causes skin irritation.[2][9][11] Gloves must be inspected before use and removed using the proper technique to avoid contamination.[9][11]
Body Protection A fire-resistant lab coat or coveralls.To protect the skin and personal clothing from contamination.[9][10]
Respiratory Protection NIOSH-approved N95 or higher particulate respirator.Required when engineering controls are insufficient, if dust is generated, or if exposure limits are exceeded.[10][12]
Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a standardized workflow is crucial for minimizing exposure risks. The following diagram and procedural steps outline the critical decision points and actions for safely handling this compound.

PPE_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination Review_SDS Review Safety Data Sheet (SDS) Assess_Risk Perform Risk Assessment Review_SDS->Assess_Risk Identify Hazards Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Determine Control Measures Don_PPE Don PPE Correctly Select_PPE->Don_PPE Based on Task Work_in_Hood Work in a Chemical Fume Hood Handle_Compound Handle this compound Work_in_Hood->Handle_Compound Don_PPE->Handle_Compound Segregate_Waste Segregate Waste Handle_Compound->Segregate_Waste Dispose_Waste Dispose of Waste per Regulations Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Conduct a risk assessment for the specific procedure being performed.

    • Select and inspect all necessary PPE as outlined in the table above.

  • Handling:

    • Ensure the chemical fume hood is functioning correctly.

    • Don the appropriate PPE in the correct order: lab coat, then respirator (if needed), then eye protection, and finally gloves.

    • Handle the solid compound with care to avoid generating dust. Use appropriate tools for transfer (e.g., a spatula).

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Spill Management:

    • In the event of a minor spill, evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Sweep up the material and place it in a sealed container for disposal.[9]

    • Clean the spill area thoroughly.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing papers, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Procedures: The disposal of chemical waste must be carried out in strict accordance with institutional, local, and national regulations.[1][2] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.

By adhering to these guidelines, researchers can confidently handle this compound, ensuring a safe laboratory environment and the integrity of their scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoxazole-4-carboxylic acid
Reactant of Route 2
Isoxazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.